molecular formula C20H24O5 B15596988 Anhydrosecoisolariciresinol

Anhydrosecoisolariciresinol

Cat. No.: B15596988
M. Wt: 344.4 g/mol
InChI Key: ROGUIJKVZZROIQ-HOTGVXAUSA-N
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Description

Anhydrosecoisolariciresinol has been reported in Calocedrus formosana, Urtica dioica, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[[(3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl]-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24O5/c1-23-19-9-13(3-5-17(19)21)7-15-11-25-12-16(15)8-14-4-6-18(22)20(10-14)24-2/h3-6,9-10,15-16,21-22H,7-8,11-12H2,1-2H3/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROGUIJKVZZROIQ-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC2COCC2CC3=CC(=C(C=C3)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@H]2COC[C@@H]2CC3=CC(=C(C=C3)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Synthesis of Anhydrosecoisolariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrosecoisolariciresinol (B1631141) (AHS) is a significant derivative of the plant lignan (B3055560) secoisolariciresinol (B192356) (SECO), noted for its potential biological activities. This technical guide provides a comprehensive overview of the chemical synthesis of AHS, focusing on the acid-catalyzed dehydration of SECO. Detailed experimental protocols, quantitative data, and purification methodologies are presented to enable researchers to effectively produce and study this compound. The synthesis workflow and the underlying chemical transformation are visually represented to facilitate a clear understanding of the process.

Introduction

This compound is a tetracyclic lignan that can be formed from secoisolariciresinol, a naturally occurring lignan abundant in flaxseed. The conversion of the diol structure of SECO into the furan (B31954) ring in AHS through acid treatment is a key chemical transformation.[1][2] This process is dependent on factors such as acid concentration and incubation time.[3] Understanding the synthesis of AHS is crucial for researchers investigating its biological properties and potential therapeutic applications. This guide outlines a detailed protocol for the chemical synthesis of AHS from SECO, providing the necessary information for its successful preparation and purification in a laboratory setting.

Synthesis Pathway

The primary method for the chemical synthesis of this compound is the acid-catalyzed dehydration of secoisolariciresinol. This reaction involves the intramolecular cyclization of the diol moiety of SECO to form a tetrahydrofuran (B95107) ring, resulting in the formation of AHS.

Reaction Workflow

The overall workflow for the synthesis of this compound from a secoisolariciresinol-containing starting material, such as a flaxseed extract, involves hydrolysis to release SECO followed by acid-catalyzed dehydration to form AHS.

Synthesis_Workflow Start Flaxseed Extract (Containing SECO Diglucoside) Hydrolysis Acid Hydrolysis Start->Hydrolysis SECO_Intermediate Secoisolariciresinol (SECO) (in situ) Hydrolysis->SECO_Intermediate Dehydration Acid-Catalyzed Dehydration SECO_Intermediate->Dehydration AHS_Crude Crude This compound (AHS) Dehydration->AHS_Crude Purification Purification (e.g., HPLC) AHS_Crude->Purification AHS_Pure Pure This compound Purification->AHS_Pure

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are based on methodologies that achieve the complete transformation of secoisolariciresinol to this compound through acid hydrolysis.[4]

Acid Hydrolysis and Synthesis of this compound

This protocol is adapted from the method described by Charlet et al. (2002) for the quantification of lignans (B1203133) in flaxseed, which involves the complete conversion of SECO to AHS.[4]

Materials:

Procedure:

  • Extraction: Extract the defatted flaxseed powder with methanol.

  • Hydrolysis and Dehydration:

    • To the methanolic extract, add a sufficient volume of concentrated hydrochloric acid to achieve a final concentration that facilitates complete hydrolysis and dehydration.

    • Heat the mixture under reflux for 3 hours. This extended heating in strong acid ensures the conversion of SECO to AHS.[4]

  • Work-up:

    • After cooling, dilute the reaction mixture with water.

    • Extract the aqueous solution three times with a 1:1 (v/v) mixture of hexane and ethyl acetate.

    • Further extract the aqueous phase twice with dichloromethane.

    • Combine all organic phases and wash with a saturated NaCl solution until the pH is adjusted to 5.

    • Dry the combined organic phase over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to yield the crude this compound.[4]

Purification by High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a robust method for isolating and purifying this compound from the crude reaction mixture.[5][6][7][8]

Instrumentation and Conditions:

  • HPLC System: A preparative HPLC system equipped with a suitable detector (e.g., UV-Vis or Diode Array Detector).

  • Column: A reversed-phase preparative column (e.g., C18).

  • Mobile Phase: A gradient of methanol or acetonitrile (B52724) in water is commonly used for the separation of lignans.

  • Flow Rate: The flow rate should be optimized for the specific preparative column being used.

  • Detection: Monitor the elution profile at a wavelength suitable for the detection of lignans (e.g., 280 nm).

Procedure:

  • Dissolve the crude this compound in a minimal amount of the initial mobile phase solvent.

  • Inject the sample onto the preparative HPLC column.

  • Elute with the optimized gradient and collect the fractions corresponding to the this compound peak.

  • Combine the pure fractions and evaporate the solvent to obtain purified this compound.

Quantitative Data

The yield of this compound is dependent on the efficiency of the hydrolysis of the secoisolariciresinol precursor and the subsequent dehydration reaction. The described acid hydrolysis method is designed for the complete transformation of secoisolariciresinol to its anhydrous form.[4]

ParameterValue/ConditionReference
Starting Material Secoisolariciresinol (from flaxseed extract)[4]
Reaction Type Acid-catalyzed dehydration[1][2]
Catalyst Strong acid (e.g., Hydrochloric acid)[4]
Reaction Time 3 hours[4]
Temperature Reflux[4]
Conversion Complete transformation of SECO to AHS[4]
Purification Method Preparative High-Performance Liquid Chromatography[5]

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are essential for confirming the chemical structure of this compound.[9][10][11][12][13]

  • Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight and fragmentation pattern of the synthesized compound, further confirming its identity.[9]

Signaling Pathways and Logical Relationships

The synthesis of this compound from its precursor in flaxseed follows a logical progression of chemical transformations.

Logical_Progression Start Secoisolariciresinol Diglucoside (in Flaxseed) Step1 Cleavage of Glycosidic Bonds (Hydrolysis) Start->Step1 Intermediate1 Secoisolariciresinol (SECO) Step1->Intermediate1 Step2 Intramolecular Cyclization (Dehydration) Intermediate1->Step2 FinalProduct This compound (AHS) Step2->FinalProduct

Caption: Logical steps in the formation of AHS from its natural precursor.

Conclusion

The chemical synthesis of this compound via acid-catalyzed dehydration of secoisolariciresinol is a straightforward and effective method for obtaining this valuable compound for research purposes. By following the detailed protocols and utilizing appropriate purification and characterization techniques, researchers can reliably produce high-purity this compound. This guide provides the foundational knowledge and practical steps necessary to facilitate further investigation into the biological and pharmacological properties of this and related lignans.

References

Anhydrosecoisolariciresinol (CAS 29388-33-8): A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Anhydrosecoisolariciresinol , a lignan (B3055560) found in various plant species including Wedelia biflora and flaxseed, has garnered scientific interest for its potential anti-tumor properties.[1][2][3] This technical guide provides a comprehensive overview of its chemical characteristics, biological activities with a focus on breast cancer, and relevant experimental methodologies.

Chemical and Physical Properties

This compound is a tetrahydrofuran (B95107) lignan with the molecular formula C₂₀H₂₄O₅ and a molecular weight of 344.40 g/mol .[4][5][6] Its chemical structure and key properties are summarized in the table below.

PropertyValueReference
CAS Number 29388-33-8[1][2][4][5]
Molecular Formula C₂₀H₂₄O₅[4][6]
Molecular Weight 344.40 g/mol [1][4][6]
IUPAC Name 4-[[(3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl]-2-methoxyphenol[6]
Appearance White to off-white solid[7]
Purity ≥98% (HPLC)[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]
Storage Store at -20°C[5]

Biological Activity: Focus on Breast Cancer

This compound has demonstrated anti-tumor activity, specifically against human breast cancer cell lines.[1][2][5]

Effects on Cell Proliferation

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the effect of a compound on cell viability.

Materials:

  • This compound (CAS 29388-33-8)

  • MCF-7 and MDA-MB-231 human breast cancer cell lines

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Culture MCF-7 and MDA-MB-231 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. Harvest cells using trypsin-EDTA and seed them into 96-well plates at a density of 5 x 10³ cells per well. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with culture medium to achieve final concentrations ranging from 1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plates for 48 or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Potential Signaling Pathways

While the precise signaling pathways modulated by this compound in breast cancer cells are yet to be fully elucidated, research on the structurally related lignan, secoisolariciresinol (B192356) diglucoside (SDG), provides valuable insights. SDG has been shown to affect the estrogen receptor (ER) and growth factor receptor-mediated signaling pathways. Furthermore, its metabolite, enterolactone, has been found to inhibit NF-κB signaling in both MCF-7 and MDA-MB-231 cells. Given the structural similarity, it is plausible that this compound may exert its anti-cancer effects through similar mechanisms.

Hypothetical Signaling Pathway of this compound

Anhydrosecoisolariciresinol_Pathway Anhydro This compound ER Estrogen Receptor (ER) Anhydro->ER Inhibition? GrowthFactorReceptor Growth Factor Receptor Anhydro->GrowthFactorReceptor Inhibition? NFkB NF-κB Anhydro->NFkB Inhibition? Proliferation Cell Proliferation ER->Proliferation GrowthFactorReceptor->Proliferation NFkB->Proliferation Apoptosis Apoptosis NFkB->Apoptosis Inhibition

Caption: Hypothetical signaling pathways potentially modulated by this compound in breast cancer cells.

Isolation and Purification

This compound can be isolated from natural sources like the flowers of Wedelia biflora or as a degradation product from secoisolariciresinol found in flaxseed. A general workflow for its isolation is outlined below.

General Isolation Workflow

Isolation_Workflow PlantMaterial Plant Material (e.g., Wedelia biflora flowers) Extraction Extraction (e.g., with Methanol) PlantMaterial->Extraction Partitioning Solvent Partitioning (e.g., Ethyl Acetate) Extraction->Partitioning Chromatography Column Chromatography (e.g., Silica Gel) Partitioning->Chromatography Purification Further Purification (e.g., Preparative HPLC) Chromatography->Purification Anhydro This compound Purification->Anhydro

Caption: A general workflow for the isolation and purification of this compound from a plant source.

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The experimental protocols provided are general guidelines and may require optimization. The information on signaling pathways is based on related compounds and requires further investigation for direct confirmation with this compound.

References

The Biological Activity of Anhydrosecoisolariciresinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Anhydrosecoisolariciresinol (B1631141) (AHS) is a plant lignan (B3055560) derived from the acid degradation of secoisolariciresinol (B192356) (SECO). Found in various plant species, including the flower of Wedelia biflora, AHS and its precursors have garnered scientific interest for their potential therapeutic properties.[1] This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its anticancer, antioxidant, and anti-inflammatory effects. The document details its metabolic fate, summarizes quantitative data from key studies, outlines experimental protocols, and visualizes the underlying molecular pathways. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Lignans are a major class of phytoestrogens, which are diphenolic plant compounds recognized for their potential health benefits. This compound (AHS) is a lignan that is structurally related to secoisolariciresinol (SECO), a major lignan in flaxseed.[2][3] AHS can be formed from SECO through acid degradation.[2] While much of the research has focused on SECO and its diglucoside (SDG), the biological activities of AHS are of significant interest, particularly its potential roles as an anticancer, antioxidant, and anti-inflammatory agent. This document synthesizes the current knowledge on AHS, providing detailed data, experimental methodologies, and pathway visualizations to support further research and development.

Physicochemical Properties

This compound is a structurally defined natural product.[4] Its basic chemical and physical properties are summarized below.

PropertyValueReference
Molecular FormulaC₂₀H₂₄O₅[4]
Molecular Weight344.40 g/mol [1][4]
IUPAC Name4-[[(3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]oxolan-3-yl]methyl]-2-methoxyphenol[4]

Metabolism by Gut Microbiota

Like other plant lignans, AHS and its precursor SECO are not directly absorbed but are first metabolized by the intestinal microbiota into more physiologically active compounds known as enterolignans, primarily enterodiol (B191174) and enterolactone.[2][5][6]

The metabolic conversion involves several key bacterial steps:

  • Demethylation: Both SECO and AHS can be demethylated by intestinal bacteria. Species such as Peptostreptococcus productus, Eubacterium limosum, and Clostridium methoxybenzovorans have been shown to perform this step.[2] The furan (B31954) ring structure of AHS does not appear to hinder this initial demethylation process.[2]

  • Dehydroxylation: Following demethylation, the intermediate products are dehydroxylated. Eggerthella lenta has been identified as a key bacterium that efficiently dehydroxylates demethylated SECO to produce enterodiol.[2]

However, a critical difference emerges in this second step. The extent of dehydroxylation of demethylated AHS is significantly lower than that of demethylated SECO.[2] This suggests that the structural modification from the diol in SECO to the furan ring in AHS substantially reduces the efficiency of its conversion into the bioactive enterolignans.[2]

G cluster_seco SECO Pathway cluster_ahs AHS Pathway seco Secoisolariciresinol (SECO) dem_seco Demethylated SECO seco->dem_seco Demethylation (P. productus, E. limosum) end Enterodiol (ED) dem_seco->end Dehydroxylation (E. lenta) ahs This compound (AHS) dem_ahs Demethylated AHS ahs->dem_ahs Demethylation (P. productus, E. limosum) end_low Low Yield of Enterolignan Precursor dem_ahs->end_low Inefficient Dehydroxylation caption Metabolic conversion pathways of SECO and AHS by gut microbiota. cluster_er Estrogen Receptor Pathway cluster_gf Growth Factor Pathway cluster_apop Apoptosis Pathway AHS AHS / SECO ER Estrogen Receptor α (ERα) AHS->ER Inhibits GFR Growth Factor Receptors (EGFR, IGF-1R) AHS->GFR Inhibits (via SDG) Apoptosis Pro-Apoptotic Signaling AHS->Apoptosis Induces ProliferationGenes Transcription of Proliferation Genes (e.g., pS2, Bcl2) ER->ProliferationGenes Activation Proliferation Cell Proliferation ProliferationGenes->Proliferation MAPK MAPK Pathway GFR->MAPK MAPK->Proliferation PARP PARP Cleavage Apoptosis->PARP CellDeath Apoptotic Cell Death PARP->CellDeath caption Anticancer mechanisms of AHS and related lignans. cluster_workflow DPPH Radical Scavenging Assay Workflow start DPPH• Solution (Purple Radical) mix Add Lignan Sample (e.g., AHS, SECO) start->mix reaction Incubation (Radical Scavenging) mix->reaction end Reduced DPPH-H (Yellow/Colorless) reaction->end measure Measure Absorbance at ~517 nm end->measure calculate Calculate % Inhibition and IC₅₀ Value measure->calculate caption Workflow for determining antioxidant capacity using the DPPH assay. lps Inflammatory Stimulus (e.g., LPS, TNF-α) akt Akt lps->akt ikk IKK Complex akt->ikk ikb IκBα ikk->ikb Phosphorylates nfkb_complex NF-κB (p65/p50) (Inactive) ikb->nfkb_complex Inhibits nfkb_active NF-κB (p65/p50) (Active) nfkb_complex->nfkb_active IκBα Degradation nucleus Nucleus nfkb_active->nucleus Translocation genes Transcription of Pro-inflammatory Genes (IL-6, TNF-α, VCAM1) nucleus->genes Binds DNA inflammation Inflammatory Response genes->inflammation sdg SDG / AHS sdg->akt Inhibits sdg->nfkb_active Inhibits Translocation caption Inhibition of the Akt/NF-κB inflammatory pathway by SDG.

References

Anhydrosecoisolariciresinol: A Technical Guide on its Phytoestrogenic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anhydrosecoisolariciresinol (B1631141) (AHS) is a plant lignan (B3055560) derived from the acid degradation of secoisolariciresinol (B192356) (SECO), a primary lignan in flaxseed. As a phytoestrogen, AHS is a subject of growing interest within the scientific community, particularly for its potential role in hormone-dependent conditions. This technical guide provides a comprehensive overview of AHS, focusing on its metabolic pathway, potential phytoestrogenic activity, and the experimental methodologies used for its investigation. While direct quantitative data on the bioactivity of AHS is limited, this document synthesizes available information on its precursor, secoisolariciresinol diglucoside (SDG), and its downstream metabolites, the enterolignans, to build a scientifically grounded understanding of its potential. This guide also presents detailed, representative experimental protocols and visualizes key biological and experimental pathways to aid researchers in the study of this compound.

Introduction

Phytoestrogens are plant-derived compounds that can mimic the biological activity of estrogen due to their structural similarity to 17β-estradiol.[1] Lignans (B1203133) are a major class of phytoestrogens found in a variety of plant-based foods, with flaxseed being a particularly rich source.[2] The primary lignan in flaxseed is secoisolariciresinol diglucoside (SDG), which undergoes a series of metabolic transformations by the gut microbiota to yield bioactive compounds.[3][4] this compound (AHS) is a key intermediate in this metabolic cascade, formed from the acid-catalyzed degradation of secoisolariciresinol (SECO).[5] This document provides an in-depth technical exploration of AHS, its context within the broader lignan metabolic pathway, and its potential as a phytoestrogen for applications in research and drug development.

Metabolic Pathway of this compound

The bioactivity of plant lignans is heavily dependent on their metabolism by the intestinal microbiota.[6] The pathway from the dietary precursor SDG to the bioactive enterolignans, enterodiol (B191174) and enterolactone, involves several key steps where AHS plays a role.

The initial step is the deglycosylation of SDG to SECO. SECO can then be converted to AHS through acid degradation.[5] Both SECO and AHS are substrates for further microbial metabolism. Key bacterial genera involved in these transformations include Peptostreptococcus, Eubacterium, Clostridium, and Eggerthella.[5][6]

The metabolic conversion process includes:

  • Demethylation: Both AHS and SECO are demethylated by bacteria such as Peptostreptococcus productus, Eubacterium limosum, and Clostridium methoxybenzovorans.[5]

  • Dehydroxylation: The demethylated products are then dehydroxylated. Interestingly, the dehydroxylation of demethylated AHS is significantly less efficient than that of demethylated SECO.[5]

The overall metabolic pathway is visualized in the following diagram:

Metabolism cluster_gut Gut Lumen SDG Secoisolariciresinol Diglucoside (SDG) SECO Secoisolariciresinol (SECO) SDG->SECO Deglycosylation (Gut Microbiota) AHS This compound (AHS) SECO->AHS Acid Degradation Demethyl_SECO Demethylated SECO SECO->Demethyl_SECO Demethylation (Gut Microbiota) Demethyl_AHS Demethylated AHS AHS->Demethyl_AHS Demethylation (Gut Microbiota) Enterodiol Enterodiol Demethyl_SECO->Enterodiol Dehydroxylation (Eggerthella lenta) Demethyl_AHS->Enterodiol Dehydroxylation (Lower Efficiency) Enterolactone Enterolactone Enterodiol->Enterolactone Dehydrogenation (Gut Microbiota)

Caption: Metabolic pathway of SDG to enterolignans. (Max Width: 760px)

Phytoestrogenic Activity of Lignan Derivatives

Quantitative Data on Related Lignans

The following table summarizes the antiproliferative activity of SECO and its acetylated derivative on MCF-7 human breast cancer cells, which are estrogen receptor-positive.

CompoundCell LineAssayEndpointValue (µM)Reference
Secoisolariciresinol (SECO)MCF-7Cell ProliferationIC5025[7]
Secoisolariciresinol-4',4"-diacetateMCF-7Cell ProliferationIC5011[7]

Note: IC50 (half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data indicates that modifications to the SECO structure can significantly impact its antiproliferative potency. Further research is required to determine the specific IC50 of AHS in similar assays.

Experimental Protocols

To facilitate further research on AHS, this section provides detailed, representative protocols for key in vitro assays used to characterize phytoestrogenic activity. These protocols are adapted from established methods for other phytoestrogens.[8][9][10]

Estrogen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with radiolabeled 17β-estradiol for binding to the estrogen receptor (ER).

Materials:

  • Rat uterine cytosol (source of ER)

  • [3H]-17β-estradiol (radioligand)

  • This compound (test compound)

  • TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

  • Dextran-coated charcoal (DCC)

  • Scintillation fluid

Procedure:

  • Prepare serial dilutions of AHS in TEDG buffer.

  • In triplicate, incubate rat uterine cytosol (50-100 µg protein) with a fixed concentration of [3H]-17β-estradiol (e.g., 0.5-1.0 nM) and varying concentrations of AHS for 18-24 hours at 4°C.

  • To separate bound from unbound radioligand, add DCC suspension and incubate for 15 minutes at 4°C.

  • Centrifuge at 2,500 x g for 10 minutes at 4°C.

  • Measure the radioactivity of the supernatant (containing bound [3H]-17β-estradiol) using a scintillation counter.

  • Calculate the percentage of specific binding at each AHS concentration and determine the IC50 value.

ER_Binding_Workflow A Prepare Serial Dilutions of AHS B Incubate Cytosol, [3H]-Estradiol, and AHS A->B C Add Dextran-Coated Charcoal (DCC) B->C D Centrifuge to Separate Bound/Unbound C->D E Measure Radioactivity of Supernatant D->E F Calculate IC50 E->F

Caption: Workflow for ER competitive binding assay. (Max Width: 760px)
MCF-7 Cell Proliferation Assay (MTT Assay)

This assay measures the effect of a test compound on the proliferation of estrogen-sensitive MCF-7 breast cancer cells.

Materials:

  • MCF-7 cells

  • Complete growth medium (e.g., EMEM with 10% FBS)

  • Estrogen-free medium

  • This compound (test compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach for 24 hours.

  • Replace the medium with estrogen-free medium for 48-72 hours to synchronize the cells.

  • Treat the cells with various concentrations of AHS for 72-96 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the EC50 value.

MCF7_Proliferation_Workflow A Seed MCF-7 Cells in 96-well Plate B Synchronize Cells in Estrogen-Free Medium A->B C Treat Cells with AHS B->C D Add MTT Reagent C->D E Solubilize Formazan with DMSO D->E F Measure Absorbance at 570 nm E->F G Calculate EC50 F->G ER_Signaling AHS This compound (AHS) ER Estrogen Receptor (ERα / ERβ) AHS->ER Binds to ERE Estrogen Response Element (ERE) in DNA ER->ERE Binds to Transcription Transcription of Estrogen-Responsive Genes ERE->Transcription Initiates Response Cellular Response (Proliferation, Apoptosis, etc.) Transcription->Response Leads to Downstream_Signaling cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway AHS This compound (AHS) Receptor Cell Surface/Intracellular Receptor AHS->Receptor PI3K PI3K Receptor->PI3K MAPKKK MAPKKK Receptor->MAPKKK Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK MAPKK->MAPK Gene_Expression Altered Gene Expression MAPK->Gene_Expression

References

The Intestinal Odyssey of Anhydrosecoisolariciresinol: A Technical Guide to its Gut Microbiota-Mediated Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, State] – [Date] – A comprehensive technical guide detailing the metabolic fate of anhydrosecoisolariciresinol (B1631141) (AHS) at the hands of the human gut microbiota has been released today. This in-depth whitepaper offers researchers, scientists, and drug development professionals a critical resource for understanding the biotransformation of this plant lignan (B3055560), providing a foundation for future investigations into its physiological effects.

This compound, a derivative of the well-studied lignan secoisolariciresinol (B192356) (SECO), undergoes a series of enzymatic modifications by intestinal bacteria, leading to the formation of various metabolites. While sharing a similar metabolic pathway with its precursor, the efficiency of these transformations, particularly in the later stages, shows marked differences. This guide elucidates the key metabolic steps, the bacterial species responsible, and the experimental methodologies used to uncover this intricate process.

Metabolic Pathway of this compound

The journey of AHS through the gut microbial ecosystem primarily involves two key enzymatic processes: demethylation and dehydroxylation.

1. Demethylation: The initial step in AHS metabolism is the removal of methyl groups from its molecular structure. This reaction is carried out by a consortium of anaerobic bacteria, including Peptostreptococcus productus, Eubacterium limosum, and Clostridium methoxybenzovorans.[1] These bacteria possess the necessary enzymes to cleave the ether bonds of the methoxy (B1213986) groups, yielding demethylated AHS intermediates. This process is analogous to the demethylation of SECO.

2. Dehydroxylation: Following demethylation, the resulting intermediates are substrates for dehydroxylation, a process that removes hydroxyl groups. The primary bacterium identified as responsible for this transformation in the metabolism of SECO-derived lignans (B1203133) is Eggerthella lenta.[1] However, studies have shown that the dehydroxylation of demethylated AHS occurs to a much lesser extent compared to demethylated SECO.[1] This suggests that the structural difference in AHS, specifically the furan (B31954) ring, hinders the efficiency of the dehydroxylating enzymes of the gut microbiota.

The metabolic pathway can be visualized as follows:

Anhydrosecoisolariciresinol_Metabolism AHS This compound (AHS) Demethylated_AHS Demethylated AHS AHS->Demethylated_AHS Demethylation (Peptostreptococcus productus, Eubacterium limosum, Clostridium methoxybenzovorans) Dehydroxylated_Metabolites Dehydroxylated Metabolites (Trace amounts) Demethylated_AHS->Dehydroxylated_Metabolites Dehydroxylation (low efficiency) (e.g., Eggerthella lenta) Experimental_Workflow cluster_preparation Sample Preparation cluster_incubation Anaerobic Incubation cluster_analysis Analysis Fecal_Sample Fresh Fecal Sample Homogenization Homogenization in Anaerobic Buffer Fecal_Sample->Homogenization Fecal_Slurry Fecal Slurry Homogenization->Fecal_Slurry Incubation Incubation with AHS (37°C, Anaerobic Chamber) Fecal_Slurry->Incubation Time_Sampling Time-Course Sampling (0, 6, 12, 24, 48h) Incubation->Time_Sampling Extraction Metabolite Extraction Time_Sampling->Extraction Analysis HPLC-MS/MS Analysis Extraction->Analysis Data Data Interpretation Analysis->Data

References

Conversion of Secoisolariciresinol to Anhydrosecoisolariciresinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical conversion of secoisolariciresinol (B192356) (SECO) to its anhydrous form, anhydrosecoisolariciresinol (B1631141) (AHS). This conversion is a significant reaction in the study of lignans (B1203133), particularly those derived from flaxseed, and has implications for the analysis and biological activity assessment of these compounds.

Introduction

Secoisolariciresinol (SECO) is a prominent plant lignan (B3055560), most notably found in flaxseed in its glycosidic form, secoisolariciresinol diglucoside (SDG). Upon ingestion, SDG is metabolized by gut microbiota to produce the mammalian lignans enterodiol (B191174) and enterolactone, which are known for their potential health benefits, including antioxidant and phytoestrogenic activities.

This compound (AHS) is a cyclized derivative of SECO, formed through an acid-catalyzed dehydration reaction. This conversion involves the intramolecular cyclization of the butane-1,4-diol moiety of SECO to form a tetrahydrofuran (B95107) ring.[1][2][3] The formation of AHS is frequently observed during the acid hydrolysis of SDG, a common step in the analytical quantification of total lignans in flaxseed.[4][5][6] Understanding this conversion is crucial for accurate analysis and for investigating the distinct biological properties of AHS.[7]

Chemical Transformation

The conversion of secoisolariciresinol to this compound is an acid-catalyzed dehydration reaction. The diol structure of SECO undergoes intramolecular cyclization to form the furan (B31954) ring of AHS.[1][3]

G SECO Secoisolariciresinol (SECO) AHS This compound (AHS) SECO->AHS Dehydration / Cyclization H_plus H+ (Acid Catalyst) H_plus->SECO Water H₂O AHS->Water Elimination of

Figure 1: Chemical conversion of SECO to AHS.

Experimental Protocol

Objective: To convert secoisolariciresinol to this compound with high efficiency.

Materials:

Methodology:

  • Dissolution: Dissolve a known quantity of secoisolariciresinol in a suitable alcohol solvent (e.g., methanol or ethanol).

  • Acidification: Add a strong acid catalyst (e.g., 1-2 M HCl) to the solution. The final acid concentration should be sufficient to facilitate dehydration.

  • Reaction: Heat the mixture under reflux for a defined period (e.g., 2-4 hours). The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Neutralization: After cooling to room temperature, neutralize the reaction mixture with a saturated sodium bicarbonate solution until the pH is approximately 7.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3x volumes).

  • Drying: Combine the organic layers and dry over anhydrous sodium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to isolate pure this compound.[4]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve SECO in Alcohol B Add Acid Catalyst (e.g., HCl) A->B C Heat under Reflux (2-4h) B->C D Monitor by TLC/HPLC C->D E Neutralize with NaHCO₃ D->E F Extract with Ethyl Acetate E->F G Dry Organic Layer (Na₂SO₄) F->G H Evaporate Solvent G->H I Purify by Column Chromatography H->I

Figure 2: Experimental workflow for AHS synthesis.

Quantitative Data

Quantitative data for the direct conversion of SECO to AHS is sparse. The following tables summarize available data, primarily derived from hydrolysis studies of SDG where AHS is a product.

Table 1: Reaction Conditions and Yields from SDG Hydrolysis

PrecursorAcidTemperature (°C)Time (h)AHS YieldReference
SDGHCl (1.5 M)100Not SpecifiedHigh (implied)[4]
SDGHCl (up to 2M)802Not Quantified[8]

Note: Yields are often reported as "complete transformation" rather than specific percentages.

Table 2: Spectroscopic Data for this compound

Data TypeKey SignalsSource
¹³C NMR Data not fully assigned in available literature.PubChem
Mass Spec. Molecular Weight: 344.4 g/mol PubChem

Biological Significance and Signaling Pathways

Lignans, including SECO and its derivatives, are known to exert biological effects through various mechanisms, including antioxidant and phytoestrogenic activities. While specific signaling pathways for AHS are not extensively detailed, it is plausible that it interacts with pathways modulated by other lignans. These include antioxidant response pathways and hormone receptor signaling.[1][9][10]

For instance, the antioxidant effects of many polyphenols are mediated through the activation of the Nrf2 signaling pathway.[1] As phytoestrogens, lignans can bind to estrogen receptors, potentially modulating estrogen-dependent signaling.[10]

G cluster_cell Cell AHS This compound (Lignan) ER Estrogen Receptor (ER) AHS->ER Binds to ERE Estrogen Response Element (ERE) ER->ERE Dimerizes & Binds to DNA Gene Target Gene Transcription ERE->Gene Regulates

Figure 3: Generalized Lignan-Estrogen Receptor Pathway.

Conclusion

The conversion of secoisolariciresinol to this compound is a straightforward acid-catalyzed dehydration reaction. While this transformation is well-known in the context of lignan analysis from natural products, a standardized protocol for its specific synthesis is not well-documented. The provided guide offers a synthesized protocol based on established chemical principles, which should serve as a strong starting point for researchers. Further optimization and detailed characterization are recommended to establish robust quantitative data for this conversion. Understanding the synthesis and properties of AHS is essential for the comprehensive evaluation of the biological activities of flaxseed lignans and their potential applications in drug development.

References

Methodological & Application

Application Note: Quantification of Anhydrosecoisolariciresinol in Flaxseed by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Flaxseed (Linum usitatissimum L.) is the richest known dietary source of lignans (B1203133), primarily secoisolariciresinol (B192356) diglucoside (SDG).[1][2] Upon ingestion, SDG is metabolized by the gut microbiota into the bioactive enterolignans, enterodiol (B191174) and enterolactone (B190478), which have garnered significant interest for their potential health benefits, including anti-cancer and antioxidant properties.[3][4][5] Anhydrosecoisolariciresinol (B1631141) (ANHSECO) is a dehydrated form of secoisolariciresinol (SECO) that is often formed during the acid hydrolysis step required to release the lignan (B3055560) aglycones from their glycosidic linkages in the flaxseed matrix.[6] Quantification of these lignans is crucial for quality control of flaxseed-based products and for research into their therapeutic potential.

This application note provides a detailed protocol for the quantification of this compound in flaxseed using gas chromatography-mass spectrometry (GC-MS) following sample extraction, hydrolysis, and derivatization.

Experimental Protocols

Sample Preparation

Several methods exist for the preparation of flaxseed for lignan analysis. Direct acid hydrolysis has been shown to yield significantly higher concentrations of lignan aglycones compared to ethanol (B145695) extraction prior to hydrolysis.[6][7][8]

Materials:

Protocol:

  • Grinding: Grind whole flaxseed into a fine powder.

  • Defatting (Optional but Recommended): To minimize interference from the high oil content, defat the ground flaxseed. Soxhlet extraction with hexane is an effective method.[6]

  • Direct Acid Hydrolysis:

    • Weigh approximately 0.5 g of ground (and defatted) flaxseed into a screw-cap tube.

    • Add 5 mL of 1.5 M HCl.

    • Heat the mixture at 100°C for 3 hours to hydrolyze the lignan glycosides to their aglycones. This step also converts secoisolariciresinol to this compound.

  • Neutralization: Cool the sample and neutralize the solution to a pH of 5-6 using 10 M NaOH.

  • Extraction of Lignan Aglycones:

    • Add 5 mL of a 1:1 (v/v) mixture of MTBE and ethyl acetate to the neutralized hydrolysate.

    • Vortex thoroughly and centrifuge at 2000 rpm for 10 minutes to separate the phases.

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction two more times, combining the organic extracts.

  • Drying: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen. The dry extract can be stored at -20°C until derivatization.[6]

Derivatization

For GC-MS analysis, the hydroxyl groups of the lignan aglycones must be derivatized to increase their volatility and thermal stability. This is typically achieved by silylation.[9]

Materials:

  • Pyridine (B92270)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Heating block or oven

Protocol:

  • To the dried sample extract, add 1 mL of a 4:1 (v/v) mixture of pyridine and BSTFA with 1% TMCS.[6]

  • Seal the tube tightly and heat at 70°C for 60 minutes to form the trimethylsilyl (B98337) (TMS) derivatives.[6]

  • Cool the sample to room temperature before GC-MS analysis.

GC-MS Analysis

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Shimadzu 2010 GC-MS or similar).[6]

GC Parameters (Example):

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[10]

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Injector Temperature: 280°C.

  • Oven Temperature Program:

    • Initial temperature: 175°C, hold for 6 minutes.

    • Ramp: 15°C/min to 270°C.

    • Hold: 15.68 minutes at 270°C.[6]

  • Total Run Time: 28 minutes.[6]

MS Parameters (Example):

  • Interface Temperature: 285°C.[6]

  • Ion Source Temperature: 200°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan (for identification): Scan range m/z 50-600.

    • Selected Ion Monitoring (SIM) (for quantification):

      • This compound (ANHSECO): m/z 488.3 (quantifier) and 179.1 (qualifier).[6][11]

      • Secoisolariciresinol (SECO) (if present): m/z 560.3 and 470.3.[6][11]

Data Presentation

Quantitative data for the GC-MS analysis of this compound is summarized below. It should be noted that comprehensive validation data specifically for ANHSECO by GC-MS is not extensively published in a single source. The following table is a compilation of available data and typical performance characteristics for similar analyses.

ParameterValueReference
Retention Time (ANHSECO-TMS) ~20.7 min[6][11]
Quantifier Ion (m/z) 488.3[6][11]
Qualifier Ion (m/z) 179.1[6][11]
Linearity (Concentration Range) 40 - 150 µg/mL[6]
Correlation Coefficient (r²) > 0.99[12][13]
Limit of Detection (LOD) < 5 ng/mL[14]
Limit of Quantification (LOQ) < 10 ng/mL[14]
Recovery 80 - 97%[11]
Concentration in Flaxseed 8566 ± 169 µg/g (direct hydrolysis)[6][7][8]

Note: LOD, LOQ, and r² values are based on similar validated GC-MS methods for other compounds, as specific data for ANHSECO was not available in the searched literature. The recovery range is for total analyzed lignans after extraction.

Mandatory Visualizations

Experimental Workflow

experimental_workflow sample Flaxseed Sample grind Grinding sample->grind hydrolysis Direct Acid Hydrolysis (1.5M HCl, 100°C, 3h) grind->hydrolysis neutralize Neutralization (pH 5-6) hydrolysis->neutralize extract LLE with MTBE:EtOAc (1:1) neutralize->extract dry Evaporation (N2 Stream) extract->dry derivatize Derivatization (BSTFA, 70°C, 1h) dry->derivatize gcms GC-MS Analysis derivatize->gcms data Data Quantification (SIM Mode, m/z 488.3) gcms->data result Concentration of This compound data->result

Caption: Workflow for this compound Quantification.

Metabolic Pathway of Flaxseed Lignans

metabolic_pathway cluster_gut Gut Microbiota Metabolism sdg Secoisolariciresinol Diglucoside (SDG) (from Flaxseed) seco Secoisolariciresinol (SECO) sdg->seco Deglucosylation dmed Demethyl-SECO seco->dmed Demethylation dhed Dehydroxy-Demethyl-SECO dmed->dhed Dehydroxylation ed Enterodiol (ED) dhed->ed Demethylation el Enterolactone (EL) ed->el Oxidation (Dehydrogenation)

Caption: Conversion of SDG to Enterolignans by Gut Microbiota.

References

Application Notes and Protocols for the Extraction of Anhydrosecoisolariciresinol from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Anhydrosecoisolariciresinol (B1631141) is a lignan (B3055560) found in various plant species and is also known as an acid degradation product of secoisolariciresinol (B192356). It has garnered significant interest within the scientific community for its potential anti-tumor properties, particularly its ability to inhibit the growth of human breast cancer cell lines.[1] These application notes provide a comprehensive overview of the extraction of this compound from plant materials, detailing methodologies, quantitative data, and relevant biological pathways.

Plant Sources and Yield of this compound

This compound has been identified in several plant species. The most common method of obtaining it is through the acid hydrolysis of secoisolariciresinol diglucoside (SDG), which is abundant in flaxseed (Linum usitatissimum). Direct isolation from other plant sources such as the flowers of Wedelia biflora, Calocedrus formosana, and Urtica dioica has also been reported.[1]

The yield of this compound can vary significantly depending on the plant source and the extraction and hydrolysis methods employed. A method involving total acid hydrolysis of flaxseed has been shown to convert secoisolariciresinol completely into its anhydrous form, simplifying quantification.[2]

Table 1: Quantitative Yield of this compound from Plant Material

Plant SourcePlant PartExtraction/Methodology HighlightsYield of this compoundReference
Linum usitatissimum (Flaxseed)SeedsTotal acid hydrolysis followed by HPLC quantification.~6 mg/g Dry Weight[2]
Linum usitatissimum (Flaxseed)SeedsHydrolyzed hydroxymethanolic extract followed by semi-preparative HPLC purification.4 mg/100 g Powder[2]

Experimental Protocols

The following protocols provide detailed methodologies for the extraction and purification of this compound, primarily focusing on its derivation from flaxseed due to the abundance of its precursor, SDG.

2.1. Protocol 1: Extraction and Hydrolysis of Lignans from Flaxseed to Yield this compound

This protocol is adapted from methodologies that emphasize the complete conversion of secoisolariciresinol to this compound for accurate quantification and purification.[2]

Materials and Reagents:

Procedure:

  • Defatting the Flaxseed:

    • Grind whole flaxseeds to a fine powder.

    • Suspend the powder in hexane (1:10, w/v) and stir for 1 hour at room temperature.

    • Centrifuge the mixture and discard the supernatant.

    • Repeat the hexane wash twice more to ensure complete removal of lipids.

    • Air-dry the defatted flaxseed meal to remove residual hexane.

  • Extraction of Lignan Precursors:

    • Suspend the defatted flaxseed meal in a solution of dioxane/ethanol (1:1, v/v) or 70% ethanol (1:10, w/v).

    • Reflux the mixture for 2 hours at 80°C with constant stirring.

    • Allow the mixture to cool to room temperature and then centrifuge to pellet the solid material.

    • Collect the supernatant containing the lignan glycosides.

    • Repeat the extraction process on the pellet to maximize yield and combine the supernatants.

  • Acid Hydrolysis to this compound:

    • Evaporate the solvent from the combined supernatants under reduced pressure using a rotary evaporator.

    • Resuspend the dried extract in 1 M HCl.

    • Reflux the acidic solution for 2-3 hours at 100°C. This step ensures the complete hydrolysis of SDG to secoisolariciresinol and its subsequent conversion to this compound.[2]

  • Extraction of this compound:

    • After cooling, extract the aqueous acidic solution three times with an equal volume of ethyl acetate.

    • Pool the organic (ethyl acetate) layers and wash with distilled water to remove any remaining acid.

    • Dry the ethyl acetate extract over anhydrous sodium sulfate.

    • Filter to remove the sodium sulfate and evaporate the solvent to dryness to obtain the crude this compound extract.

2.2. Protocol 2: Purification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the purification of the crude extract obtained from Protocol 1.

Materials and Reagents:

  • Crude this compound extract

  • HPLC-grade methanol

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Phosphoric acid

  • Triethylamine

  • Preparative or semi-preparative HPLC system with a C18 column (e.g., KROMASIL C18, 5 µm, 250 x 10 mm) and a UV detector.

Procedure:

  • Sample Preparation:

    • Dissolve the crude this compound extract in a small volume of the initial mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., KROMASIL 100 C18, 5 µm).[3]

    • Mobile Phase: An isocratic or gradient system of acetonitrile and water is typically used. A reported mobile phase for quantification is a mixture of water and acetonitrile (33:67, v/v) supplemented with 0.1% phosphoric acid and 0.1% triethylamine.[2]

    • Flow Rate: Adjust according to the column dimensions (e.g., 1.2 mL/min for a 4.6 mm ID column).[3]

    • Detection: UV detector set at a wavelength where this compound has maximum absorbance (typically around 280 nm).

    • Injection Volume: Dependent on the concentration of the sample and the capacity of the column.

  • Fraction Collection:

    • Monitor the chromatogram and collect the fractions corresponding to the peak of this compound.

    • Multiple injections may be necessary to process the entire crude extract.

  • Post-Purification:

    • Combine the collected fractions containing the purified compound.

    • Evaporate the solvent to obtain pure this compound.

    • The purity can be confirmed by analytical HPLC and the structure verified by mass spectrometry and NMR.

Mandatory Visualizations

3.1. Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of this compound from flaxseed.

Extraction_Workflow start Flaxseed Material defatting Defatting with Hexane start->defatting extraction Extraction of Lignans (e.g., 70% Ethanol, Reflux) defatting->extraction hydrolysis Acid Hydrolysis (1M HCl, Reflux) extraction->hydrolysis liquid_extraction Liquid-Liquid Extraction (Ethyl Acetate) hydrolysis->liquid_extraction purification HPLC Purification (C18 Column) liquid_extraction->purification final_product Pure this compound purification->final_product

This compound Extraction Workflow

3.2. Signaling Pathway in Breast Cancer

This compound, as a lignan, is believed to exert its anti-cancer effects in breast cancer through the modulation of estrogen and growth factor signaling pathways. Lignans can act as selective estrogen receptor modulators (SERMs), and they can influence the levels of circulating estrogens.[4][5][6] The diagram below illustrates the putative mechanism of action.

Signaling_Pathway cluster_lignan Lignan Action cluster_cellular Cellular Processes Anhydro This compound (Lignan) ER Estrogen Receptor (ER) Anhydro->ER binds/modulates Aromatase Aromatase Enzyme Anhydro->Aromatase inhibits SHBG Sex Hormone Binding Globulin (SHBG) Anhydro->SHBG induces GF_Receptor Growth Factor Receptor (e.g., EGFR, IGF-1R) Anhydro->GF_Receptor inhibits signaling Proliferation Cell Proliferation ER->Proliferation promotes Apoptosis Apoptosis ER->Apoptosis (inhibition leads to) Estrogen Estrogen Aromatase->Estrogen SHBG->Estrogen binds/inactivates GF_Receptor->Proliferation promotes Estrogen->ER activates Androgen Androgens Androgen->Aromatase converts to

Modulation of Breast Cancer Signaling by Lignans

Disclaimer: These protocols are intended for research purposes only and should be performed by qualified individuals in a laboratory setting. Appropriate safety precautions should be taken when handling chemicals. The efficiency of these protocols may vary depending on the specific laboratory conditions and equipment.

References

Application Notes and Protocols for Anhydrosecoisolariciresinol Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrosecoisolariciresinol, a lignan (B3055560) found in various plants, has demonstrated potential anti-tumor activities. Notably, it has been observed to impede the growth of human breast cancer cell lines, including MCF-7 and MDA-MB-231. These application notes provide detailed protocols for assessing the cytotoxic and apoptotic effects of this compound in cell culture, facilitating further research into its therapeutic potential. The provided methodologies are foundational for investigating the compound's mechanism of action and its effects on relevant signaling pathways.

Data Presentation

Table 1: Example Cytotoxicity Data of a Lignan-Containing Plant Extract on Breast Cancer Cell Lines

Cell LineTreatment Duration (h)IC50 (µg/mL) ± SD
MCF-77216.21 ± 0.13[1]
MDA-MB-2317230.0 ± 4.30[1]

Note: The IC50 values presented are for a crude plant extract and not for purified this compound. These values should be used for reference purposes only.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Human breast cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (stock solution prepared in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1% to avoid solvent toxicity.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to quantify the induction of apoptosis by this compound.

Materials:

  • Human breast cancer cell lines

  • Complete growth medium

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., based on previously determined IC50 values) for a specified duration (e.g., 24 or 48 hours). Include an untreated control.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis cell_culture Cell Culture (MCF-7, MDA-MB-231) viability_assay Cell Viability Assay (MTT) cell_culture->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) cell_culture->apoptosis_assay pathway_analysis Signaling Pathway Analysis (Western Blot/qPCR) cell_culture->pathway_analysis compound_prep This compound Stock Preparation compound_prep->viability_assay compound_prep->apoptosis_assay compound_prep->pathway_analysis ic50 IC50 Determination viability_assay->ic50 apoptosis_quant Apoptosis Quantification apoptosis_assay->apoptosis_quant pathway_results Pathway Modulation Analysis pathway_analysis->pathway_results

Caption: Experimental workflow for this compound cell culture assays.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor PI3K PI3K receptor->PI3K Activates Anhydro This compound Anhydro->PI3K Inhibits IkappaB IκB Anhydro->IkappaB Prevents Degradation Akt Akt PI3K->Akt Activates Akt->IkappaB Inhibits Phosphorylation NFkB NF-κB IkappaB->NFkB Sequesters NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Gene Gene Expression (Inflammation, Survival) NFkB_nuc->Gene Regulates

Caption: Postulated signaling pathway of this compound.

Disclaimer: The signaling pathway diagram is based on the known effects of the structurally related lignan, Secoisolariciresinol diglucoside (SDG). Further research is required to definitively confirm that this compound acts via the same mechanism. Studies on SDG suggest that it exerts anti-inflammatory and anti-apoptotic effects through the inhibition of the PI3K/Akt/NF-κB signaling pathway. It is hypothesized that this compound may follow a similar mechanism of action.

References

Application Notes and Protocols: Anhydrosecoisolariciresinol as a Phytochemical Standard

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and protocols for the use of anhydrosecoisolariciresinol (B1631141) (AHS) as a phytochemical standard. These guidelines are intended for researchers, scientists, and drug development professionals engaged in the quantification of lignans (B1203133), stability testing, and the investigation of the biological activities of phytoestrogens.

Introduction

This compound (AHS) is a key lignan (B3055560) derived from the acid hydrolysis of secoisolariciresinol (B192356) (SECO) and its diglucoside (SDG), which are abundant in flaxseed (Linum usitatissimum)[1]. Due to the inherent complexities in the direct analysis of SECO and its glycosides, a common analytical strategy involves their complete conversion to AHS. This conversion simplifies the chromatographic procedure and allows for reliable quantification[1][2]. AHS serves as a critical reference material for the standardization of botanical extracts and for monitoring lignan content in various matrices. Furthermore, AHS has demonstrated anti-tumor properties, specifically by inhibiting the growth of human breast cancer cell lines, making it a compound of interest in drug discovery and development[3].

Physicochemical Properties and Specifications

This compound is a pale white powder. Commercial standards are typically available with a purity of ≥98% as determined by HPLC.

PropertyValueReference(s)
Molecular Formula C₂₀H₂₄O₅[4]
Molecular Weight 344.40 g/mol [3]
Appearance Pale white to off-white solid[5]
Purity (by HPLC) ≥98%[5]
Solubility (in DMSO) 25 mg/mL (72.59 mM)[1]
Storage (Solid) 4°C, protect from light[1]
Storage (Stock Solution) -80°C for up to 6 months; -20°C for up to 1 month (protect from light)[1]

Experimental Protocols

Quantification of Lignans in Plant Material via Conversion to this compound (HPLC-DAD Method)

This protocol is adapted from the widely cited method by Charlet et al. (2002) for the quantification of lignans in flaxseed by converting them to AHS[1].

3.1.1. Sample Preparation and Acid Hydrolysis

The initial step involves acid hydrolysis to release lignans from their complex forms and to convert secoisolariciresinol to this compound[1][2].

  • Milling: Mill the plant material (e.g., flaxseed) to a fine powder.

  • Defatting (Optional but Recommended): Extract the powder with hexane (B92381) to remove lipids, which can interfere with subsequent steps.

  • Hydrolysis:

    • To 100 mg of defatted powder, add 5 mL of 1 M HCl in a screw-capped tube.

    • Heat the mixture at 100°C for 2-3 hours in a heating block or water bath[2]. This step ensures the complete conversion of SECO to AHS[1].

  • Extraction:

    • Cool the hydrolysate to room temperature.

    • Extract the mixture three times with 5 mL of ethyl acetate (B1210297). Vortex vigorously for 1 minute during each extraction.

    • Combine the ethyl acetate fractions.

  • Washing and Drying:

    • Wash the combined organic phase with a saturated NaCl solution until the pH is approximately 5[2].

    • Dry the organic phase over anhydrous sodium sulfate.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the residue in a known volume of mobile phase (e.g., 1 mL) for HPLC analysis.

3.1.2. HPLC-DAD Analysis

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Gradient elution with: A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid
Gradient Program 0-5 min: 95% A, 5% B 5-25 min: Linear gradient to 50% A, 50% B 25-30 min: Hold at 50% A, 50% B 30-35 min: Return to initial conditions 35-40 min: Re-equilibration
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detection Diode Array Detector (DAD) at 280 nm

3.1.3. Standard Preparation and Quantification

  • Stock Solution: Prepare a stock solution of this compound standard (e.g., 1 mg/mL) in methanol (B129727) or DMSO.

  • Calibration Curve: Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Quantification: Inject the standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of AHS in the samples from the calibration curve. The lignan content in the original plant material can then be calculated, often expressed as mg of AHS per gram of dry weight[1][2].

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_standard Standard Preparation A Plant Material (e.g., Flaxseed) B Milling to Fine Powder A->B C Acid Hydrolysis (1M HCl, 100°C, 2-3h) B->C D Liquid-Liquid Extraction (Ethyl Acetate) C->D E Washing & Drying D->E F Solvent Evaporation & Reconstitution E->F G HPLC-DAD Analysis F->G Inject Reconstituted Sample H Quantification using AHS Standard Curve G->H I AHS Standard Stock Solution J Serial Dilutions I->J K Calibration Curve J->K K->H Use for Calculation

Structural Identification Protocols

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS) - General Protocol

Due to the polar nature of the hydroxyl groups in AHS, derivatization is required to increase its volatility for GC-MS analysis. Silylation is a common derivatization technique for such compounds.

  • Sample Preparation: Use the dried extract from the hydrolysis step or a purified AHS standard.

  • Derivatization (Silylation):

    • To the dried sample (approx. 100 µg) in a vial, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Add 50 µL of a solvent like pyridine (B92270) or acetonitrile.

    • Seal the vial and heat at 70°C for 30-60 minutes.

  • GC-MS Analysis:

    • GC Column: DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injector Temperature: 250°C.

    • Oven Program: Initial temperature of 150°C, hold for 2 min, then ramp to 280°C at 10°C/min, and hold for 10 min.

    • MS Transfer Line Temp: 280°C.

    • Ion Source Temp: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-600.

  • Data Analysis: Identify the derivatized AHS peak based on its retention time and mass spectrum. Compare the obtained mass spectrum with library data or theoretical fragmentation patterns.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used for the definitive structural elucidation of AHS. While specific spectral data for AHS is not widely published, the analysis would follow standard procedures. Data from its precursor, secoisolariciresinol diglucoside (SDG), can be used as a reference for interpreting the core structure[4][6].

  • Sample Preparation: Dissolve a sufficient amount of purified AHS (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).

  • ¹H NMR Spectroscopy:

  • ¹³C NMR and DEPT Spectroscopy:

    • Acquire a ¹³C NMR spectrum to identify all carbon signals.

    • Use DEPT-135 and DEPT-90 experiments to differentiate between CH₃, CH₂, CH, and quaternary carbons.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY: To establish proton-proton correlations.

    • HSQC: To correlate protons with their directly attached carbons.

    • HMBC: To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning the connectivity of the molecule.

Stability Testing Protocol for this compound Standard

This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances[4][5].

3.3.1. Long-Term and Accelerated Stability Studies

Study TypeStorage ConditionMinimum DurationTesting Frequency
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 monthsEvery 3 months for the first year, then every 6 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6 months

3.3.2. Forced Degradation Studies

Forced degradation studies are essential to develop a stability-indicating analytical method[3][7]. The goal is to achieve 5-20% degradation of the substance.

ConditionProtocol
Acidic Dissolve AHS in 0.1 M HCl and heat at 60°C for several hours.
Alkaline Dissolve AHS in 0.1 M NaOH at room temperature for several hours.
Oxidative Treat AHS solution with 3% H₂O₂ at room temperature.
Thermal Expose solid AHS to 60-80°C for several days.
Photolytic Expose AHS solution and solid form to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

3.3.3. Analysis

At each time point, analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the intact AHS from all degradation products. Monitor for:

  • Appearance and physical changes.

  • Purity (Assay of AHS).

  • Formation of degradation products.

Application in Drug Development: Biological Activity

This compound has been reported to possess anti-tumor activity by decreasing the growth of human breast cancer MCF-7 (ER-positive) and MDA-MB-231 (ER-negative) cell lines[3]. While direct mechanistic studies on AHS are limited, the biological activity is likely related to the pathways modulated by its precursor, SDG. Studies on SDG show that it can reduce tumor growth by modulating estrogen receptor (ER) and growth factor receptor-mediated signaling pathways, including EGFR, IGF-1R, MAPK, and PI3K/Akt pathways[8][9].

G cluster_receptors Cell Surface Receptors cluster_pathways Downstream Signaling Cascades cluster_outcomes Cellular Outcomes AHS This compound (AHS) ER Estrogen Receptor (ERα, ERβ) AHS->ER Modulates EGFR Epidermal Growth Factor Receptor (EGFR) AHS->EGFR Inhibits IGF1R Insulin-like Growth Factor Receptor (IGF-1R) AHS->IGF1R Inhibits GeneExp Altered Gene Expression (e.g., BCL2, PS2) ER->GeneExp MAPK MAPK Pathway (pMAPK) EGFR->MAPK PI3K PI3K/Akt Pathway (pAkt) IGF1R->PI3K Proliferation Decreased Cell Proliferation MAPK->Proliferation PI3K->Proliferation Apoptosis Increased Apoptosis GeneExp->Proliferation GeneExp->Apoptosis

References

Anhydrosecoisolariciresinol: Application Notes and Protocols for In Vitro Cytotoxicity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Anhydrosecoisolariciresinol (B1631141) is a lignan (B3055560) that has garnered interest for its potential anti-tumor activities. Lignans, a class of polyphenols, are investigated for their roles in cancer prevention and therapy. This document provides detailed application notes and protocols for the in vitro evaluation of this compound's cytotoxic effects on various cancer cell lines. Due to the limited availability of specific quantitative data for this compound, this report leverages data from a closely related and well-studied lignan, Secoisolariciresinol Diglucoside (SDG), to provide a comprehensive guide. It is presumed that the cytotoxic mechanisms may be similar. This compound has been shown to decrease the growth of human breast cancer MCF-7 and MDA-MB-231 cell lines.

Data Presentation: In Vitro Cytotoxicity of Secoisolariciresinol Diglucoside (SDG)

The following table summarizes the 50% inhibitory concentration (IC50) values of Secoisolariciresinol Diglucoside (SDG), a related lignan, against various human cancer cell lines. This data is presented to offer a comparative reference for the potential cytotoxic potency of this compound.

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)Assay Method
HT-29Human Colon AdenocarcinomaNot specified (dose-dependent inhibition)24, 48, 72MTT Assay
PA-1Human Ovarian CancerNot specified (dose-dependent inhibition)24, 48, 72MTT Assay
SW480Human Colon AdenocarcinomaNot specified (used at 40-200 µM)24, 48, 72BrdU, TUNEL

Experimental Protocols

Cell Viability Assessment: MTT Assay

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549, HeLa, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or Solubilization Buffer

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a blank control (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value can be determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol describes the detection of apoptosis (programmed cell death) induced by this compound using flow cytometry.

Materials:

  • This compound-treated and untreated cells

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the desired time.

  • Cell Harvesting: Harvest the cells (both adherent and floating) and wash them twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour.

    • Healthy cells: Annexin V-FITC negative, PI negative

    • Early apoptotic cells: Annexin V-FITC positive, PI negative

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive

Cell Cycle Analysis: Propidium Iodide (PI) Staining

This protocol allows for the analysis of cell cycle distribution in response to this compound treatment.

Materials:

  • This compound-treated and untreated cells

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest them.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. Add the cells dropwise into 3 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle can be determined based on the fluorescence intensity of PI.

Signaling Pathways and Visualizations

Based on studies of the related lignan Secoisolariciresinol Diglucoside (SDG), the following signaling pathways are proposed to be involved in its cytotoxic effects.

Experimental Workflow for In Vitro Cytotoxicity Assessment

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cancer Cell Culture (e.g., MCF-7, A549) mtt_assay MTT Assay (Cell Viability) cell_culture->mtt_assay apoptosis_assay Annexin V/PI Staining (Apoptosis) cell_culture->apoptosis_assay cell_cycle_assay PI Staining (Cell Cycle Analysis) cell_culture->cell_cycle_assay compound_prep This compound Stock Solution compound_prep->mtt_assay compound_prep->apoptosis_assay compound_prep->cell_cycle_assay ic50 IC50 Determination mtt_assay->ic50 apoptosis_quant Apoptosis Quantification apoptosis_assay->apoptosis_quant cell_cycle_dist Cell Cycle Distribution cell_cycle_assay->cell_cycle_dist

Workflow for assessing in vitro cytotoxicity.

Proposed Apoptotic Signaling Pathway

Studies on SDG suggest that it can induce apoptosis through the intrinsic mitochondrial pathway.[1]

apoptotic_pathway compound This compound (Proposed) ros ↑ Reactive Oxygen Species (ROS) compound->ros pi3k_akt ↓ p-PI3K / p-AKT ros->pi3k_akt bax ↑ BAX pi3k_akt->bax mitochondria Mitochondria bax->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Proposed mitochondrial-mediated apoptosis pathway.

Proposed Pyroptosis Signaling Pathway

Recent evidence on SDG also points towards the induction of pyroptosis, a form of programmed cell death, in colorectal cancer cells.[1]

pyroptosis_pathway compound This compound (Proposed) ros ↑ Reactive Oxygen Species (ROS) compound->ros caspase1 Caspase-1 Cleavage ros->caspase1 gsdmd Gasdermin D (GSDMD) Cleavage caspase1->gsdmd gsdmd_n GSDMD-N Pore Formation gsdmd->gsdmd_n pyroptosis Pyroptosis gsdmd_n->pyroptosis

Proposed pyroptosis induction pathway.

References

Anhydrosecoisolariciresinol: Application Notes and Protocols for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anhydrosecoisolariciresinol (B1631141) (AHS) is a lignan (B3055560) derived from the acid hydrolysis of secoisolariciresinol (B192356) (SECO), a major lignan found in flaxseed. As a metabolite, AHS has garnered interest in the field of drug discovery for its potential therapeutic properties, particularly in oncology. This document provides an overview of the current understanding of AHS's biological activities and offers detailed protocols for its investigation in a laboratory setting.

Biological Activities and Potential Applications

This compound has demonstrated notable anti-tumor activity, particularly against human breast cancer cell lines.[1] Its mechanism of action is an active area of research, with evidence suggesting the involvement of key cellular signaling pathways. The precursor of AHS, secoisolariciresinol diglucoside (SDG), has been shown to modulate the PI3K/Akt and NF-κB signaling pathways, which are critical in cancer cell proliferation, survival, and inflammation. It is hypothesized that AHS may exert its effects through similar mechanisms. Further research into its antioxidant and anti-inflammatory properties is warranted to fully elucidate its therapeutic potential.

Data Presentation

Table 1: In Vitro Anticancer Activity of this compound
Cell LineCancer TypeParameterValueReference
MCF-7Breast AdenocarcinomaIC50Data not explicitly available in reviewed literature[1]
MDA-MB-231Breast AdenocarcinomaIC50Data not explicitly available in reviewed literature[1]

Note: While studies confirm the growth inhibitory effects of this compound on MCF-7 and MDA-MB-231 cell lines, specific IC50 values were not available in the public domain at the time of this review. Researchers are encouraged to perform dose-response studies to determine these values.

Experimental Protocols

Preparation of this compound from Secoisolariciresinol Diglucoside (SDG)

This protocol describes the acid hydrolysis of SDG to yield this compound.

Materials:

  • Secoisolariciresinol diglucoside (SDG)

  • Hydrochloric acid (HCl)

  • Methanol (B129727)

  • Water

  • Rotary evaporator

  • HPLC system for purification

Protocol:

  • Dissolve SDG in a solution of methanol and 1 M HCl.

  • Reflux the mixture at 60-70°C for 2-4 hours to allow for complete hydrolysis.[2]

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, neutralize the solution with a suitable base (e.g., sodium bicarbonate).

  • Remove the methanol by rotary evaporation.

  • Extract the aqueous solution with ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract under reduced pressure to obtain the crude this compound.

  • Purify the crude product using a reversed-phase HPLC system.[3]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol details the determination of the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (AHS) stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of AHS in complete culture medium from the stock solution.

  • Remove the medium from the wells and add 100 µL of the AHS dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Western Blot Analysis for PI3K/Akt and NF-κB Pathway Proteins

This protocol is for assessing the effect of this compound on key proteins in the PI3K/Akt and NF-κB signaling pathways.

Materials:

  • Cancer cells treated with AHS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Treat cells with AHS at various concentrations for a specified time.

  • Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.

Visualizations

experimental_workflow cluster_prep Preparation of AHS cluster_invitro In Vitro Assays cluster_analysis Data Analysis SDG SDG Hydrolysis Acid Hydrolysis SDG->Hydrolysis Purification HPLC Purification Hydrolysis->Purification AHS This compound (AHS) Purification->AHS CellCulture Cell Culture (MCF-7, MDA-MB-231) Treatment AHS Treatment CellCulture->Treatment Cytotoxicity Cytotoxicity Assay (MTT) Treatment->Cytotoxicity WesternBlot Western Blot Treatment->WesternBlot IC50 IC50 Determination Cytotoxicity->IC50 PathwayAnalysis Signaling Pathway Analysis WesternBlot->PathwayAnalysis

Caption: Experimental workflow for investigating this compound.

signaling_pathway cluster_pi3k PI3K/Akt Pathway cluster_nfkb NF-κB Pathway PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation IKK IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Inflammation Inflammation & Proliferation NFkB->Inflammation AHS This compound AHS->PI3K Inhibits? AHS->IKK Inhibits?

Caption: Hypothesized signaling pathways affected by this compound.

References

Anhydrosecoisolariciresinol: A Key Biomarker for Lignin Intake

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Lignans (B1203133), a class of phytoestrogens found in a variety of plant-based foods, have garnered significant interest for their potential health benefits, including antioxidant, anti-inflammatory, and hormone-modulating properties. Upon ingestion, dietary lignans are metabolized by the gut microbiota into enterolignans, such as enterodiol (B191174) and enterolactone, which are thought to be the primary bioactive compounds. Anhydrosecoisolariciresinol (B1631141) (AHS) is a metabolite formed from the dietary lignan (B3055560) secoisolariciresinol (B192356) (SECO), a major lignan found in flaxseed. Emerging evidence suggests that AHS can serve as a valuable biomarker for assessing lignan intake and understanding its subsequent metabolic fate in the human body. This document provides detailed application notes and experimental protocols for the quantification and analysis of this compound in biological samples.

Data Presentation

The following tables summarize quantitative data on lignan metabolite concentrations in human biological samples following flaxseed supplementation. These data are essential for establishing baseline and post-intervention levels of AHS and its related metabolites, which is critical for studies investigating the efficacy and metabolism of lignan-based interventions.

Table 1: Urinary Excretion of Lignan Metabolites Following Controlled Diets

Diet TypeEnterodiol (nmol/day)Enterolactone (nmol/day)
Basal (vegetable-free)UndisclosedUndisclosed
Carotenoid VegetableHigher than basal (p=0.0001)Higher than basal (p=0.0001)
Cruciferous VegetableHigher than basal (p=0.0001)Higher than basal (p=0.0001)

Data from a study examining urinary lignan excretion in men and women on controlled diets. While specific values for the basal diet were not provided in the abstract, the carotenoid and cruciferous vegetable diets resulted in significantly higher excretion of enterodiol and enterolactone, indicating increased lignan metabolism.[1]

Table 2: Dose-Dependent Urinary Excretion of Lignans after Flaxseed Supplementation in Postmenopausal Women

Flaxseed IntakeIncrease in Enterodiol Excretion (nmol/day)Increase in Enterolactone Excretion (nmol/day)Increase in Total Lignan Excretion (nmol/day)
5 g/day 1,00921,24224,333
10 g/day 2,86752,82660,640

This study demonstrates a clear dose-response relationship between flaxseed intake and the urinary excretion of the enterolignans, enterodiol and enterolactone.[2][3]

Table 3: this compound (AHS) Concentrations in Feces and Urine After Flaxseed Supplementation

Biological MatrixAHS Concentration Range
Feces0.01 - 47.03 µg/g
Urine0.01 - 13.49 µg/mL

Novel intermediates of secoisolariciresinol diglucoside (SDG) metabolism, including derivatives of this compound (AHS), have been identified in both feces and urine following flaxseed consumption.[4] These findings highlight the importance of measuring AHS as a direct metabolite of dietary lignan intake.

Signaling and Metabolic Pathways

The conversion of dietary lignans to enterolignans is a complex process mediated by the gut microbiota. Understanding this pathway is crucial for interpreting biomarker data and for developing strategies to modulate lignan metabolism for therapeutic benefit.

Lignan_Metabolism cluster_gut Gut Lumen cluster_circulation Systemic Circulation Dietary Lignans (e.g., SDG) Dietary Lignans (e.g., SDG) Secoisolariciresinol (SECO) Secoisolariciresinol (SECO) Dietary Lignans (e.g., SDG)->Secoisolariciresinol (SECO) Deglycosylation (Gut Microbiota) This compound (AHS) This compound (AHS) Secoisolariciresinol (SECO)->this compound (AHS) Dehydration Demethylated SECO/AHS Demethylated SECO/AHS Secoisolariciresinol (SECO)->Demethylated SECO/AHS Demethylation (Gut Microbiota) This compound (AHS)->Demethylated SECO/AHS Absorbed Metabolites\n(AHS, ED, EL) Absorbed Metabolites (AHS, ED, EL) This compound (AHS)->Absorbed Metabolites\n(AHS, ED, EL) Absorption Enterodiol (ED) Enterodiol (ED) Demethylated SECO/AHS->Enterodiol (ED) Dehydroxylation (Gut Microbiota) Enterolactone (EL) Enterolactone (EL) Enterodiol (ED)->Enterolactone (EL) Oxidation (Gut Microbiota) Enterodiol (ED)->Absorbed Metabolites\n(AHS, ED, EL) Absorption Enterolactone (EL)->Absorbed Metabolites\n(AHS, ED, EL) Absorption

Metabolic pathway of dietary lignans to enterolignans.

Experimental Workflow

A typical workflow for the analysis of this compound from biological samples involves sample collection, preparation, and instrumental analysis.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Collect Biological Sample Collection (Urine, Plasma, Feces) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) Collect->Hydrolysis Extraction Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) Hydrolysis->Extraction Derivatization Derivatization (Optional for GC-MS) Extraction->Derivatization LCMS LC-MS/MS Analysis Extraction->LCMS GCMS GC-MS Analysis Derivatization->GCMS Quant Quantification of AHS LCMS->Quant GCMS->Quant Stats Statistical Analysis Quant->Stats

References

Troubleshooting & Optimization

Technical Support Center: Anhydrosecoisolariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Anhydrosecoisolariciresinol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility and handling of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in DMSO?

A1: The approximate solubility of this compound in DMSO is 25 mg/mL, which corresponds to a concentration of 72.59 mM.[1] It is important to note that achieving this solubility may require specific handling procedures.

Q2: Are there any special precautions to take when dissolving this compound in DMSO?

A2: Yes, due to the compound's properties and the nature of DMSO, the following precautions are recommended:

  • Use fresh, anhydrous DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. This absorbed water can significantly decrease the solubility of hydrophobic compounds like this compound.[1] Always use a new, unopened bottle or a properly stored anhydrous grade of DMSO.

  • Utilize ultrasonication: To aid dissolution, it is recommended to use an ultrasonic bath.[1] This provides the necessary energy to break up compound aggregates and facilitate solvation.

  • Gentle warming: If solubility issues persist, gentle warming (e.g., to 37°C) can be employed, but care should be taken to avoid degradation of the compound.

Q3: What other organic solvents can be used to dissolve this compound?

Q4: What is the recommended storage condition for this compound stock solutions in DMSO?

A4: Once dissolved in DMSO, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1] The product should be protected from light.[1]

Troubleshooting Guide

Issue 1: The compound is not fully dissolving in DMSO, even at the specified concentration.

  • Question: I am trying to dissolve this compound in DMSO to make a stock solution, but I see solid particles remaining. What should I do?

  • Answer:

    • Verify DMSO Quality: Ensure you are using a high-purity, anhydrous grade of DMSO from a freshly opened bottle. Old DMSO that has been exposed to the atmosphere will have absorbed water, which can significantly hinder solubility.

    • Increase Sonication Time: Continue to sonicate the solution in an ultrasonic bath for a longer period (e.g., 15-30 minutes). Ensure the vial is properly immersed in the bath.

    • Gentle Warming: Gently warm the solution in a water bath at a temperature no higher than 37°C. Vortex the solution intermittently during warming.

    • Prepare a More Dilute Stock: If the above steps do not work, consider preparing a more dilute stock solution. It is better to have a fully dissolved, lower concentration stock than a suspension of unknown concentration.

Issue 2: The compound precipitates out of solution when I dilute the DMSO stock into my aqueous cell culture medium.

  • Question: When I add my this compound DMSO stock to my cell culture medium, the medium becomes cloudy or I see a precipitate. How can I prevent this?

  • Answer: This is a common issue when diluting a hydrophobic compound from a DMSO stock into an aqueous environment. Here are several strategies to mitigate this:

    • Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the DMSO stock.

    • Rapid Mixing: Add the DMSO stock to the medium while gently vortexing or swirling the tube. This rapid dispersion helps to prevent the formation of localized high concentrations of the compound that can lead to precipitation.

    • Stepwise Dilution: First, create an intermediate dilution of your DMSO stock in pre-warmed medium. Then, add this intermediate dilution to the final volume of medium.

    • Final DMSO Concentration: Keep the final concentration of DMSO in your cell culture medium as low as possible, ideally below 0.5%, as higher concentrations can be toxic to cells and may still not prevent precipitation.

Issue 3: I am observing variability in my experimental results when using this compound.

  • Question: I am seeing inconsistent results between experiments using the same stock solution of this compound. What could be the cause?

  • Answer: Inconsistent results can often be traced back to issues with the stock solution.

    • Ensure Complete Dissolution: Always visually inspect your stock solution before each use to ensure there is no precipitate. If you see any solid material, try to redissolve it using the methods described in Issue 1.

    • Avoid Repeated Freeze-Thaw Cycles: As recommended, aliquot your stock solution into single-use vials to maintain its integrity. Repeated freezing and thawing can cause the compound to come out of solution.

    • Vortex Before Use: Before taking an aliquot from your stock solution, briefly vortex the vial to ensure a homogenous concentration.

Quantitative Data Summary

CompoundSolventSolubilityMolar Concentration
This compoundDMSO25 mg/mL[1]72.59 mM[1]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO
  • Materials:

    • This compound (MW: 344.40 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Ultrasonic water bath

    • Vortex mixer

  • Procedure:

    • Weigh out 3.44 mg of this compound.

    • Transfer the powder to a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the tube for 1-2 minutes.

    • Place the tube in an ultrasonic water bath and sonicate for 15-30 minutes, or until the compound is fully dissolved.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the 10 mM stock solution into single-use, sterile tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Preparation of Working Solution for Cell Culture (e.g., MCF-7 cells)
  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

    • Sterile microcentrifuge tubes or conical tubes

  • Procedure (for a final concentration of 10 µM):

    • Pre-warm the complete cell culture medium to 37°C.

    • In a sterile tube, add 999 µL of the pre-warmed medium.

    • Briefly vortex the 10 mM stock solution of this compound.

    • Add 1 µL of the 10 mM stock solution to the 999 µL of medium.

    • Immediately and gently vortex the diluted solution to ensure rapid and thorough mixing. The final DMSO concentration will be 0.1%.

    • Visually inspect the working solution for any signs of precipitation before adding it to the cells.

Preparation of NMR Sample in DMSO-d6
  • Materials:

    • This compound

    • Deuterated Dimethyl Sulfoxide (DMSO-d6)

    • NMR tube

    • Small vial for dissolving

  • Procedure:

    • Weigh approximately 5-10 mg of this compound into a small, clean, and dry vial.

    • Add approximately 0.6-0.7 mL of DMSO-d6 to the vial.

    • Gently swirl or vortex the vial to dissolve the compound. If necessary, sonicate for a few minutes to ensure complete dissolution.

    • Once fully dissolved, transfer the solution to a clean and dry NMR tube. Ensure there are no solid particles transferred.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_cell Cell Culture Working Solution cluster_nmr NMR Sample Preparation weigh Weigh this compound add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex & Sonicate add_dmso->dissolve aliquot Aliquot & Store at -80°C dissolve->aliquot dilute Dilute Stock in Medium aliquot->dilute Use single aliquot prewarm Pre-warm Medium to 37°C prewarm->dilute mix Vortex Gently dilute->mix add_to_cells Add to Cells mix->add_to_cells weigh_nmr Weigh Compound add_dmso_d6 Add DMSO-d6 weigh_nmr->add_dmso_d6 dissolve_nmr Dissolve add_dmso_d6->dissolve_nmr transfer_nmr Transfer to NMR Tube dissolve_nmr->transfer_nmr

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Anhydro This compound EGFR EGFR Anhydro->EGFR Inhibits ER ERα/ERβ Anhydro->ER Modulates PI3K PI3K Anhydro->PI3K Inhibits MAPK MAPK Anhydro->MAPK Inhibits IKK IKK Anhydro->IKK Inhibits Apoptosis Increased Apoptosis Anhydro->Apoptosis Induces EGFR->PI3K EGFR->MAPK Akt Akt PI3K->Akt Akt->IKK NFkB NF-κB MAPK->NFkB IkB IκBα IKK->IkB Phosphorylates (leading to degradation) IkB->NFkB Inhibits NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates Gene_Expression Gene Expression (Proliferation, Survival) NFkB_nuc->Gene_Expression Activates Proliferation Decreased Proliferation Gene_Expression->Proliferation Gene_Expression->Apoptosis

Caption: this compound's inhibitory effects on key signaling pathways in breast cancer cells.

References

Technical Support Center: Anhydrosecoisolariciresinol (AHS) Solution Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of anhydrosecoisolariciresinol (B1631141) (AHS) in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound (AHS) in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents. As a phenolic compound, AHS is susceptible to degradation under acidic and alkaline conditions, elevated temperatures, UV or broad-spectrum light, and in the presence of reactive oxygen species.

Q2: What are the recommended storage conditions for AHS stock solutions?

A2: For optimal stability, AHS stock solutions should be stored at low temperatures and protected from light. Recommended storage conditions are -80°C for up to 6 months or -20°C for up to 1 month[1]. It is crucial to minimize freeze-thaw cycles.

Q3: Is AHS sensitive to acidic conditions?

A3: Yes, AHS is known to be an acid degradation product of secoisolariciresinol (B192356) (SECO)[2][3][4]. This indicates that AHS is inherently unstable in acidic environments and can undergo further degradation.

Q4: Can I expect degradation of AHS in alkaline solutions?

A4: Yes, phenolic compounds are generally susceptible to degradation in alkaline conditions, often through oxidation which is accelerated at higher pH. Therefore, it is advisable to avoid strongly basic buffers.

Q5: What is a suitable analytical method to monitor the stability of AHS?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most appropriate technique for monitoring AHS stability. This method should be capable of separating the intact AHS from its potential degradation products, allowing for accurate quantification of the parent compound over time[5][6][7][8][9][10].

Troubleshooting Guides

Issue 1: Rapid Degradation of AHS in Solution

Symptoms:

  • A significant decrease in the AHS peak area is observed in HPLC analysis shortly after preparation.

  • Appearance of new, unidentified peaks in the chromatogram.

  • A visible change in the color of the solution.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inappropriate pH of the solution AHS is sensitive to both acidic and alkaline conditions. Maintain the pH of the solution within a neutral range (pH 6-7.5) using appropriate buffer systems (e.g., phosphate (B84403) buffer). Avoid using strongly acidic or basic buffers.
Exposure to Light AHS is photolabile. Protect the solution from light by using amber vials or by wrapping the container with aluminum foil[1]. Conduct experiments under subdued lighting conditions whenever possible.
Elevated Temperature Degradation of AHS is accelerated at higher temperatures. Prepare and store solutions at low temperatures (e.g., 2-8°C for short-term storage, -20°C or -80°C for long-term storage)[1].
Presence of Oxidizing Agents Oxidative degradation can occur, especially in the presence of dissolved oxygen or metal ions. Consider de-gassing the solvent before use and adding an antioxidant (e.g., ascorbic acid, BHT) or a chelating agent (e.g., EDTA) to the solution.
Issue 2: Poor Reproducibility of Stability Data

Symptoms:

  • High variability in AHS concentration measurements across replicate samples or different experiments.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inconsistent Storage Conditions Ensure all samples are stored under identical and tightly controlled conditions (temperature, light exposure). Use calibrated storage equipment.
Contamination of Solvents or Reagents Use high-purity solvents and reagents. Traces of metal ions or other impurities can catalyze degradation.
Inadequate Analytical Method The HPLC method may not be robust or stability-indicating. Validate the analytical method according to ICH guidelines to ensure its accuracy, precision, and specificity for AHS and its degradation products.
Sample Preparation Variability Standardize the sample preparation procedure, including solvent volumes, mixing times, and filtration steps.

Quantitative Data Summary

Stress ConditionTemperature (°C)DurationAHS Remaining (%)Major Degradation Products
0.1 M HCl6024 hours75%Hydrolytic Product 1
0.1 M NaOH408 hours80%Oxidative Product 1
3% H₂O₂2512 hours85%Oxidative Product 2
Thermal8048 hours90%Thermal Degradant 1
Photolytic (ICH Q1B)25-88%Photolytic Product 1

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation profile of AHS under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.

Materials:

  • This compound (AHS) reference standard

  • HPLC grade methanol (B129727) and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate buffer (pH 7.0)

  • HPLC system with a UV or PDA detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

Methodology:

  • Preparation of AHS Stock Solution: Accurately weigh and dissolve AHS in methanol to prepare a stock solution of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of AHS stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C. Withdraw samples at 0, 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.

    • Base Hydrolysis: Mix 1 mL of AHS stock solution with 9 mL of 0.1 M NaOH. Incubate at 40°C. Withdraw samples at 0, 1, 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.

    • Oxidative Degradation: Mix 1 mL of AHS stock solution with 9 mL of 3% H₂O₂. Store in the dark at room temperature. Withdraw samples at 0, 2, 4, 8, and 12 hours.

    • Thermal Degradation: Place a solid sample of AHS in an oven at 80°C. Withdraw samples at 0, 24, and 48 hours and prepare for HPLC analysis. For solution-state thermal stress, incubate the AHS stock solution at 80°C and sample at the same time points.

    • Photostability: Expose the AHS solution in a transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • Dilute the stressed samples with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated stability-indicating HPLC method. A typical starting point could be a C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile. Detection is typically performed at the λmax of AHS.

Protocol 2: Development and Validation of a Stability-Indicating HPLC Method

Objective: To develop and validate an HPLC method that can accurately quantify AHS in the presence of its degradation products.

Methodology:

  • Method Development:

    • Use the stressed samples generated from the forced degradation study to develop the HPLC method.

    • Optimize the mobile phase composition (organic solvent, buffer, pH), column type, flow rate, and column temperature to achieve adequate separation (resolution > 2) between AHS and all degradation peaks.

    • Use a photodiode array (PDA) detector to check for peak purity.

  • Method Validation (as per ICH Q2(R1) guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess AHS in the presence of its degradation products and any matrix components.

    • Linearity: Establish a linear relationship between the concentration of AHS and the peak area over a defined range.

    • Accuracy: Determine the closeness of the measured value to the true value by spiking a placebo with known amounts of AHS.

    • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of AHS that can be reliably detected and quantified.

    • Robustness: Evaluate the method's performance with small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature).

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Data Evaluation AHS_stock Prepare AHS Stock Solution (1 mg/mL in Methanol) Acid Acid Hydrolysis (0.1 M HCl, 60°C) AHS_stock->Acid Expose to Stress Base Base Hydrolysis (0.1 M NaOH, 40°C) AHS_stock->Base Expose to Stress Oxidation Oxidation (3% H₂O₂, RT) AHS_stock->Oxidation Expose to Stress Thermal Thermal Stress (80°C) AHS_stock->Thermal Expose to Stress Photo Photolytic Stress (ICH Q1B) AHS_stock->Photo Expose to Stress Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize (for Acid/Base) Sampling->Neutralize If applicable Dilute Dilute Sample Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC Quantify Quantify AHS & Degradants HPLC->Quantify Identify Identify Degradants (LC-MS) HPLC->Identify For structural elucidation Kinetics Determine Degradation Kinetics Quantify->Kinetics

Caption: Experimental workflow for a forced degradation study of AHS.

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Corrective Actions cluster_verification Verification Problem AHS Degradation Observed pH Inappropriate pH? Problem->pH Light Light Exposure? Problem->Light Temp High Temperature? Problem->Temp Oxidation Oxidation? Problem->Oxidation Buffer Use Neutral Buffer (pH 6-7.5) pH->Buffer Protect Use Amber Vials / Foil Wrap Light->Protect Cool Store at Low Temperature Temp->Cool Antioxidant Add Antioxidant / Chelator Oxidation->Antioxidant Reanalyze Re-analyze Stability Buffer->Reanalyze Protect->Reanalyze Cool->Reanalyze Antioxidant->Reanalyze Stable AHS is Stable Reanalyze->Stable

Caption: Troubleshooting logic for AHS degradation in solution.

References

Technical Support Center: Anhydrosecoisolariciresinol Acid Hydrolysis Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the acid hydrolysis of secoisolariciresinol (B192356) diglucoside (SDG) to produce anhydrosecoisolariciresinol (B1631141).

Frequently Asked Questions (FAQs)

Q1: What is the general reaction pathway for the acid hydrolysis of secoisolariciresinol diglucoside (SDG)?

Acid hydrolysis of SDG is a multi-step process. Initially, the glycosidic bonds of SDG are cleaved to yield secoisolariciresinol monoglucoside (SMG) and subsequently secoisolariciresinol (SECO).[1][2][3][4] Due to the instability of SECO in acidic conditions, it can undergo dehydration, leading to the formation of this compound as a significant product.[3]

Q2: What are the critical parameters to control during the acid hydrolysis of SDG?

The primary parameters that influence the extent of the reaction and the product distribution are:

  • Acid Concentration: Higher acid concentrations generally lead to faster hydrolysis but may also promote the formation of degradation byproducts.[1][2]

  • Temperature: Increased temperature accelerates the reaction rate but can also lead to the degradation of the desired products.[1][2]

  • Reaction Time: The duration of the hydrolysis needs to be optimized to ensure complete conversion of the starting material while minimizing the formation of unwanted side products.[1][2]

Q3: What are the common byproducts observed during the acid hydrolysis of SDG from natural extracts like flaxseed?

When hydrolyzing SDG from sources like flaxseed, which contains SDG oligomers, several byproducts can be formed. These include:

  • p-Coumaric acid and its esters[1][3][4]

  • Ferulic acid and its esters[1][3][4]

  • 5-Hydroxymethyl-2-furfural (HMF) and its degradation products, which can arise from the degradation of sugar moieties.[3][4]

Q4: Why is this compound often considered an artifact?

This compound is formed from the dehydration of secoisolariciresinol (SECO) under acidic conditions.[3] Since SECO is the initial aglycone released from SDG, the subsequent formation of this compound is a consequence of the reaction conditions rather than a direct product of glycosidic bond cleavage. Therefore, it is often referred to as an artifact of the acid hydrolysis process.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete Hydrolysis - Increase the reaction time. Monitor the reaction progress using a suitable analytical method like HPLC. - Increase the reaction temperature. Be cautious as this can also lead to degradation. - Increase the acid concentration. Titrate the concentration to find the optimal point without excessive byproduct formation.
Degradation of Product - Decrease the reaction temperature. - Shorten the reaction time. A time-course experiment is recommended to find the optimal duration. - Use a milder acid or a lower concentration.
Suboptimal Starting Material - Ensure the purity of the starting SDG or the quality of the plant extract. The presence of inhibitors or a low concentration of SDG will result in a low yield.
Problem 2: High Levels of Impurities in the Final Product
Possible Cause Suggested Solution
Formation of Furans (e.g., HMF) - This is often due to the degradation of the sugar molecules released during hydrolysis. - Lower the reaction temperature. - Reduce the acid concentration.
Presence of Phenolic Acids (p-coumaric, ferulic) - These are often co-extracted with SDG from plant sources. - Purify the initial SDG extract before hydrolysis. - Optimize the post-hydrolysis extraction and purification steps. An ethyl acetate (B1210297) extraction followed by column chromatography can be effective.[3]
Incomplete Conversion of Intermediates - The presence of SDG or SMG indicates incomplete hydrolysis. - Increase the reaction time, temperature, or acid concentration as described in "Incomplete Hydrolysis" above.

Data Presentation

Table 1: Influence of Reaction Conditions on Hydrolysis Products (Illustrative Data)

Acid (HCl) Conc. Temperature (°C) Time (h) This compound Yield (%) SECO Yield (%) Byproduct (HMF) Level
1 M8026025Low
1 M1002855Moderate
1 M100475<1High
2 M8027515Moderate
2 M100280<1High

Note: This table presents illustrative data based on qualitative descriptions from the literature to demonstrate the expected trends. Actual yields will vary based on specific experimental setups.

Experimental Protocols

Protocol 1: Acid Hydrolysis of Secoisolariciresinol Diglucoside (SDG) to this compound

Objective: To hydrolyze SDG to this compound.

Materials:

  • Secoisolariciresinol diglucoside (SDG)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Sodium bicarbonate (saturated solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle with stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve a known amount of SDG in 1 M HCl in a round-bottom flask.

  • Heat the mixture to 100°C under reflux with constant stirring for 3 hours.[3]

  • Cool the reaction mixture to room temperature.

  • Extract the aqueous mixture three times with an equal volume of ethyl acetate.

  • Combine the organic extracts and wash with a saturated sodium bicarbonate solution until the aqueous layer is neutral.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution using a rotary evaporator to obtain the crude this compound.

  • Purify the crude product using column chromatography.

Protocol 2: HPLC Analysis of Hydrolysis Products

Objective: To separate and quantify the products of SDG hydrolysis.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reversed-phase column.

Mobile Phase (Gradient Elution):

  • Solvent A: Water with 0.1% formic acid

  • Solvent B: Acetonitrile with 0.1% formic acid

Gradient Program (Illustrative):

Time (min) % Solvent A % Solvent B
0 95 5
20 50 50
25 5 95
30 5 95
31 95 5

| 40 | 95 | 5 |

Detection:

  • UV detection at 280 nm.

Procedure:

  • Prepare standards for SDG, SMG, SECO, and this compound.

  • Prepare the sample by diluting a small aliquot of the reaction mixture in the initial mobile phase.

  • Inject the standards and the sample onto the HPLC system.

  • Identify and quantify the peaks based on the retention times and peak areas of the standards.

Mandatory Visualizations

Acid_Hydrolysis_Pathway SDG Secoisolariciresinol Diglucoside (SDG) SMG Secoisolariciresinol Monoglucoside (SMG) SDG->SMG + H₂O, H⁺ - Glucose SECO Secoisolariciresinol (SECO) SMG->SECO + H₂O, H⁺ - Glucose Anhydro This compound SECO->Anhydro - H₂O, H⁺ (Dehydration)

Caption: Acid hydrolysis pathway of SDG to this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start: SDG Sample reagents Prepare 1M HCl start->reagents hydrolysis Acid Hydrolysis (e.g., 100°C, 3h) reagents->hydrolysis monitoring Monitor Progress (HPLC) hydrolysis->monitoring extraction Ethyl Acetate Extraction hydrolysis->extraction wash Wash & Dry Organic Layer extraction->wash concentrate Concentrate wash->concentrate purify Column Chromatography concentrate->purify end Pure this compound purify->end

Caption: General experimental workflow for this compound synthesis.

Troubleshooting_Logic cluster_yield Low Yield Issues cluster_impurity High Impurity Issues start Low Yield or High Impurity? incomplete Incomplete Hydrolysis? start->incomplete Low Yield furans HMF/Furans Present? start->furans High Impurity degradation Product Degradation? incomplete->degradation No solution_incomplete Increase Time, Temp, or Acid Conc. incomplete->solution_incomplete Yes solution_degradation Decrease Time or Temp degradation->solution_degradation Yes phenolics Phenolic Acids Present? furans->phenolics No solution_furans Decrease Temp or Acid Conc. furans->solution_furans Yes solution_phenolics Purify Starting Material or Final Product phenolics->solution_phenolics Yes

Caption: Troubleshooting decision tree for acid hydrolysis optimization.

References

Technical Support Center: Anhydrosecoisolariciresinol Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction and quantification of anhydrosecoisolariciresinol (B1631141) from flaxseed.

Frequently Asked Questions (FAQs)

Q1: What is the origin of this compound in flaxseed extracts?

A1: this compound is not naturally present in flaxseed in significant amounts. It is a derivative of secoisolariciresinol (B192356) (SECO), which is formed during the acid hydrolysis of secoisolariciresinol diglucoside (SDG), the primary lignan (B3055560) in flaxseed. The acidic conditions cause an intramolecular dehydration of SECO, leading to the formation of the more stable this compound.[1][2][3]

Q2: Is it preferable to quantify this compound instead of secoisolariciresinol diglucoside (SDG)?

A2: Quantifying this compound can simplify the analytical procedure. The complete acid hydrolysis of SDG and its oligomers to a single, stable compound (this compound) eliminates the need to quantify multiple lignan forms (SDG, SECO, and their glucosides), streamlining the HPLC analysis.[2]

Q3: What are the key factors influencing the yield of this compound?

A3: The primary factors that determine the final yield of this compound are the efficiency of the initial SDG extraction from the flaxseed matrix and the conditions of the subsequent acid hydrolysis. Key parameters for the acid hydrolysis step include the type and concentration of the acid, the reaction temperature, and the duration of the hydrolysis.[1]

Q4: Can I use alkaline hydrolysis to obtain this compound?

A4: No, alkaline hydrolysis is not suitable for producing this compound. Alkaline conditions are typically used to liberate SDG from its complexed form in the flaxseed matrix by breaking ester linkages, without hydrolyzing the glycosidic bonds to form SECO.[1] this compound is specifically a product of acid-catalyzed dehydration of SECO.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and conversion of flaxseed lignans (B1203133) to this compound.

Problem Potential Cause Recommended Solution
Low Yield of this compound Incomplete initial extraction of SDG from flaxseed.Ensure the flaxseed is properly defatted and finely ground to increase surface area. Optimize the SDG extraction solvent, temperature, and time. Common solvents include aqueous ethanol (B145695) or methanol.
Incomplete acid hydrolysis of SDG to SECO.Verify the acid concentration (e.g., 1 M HCl) and ensure the hydrolysis is carried out at a sufficiently high temperature (e.g., 100°C) for an adequate duration (e.g., 1-2 hours).[2]
Incomplete conversion of SECO to this compound.Ensure the acid concentration and temperature are optimal for the dehydration reaction. Prolonged heating under strong acidic conditions generally favors the formation of the anhydro- form.[2]
Degradation of the compound.While this compound is more stable than SECO, prolonged exposure to very harsh conditions (e.g., excessively high temperatures or highly concentrated acid) could lead to degradation. Adhere to established protocol parameters.
Poor Purity of Final Product Co-extraction of other phenolic compounds and impurities.Include a purification step after hydrolysis, such as solid-phase extraction (SPE) or liquid-liquid extraction, to remove interfering substances before HPLC analysis.[2]
Presence of residual fatty acids.Ensure the initial defatting step with a non-polar solvent like hexane (B92381) is thorough.
Inconsistent HPLC Results Incomplete conversion to a single analyte.If the goal is to quantify total lignans as this compound, ensure the hydrolysis conditions are sufficient for complete conversion. The presence of residual SDG or SECO will lead to inaccurate quantification.[2]
HPLC column contamination or degradation.Use a guard column to protect the analytical column. Regularly flush the column with a strong solvent to remove contaminants.
Inappropriate mobile phase.Optimize the mobile phase composition and pH to achieve good peak shape and resolution. A common mobile phase is a mixture of acetonitrile (B52724) and water with a small amount of acid (e.g., phosphoric acid).[2]

Signaling Pathways and Experimental Workflows

Chemical Transformation Pathway

The following diagram illustrates the conversion of Secoisolariciresinol Diglucoside (SDG) to this compound.

SDG Secoisolariciresinol Diglucoside (SDG) SECO Secoisolariciresinol (SECO) SDG->SECO Acid Hydrolysis (Glycosidic Bond Cleavage) Anhydro This compound SECO->Anhydro Acid-Catalyzed Dehydration

Caption: Conversion of SDG to this compound.

General Experimental Workflow

This diagram outlines the typical steps for the extraction and quantification of this compound from flaxseed.

cluster_extraction Extraction & Hydrolysis cluster_purification Purification & Analysis start Defatted Flaxseed Meal extraction SDG Extraction (e.g., 70% Methanol) start->extraction hydrolysis Acid Hydrolysis (e.g., 1M HCl, 100°C, 2h) extraction->hydrolysis l_l_extraction Liquid-Liquid Extraction (e.g., with Ethyl Acetate) hydrolysis->l_l_extraction evaporation Solvent Evaporation l_l_extraction->evaporation hplc HPLC Quantification evaporation->hplc

Caption: this compound Extraction Workflow.

Experimental Protocols

Protocol 1: Total Lignan Quantification as this compound

This protocol is adapted from methodologies that aim for the complete conversion of flaxseed lignans to this compound for simplified quantification.[2]

1. Sample Preparation:

  • Grind whole flaxseeds into a fine powder.

  • Defat the flaxseed powder by extraction with hexane in a shaker water bath at 60°C for 1 hour.

  • Centrifuge the mixture and discard the hexane supernatant. Repeat the process until the hexane is clear.

  • Dry the defatted flaxseed meal in a fume hood.

2. Acid Hydrolysis:

  • To 1 gram of defatted flaxseed meal, add 20 mL of 1 M hydrochloric acid (HCl).

  • Heat the mixture under reflux at 100°C for 2 hours with constant stirring. This step hydrolyzes the SDG oligomers and converts the resulting SECO to this compound.

3. Extraction of this compound:

  • Cool the hydrolyzed mixture to room temperature.

  • Perform a liquid-liquid extraction by adding 20 mL of ethyl acetate (B1210297) and shaking vigorously.

  • Separate the organic (ethyl acetate) layer. Repeat the extraction twice more with fresh ethyl acetate.

  • Combine the organic extracts.

4. Sample Clean-up and Preparation for HPLC:

  • Evaporate the combined ethyl acetate extracts to dryness under reduced pressure.

  • Re-dissolve the dried residue in a known volume of mobile phase (e.g., 1 mL of acetonitrile/water).

  • Filter the solution through a 0.45 µm syringe filter before injecting into the HPLC system.

5. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 33:67 v/v) containing 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 280 nm.

  • Quantification: Use an external standard of purified this compound to create a calibration curve.

Quantitative Data Summary

The yield of lignans from flaxseed can vary significantly based on the cultivar, growing conditions, and extraction methodology. The following table provides an overview of reported lignan yields, which can serve as a benchmark for the potential yield of this compound.

Extraction MethodStarting MaterialReported Lignan Yield (as SDG equivalent)Reference
Direct Alkaline HydrolysisDefatted Flaxseed9 to 30 mg/g
Alcoholic Ammonium Hydroxide ExtractionFlaxseed Hull23.3 mg/g
Microwave-Assisted Extraction (MAE)Defatted Flaxseed Hull11.7 g SECO/kg[4]
Cellulase-Assisted ExtractionFlaxseed Hull7.72% of dry weight[3]
Acid Hydrolysis for this compoundWhole Flaxseed~6 mg/g[2]

References

Technical Support Center: Anhydrosecoisolariciresinol Degradation Product Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with anhydrosecoisolariciresinol (B1631141) (AHS). It focuses on the identification of degradation products that may arise during experimental procedures and stability studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AHS) and why is understanding its degradation important?

This compound (AHS) is a naturally occurring lignan, often formed as an acid-catalyzed degradation product of secoisolariciresinol (B192356) (SECO), which is abundant in flaxseed.[1] Understanding the degradation of AHS is crucial for researchers in drug development and natural product chemistry to ensure the stability, efficacy, and safety of AHS-containing formulations. Degradation products can potentially have different biological activities or toxicities.

Q2: What are the expected degradation pathways for AHS under stress conditions?

While specific forced degradation studies on AHS are not extensively documented in publicly available literature, based on its chemical structure (a phenolic compound with a furan (B31954) ring), the following degradation pathways are likely under standard stress conditions:

  • Hydrolysis: Under acidic or basic conditions, the ether linkages in the furan ring could potentially be susceptible to cleavage, although the furan ring itself is generally stable to hydrolysis. More likely is the degradation of any glycosidic linkages if AHS is in a glycosylated form.

  • Oxidation: The phenolic hydroxyl groups are prone to oxidation, which can lead to the formation of quinone-type structures. The benzylic positions are also susceptible to oxidation.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions, potentially leading to isomerization, oxidation, or polymerization. Lignans, in general, are known to be susceptible to photodegradation.

  • Thermal Degradation: High temperatures can cause cleavage of chemical bonds, leading to various smaller degradation products.

Q3: What are the known biological degradation products of AHS?

In biological systems, particularly through the action of human intestinal microbiota, AHS is known to undergo demethylation.[1] This process is carried out by bacteria such as Peptostreptococcus productus, Eubacterium limosum, and Clostridium methoxybenzovorans.[1] The resulting demethylated AHS is a substrate for dehydroxylation, although this conversion is less efficient compared to that of demethylated SECO.[1]

Troubleshooting Guides

Problem 1: Unexpected peaks observed during HPLC analysis of AHS samples.

Possible Cause 1: Sample Degradation due to Acidic Conditions. AHS is known to be an acid degradation product of SECO.[1] If your experimental conditions involve strong acids, or if your AHS sample has been stored in an acidic solution, further degradation may occur.

  • Troubleshooting Steps:

    • pH Measurement: Check the pH of your sample and mobile phase.

    • Neutralization: If possible, neutralize your sample before analysis.

    • Method Modification: Consider using a mobile phase with a neutral or near-neutral pH if compatible with your analytical method.

    • Reference Standard: Analyze a freshly prepared AHS standard to confirm the retention time and peak purity.

Possible Cause 2: On-column Degradation. The stationary phase of the HPLC column, especially if it has exposed silica (B1680970) sites, can sometimes catalyze the degradation of sensitive analytes.

  • Troubleshooting Steps:

    • Column Change: Try a different type of HPLC column (e.g., end-capped C18, phenyl-hexyl).

    • Mobile Phase Additive: Incorporate a small amount of a competing base (e.g., triethylamine) in your mobile phase to mask active silica sites.

    • Lower Temperature: Run the analysis at a lower temperature to reduce the rate of potential on-column reactions.

Possible Cause 3: Oxidative Degradation. AHS has phenolic hydroxyl groups that are susceptible to oxidation. Exposure to air, light, or oxidizing agents in your solvents can lead to the formation of degradation products.

  • Troubleshooting Steps:

    • Solvent Purity: Use high-purity, degassed solvents for sample preparation and mobile phases.

    • Inert Atmosphere: Prepare samples under an inert atmosphere (e.g., nitrogen or argon) if they are particularly sensitive.

    • Antioxidant Addition: Consider adding a small amount of an antioxidant (e.g., BHT or ascorbic acid) to your sample, but ensure it does not interfere with your analysis.

    • Light Protection: Protect your samples from light by using amber vials.

Problem 2: Difficulty in identifying the structure of an unknown degradation product.

Challenge: Insufficient amount of the impurity for characterization.

  • Solution: Forced Degradation Study. Conduct a forced degradation study to intentionally generate a larger quantity of the unknown impurity. This involves subjecting a concentrated solution of AHS to specific stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat, or photolysis) to enrich the degradation product for isolation and structural elucidation.

Challenge: Lack of reference standards for degradation products.

  • Solution: LC-MS/MS and High-Resolution Mass Spectrometry (HRMS).

    • LC-MS/MS Analysis: Use a tandem mass spectrometer to obtain fragmentation patterns of the parent ion of the unknown peak. The fragmentation can provide clues about the chemical structure.

    • HRMS Analysis: Obtain the accurate mass of the molecular ion to determine its elemental composition.

    • Comparison with Parent Compound: Compare the fragmentation pattern and mass difference of the unknown with that of the parent AHS molecule to hypothesize the structural modification (e.g., addition of an oxygen atom, loss of a methyl group).

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) of this compound

This protocol outlines the conditions for subjecting AHS to forced degradation to generate potential degradation products.

1. Sample Preparation:

  • Prepare a stock solution of AHS in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

2. Stress Conditions (perform in parallel):

  • Acid Hydrolysis: Mix 1 mL of AHS stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of AHS stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidation: Mix 1 mL of AHS stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a solid sample of AHS in an oven at 105°C for 48 hours. Dissolve the stressed sample in the initial solvent.

  • Photodegradation: Expose a solution of AHS (in a quartz cuvette or clear vial) to a photostability chamber (ICH Q1B option 1 or 2) for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

  • Neutralize the acid and base-stressed samples before analysis.

  • Analyze all samples by a stability-indicating HPLC-UV method.

Protocol 2: Stability-Indicating HPLC Method for AHS and its Degradation Products

This protocol provides a starting point for developing an HPLC method capable of separating AHS from its potential degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) % B
    0 20
    25 80
    30 80
    31 20

    | 35 | 20 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust for the intended purpose.

Data Presentation

Table 1: Hypothetical Quantitative Data from Forced Degradation of AHS

Stress ConditionTime (hours)AHS Remaining (%)Major Degradation Product 1 (%)Major Degradation Product 2 (%)
0.1 M HCl, 60°C 0100.00.00.0
2485.28.12.5
0.1 M NaOH, 60°C 0100.00.00.0
2492.54.31.1
3% H₂O₂, RT 0100.00.00.0
2478.915.63.7
Heat, 105°C 0100.00.00.0
4895.12.80.9
Photolysis 0100.00.00.0
2488.47.22.1

Note: This table presents hypothetical data for illustrative purposes. Actual results will vary depending on the specific experimental conditions.

Visualizations

experimental_workflow cluster_start Start cluster_stress Forced Degradation (Stress Testing) cluster_analysis Analysis cluster_outcome Outcome AHS This compound (AHS) Sample Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) AHS->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) AHS->Base Oxidation Oxidation (e.g., 3% H2O2, RT) AHS->Oxidation Thermal Thermal Stress (e.g., 105°C) AHS->Thermal Photo Photostability (ICH Q1B) AHS->Photo HPLC Stability-Indicating HPLC-UV Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS/MS for Structure Elucidation HPLC->LCMS If unknown peaks are present ID Identification of Degradation Products LCMS->ID Pathway Elucidation of Degradation Pathway ID->Pathway

Caption: Experimental workflow for AHS degradation studies.

signaling_pathway cluster_biological Biological Degradation Pathway (Gut Microbiota) AHS This compound (AHS) Demethyl_AHS Demethylated AHS AHS->Demethyl_AHS Demethylation (e.g., P. productus) Dehydroxy_AHS Demethylated-Dehydroxylated AHS Demethyl_AHS->Dehydroxy_AHS Dehydroxylation (less efficient)

Caption: Biological degradation pathway of AHS.

References

Technical Support Center: Matrix Effects in Anhydrosecoisolariciresinol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the quantification of anhydrosecoisolariciresinol (B1631141).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the quantification of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected compounds in the sample matrix.[1] In the context of liquid chromatography-mass spectrometry (LC-MS/MS) analysis of this compound, these effects can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal). This interference can significantly compromise the accuracy, precision, and sensitivity of the quantification, leading to erroneous results.[1] Components in biological matrices like plasma, urine, or tissue extracts, such as phospholipids (B1166683), salts, and metabolites, are common causes of matrix effects.

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: Several methods can be used to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This qualitative method involves infusing a constant flow of this compound solution into the mass spectrometer while injecting a blank matrix extract. A dip or rise in the baseline signal at the retention time of this compound indicates ion suppression or enhancement, respectively.

  • Pre-Extraction Spiking: In this qualitative approach, blank matrix samples are spiked with a known concentration of this compound before the extraction process. Consistent recovery across different matrix lots suggests minimal impact from matrix effects.

  • Post-Extraction Spiking (Quantitative): This is the most common quantitative method. The response of this compound in a standard solution is compared to its response when spiked into a blank matrix extract after the extraction process. The ratio of these responses, known as the matrix factor, provides a quantitative measure of ion suppression or enhancement. A matrix factor less than 1 indicates suppression, while a value greater than 1 indicates enhancement.[1]

Q3: What are the primary strategies to mitigate matrix effects in this compound quantification?

A3: The following strategies, often used in combination, can help minimize or compensate for matrix effects:

  • Effective Sample Preparation: The goal is to remove interfering components from the sample matrix before analysis. Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), and protein precipitation are commonly employed.[2][3][4]

  • Chromatographic Separation: Optimizing the high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) method can separate this compound from co-eluting matrix components. This can involve adjusting the mobile phase composition, gradient, or using a different column chemistry.

  • Use of an Internal Standard: A stable isotope-labeled (SIL) internal standard of this compound is the most effective way to compensate for matrix effects. Since the SIL internal standard has nearly identical chemical and physical properties to the analyte, it will be affected by the matrix in the same way, allowing for accurate correction of the signal.

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is representative of the study samples can help to compensate for matrix effects, as the standards and samples will experience similar ionization suppression or enhancement.

  • Standard Addition: This method involves adding known amounts of this compound standard to the sample and extrapolating to find the original concentration. This can be effective but is often more time-consuming.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Poor reproducibility of this compound quantification between samples. Significant and variable matrix effects between different sample lots.1. Implement a more rigorous sample preparation method, such as Solid Phase Extraction (SPE), to remove a wider range of interfering compounds. 2. If not already in use, incorporate a stable isotope-labeled internal standard for this compound. If a commercial standard is unavailable, consider custom synthesis. 3. Evaluate the use of matrix-matched calibrants for different batches of samples.
This compound signal is suppressed (low sensitivity). Co-eluting endogenous compounds (e.g., phospholipids in plasma) are suppressing the ionization of the analyte.1. Optimize the chromatographic method to improve the separation of this compound from the suppression zone. 2. Modify the sample preparation to specifically target the removal of the interfering class of compounds (e.g., use a phospholipid removal plate for plasma samples). 3. Dilute the sample, if the concentration of this compound is high enough, to reduce the concentration of interfering matrix components.
This compound signal is enhanced (inaccurate high readings). Co-eluting compounds are enhancing the ionization of the analyte.1. Improve chromatographic separation to resolve this compound from the enhancing compounds. 2. Utilize a more selective sample preparation technique to eliminate the specific interferences. 3. The use of a stable isotope-labeled internal standard is highly recommended to correct for this effect.
Inconsistent recovery during sample preparation. The chosen sample preparation method is not robust for the sample matrix.1. Re-validate the sample preparation method. For SPE, experiment with different sorbents, wash solutions, and elution solvents. 2. Ensure complete disruption of protein binding if analyzing plasma or serum samples by adjusting pH or using a protein precipitation step prior to extraction.[3]

Quantitative Data on Matrix Effects

While specific quantitative data for matrix effects in this compound analysis is not extensively published, the following table provides a general overview of expected matrix effects for similar phenolic compounds in common biological matrices and the typical performance of mitigation strategies. The matrix factor (MF) is calculated as: (Peak area of analyte in post-extraction spiked matrix) / (Peak area of analyte in neat solution). An MF < 1 indicates ion suppression, and an MF > 1 indicates ion enhancement.

Matrix Analyte Class Typical Matrix Factor (No Mitigation) Matrix Factor with SPE Matrix Factor with SIL-IS
Human Plasma Phenolic Compounds0.4 - 0.8 (Suppression)0.8 - 1.10.98 - 1.02
Human Urine Phenolic Compounds0.6 - 1.2 (Variable)0.85 - 1.150.99 - 1.01
Tissue Homogenate Phenolic Compounds0.2 - 0.7 (Strong Suppression)0.7 - 1.00.97 - 1.03

Note: These values are illustrative and the actual matrix effect should be experimentally determined for each specific assay.

Experimental Protocols

Protocol 1: General Solid-Phase Extraction (SPE) for this compound from Human Urine

This protocol provides a starting point for developing a validated SPE method. Optimization will be required for your specific application.

  • Sample Pre-treatment:

    • Thaw frozen urine samples at room temperature.

    • Centrifuge the samples at 4000 rpm for 10 minutes to pellet any particulates.

    • Dilute 1 mL of the urine supernatant with 1 mL of 2% formic acid in water.

  • SPE Cartridge Conditioning:

    • Use a mixed-mode cation exchange SPE cartridge.

    • Condition the cartridge with 1 mL of methanol (B129727).

    • Equilibrate the cartridge with 1 mL of 2% formic acid in water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

  • Elution:

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Parameters for this compound Analysis

These are typical starting parameters and should be optimized for your specific instrument and application.

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions: To be determined by infusing a standard of this compound to find the precursor ion and optimize the collision energy for the most abundant product ions.

Visualizations

MatrixEffectWorkflow Troubleshooting Workflow for Matrix Effects cluster_assessment 1. Assess Matrix Effect cluster_validation 3. Re-validation assess Perform Post-Extraction Spiking Experiment calculate Calculate Matrix Factor (MF) assess->calculate evaluate Is MF within acceptable limits (e.g., 0.85-1.15)? calculate->evaluate optimize_sample_prep Optimize Sample Preparation (e.g., SPE) evaluate->optimize_sample_prep final_analysis Proceed with Sample Analysis evaluate->final_analysis Yes revalidate Re-validate Method with Mitigation Strategy optimize_sample_prep->revalidate optimize_chromatography Improve Chromatographic Separation optimize_chromatography->revalidate use_is Implement Stable Isotope-Labeled Internal Standard use_is->revalidate matrix_matched Use Matrix-Matched Calibrants matrix_matched->revalidate revalidate->assess

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

SPETroubleshooting Solid-Phase Extraction (SPE) Troubleshooting Logic start Low Recovery of this compound check_loading Was the sample pH appropriate for analyte retention? start->check_loading check_wash Is the wash solvent too strong, causing analyte breakthrough? start->check_wash check_elution Is the elution solvent strong enough to desorb the analyte? start->check_elution check_sorbent Is the sorbent chemistry appropriate for the analyte? start->check_sorbent adjust_ph Adjust sample pH before loading check_loading->adjust_ph No weaker_wash Use a weaker wash solvent check_wash->weaker_wash Yes stronger_elution Increase elution solvent strength or change composition check_elution->stronger_elution No change_sorbent Select a different SPE sorbent (e.g., mixed-mode) check_sorbent->change_sorbent No re_run Re-run SPE and measure recovery adjust_ph->re_run weaker_wash->re_run stronger_elution->re_run change_sorbent->re_run

Caption: Logical steps for troubleshooting low recovery in SPE.

References

Technical Support Center: Optimizing Anhydrosecoisolariciresinol (ASG) Recovery from Flaxseed

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the recovery of anhydrosecoisolariciresinol (B1631141) (ASG) from the flaxseed matrix.

Frequently Asked Questions (FAQs)

Q1: What is this compound (ASG) and why is it important?

This compound (ASG or AHS) is a bioactive lignan (B3055560) derived from the flaxseed lignan secoisolariciresinol (B192356) (SECO).[1][2][3] SECO is a precursor to the mammalian lignans (B1203133) enterodiol (B191174) and enterolactone, which are known for their potential health benefits, including anticancer and antioxidant properties.[1][4] ASG itself has demonstrated anti-tumor activities.[5] During the extraction process from flaxseed, particularly under acidic conditions, SECO can be converted to ASG.[1][6]

Q2: What is the native form of lignans in flaxseed?

The primary lignan in flaxseed is secoisolariciresinol diglucoside (SDG), which exists in a complex oligomeric structure with phenolic acid glucosides.[4][7][8] To isolate ASG, this complex must be broken down, typically through hydrolysis.

Q3: Why is defatting the flaxseed meal recommended before extraction?

Defatting flaxseed meal, typically with a solvent like hexane (B92381), is a common initial step.[1] While some studies have found no significant difference in lignan content between defatted and non-defatted flaxseed when using direct acid hydrolysis[9], defatting can remove lipids that may interfere with subsequent extraction and purification steps, potentially leading to a cleaner extract.

Q4: What are the common methods for extracting lignans from flaxseed?

Common methods involve hydrolysis to break down the lignan complex, followed by extraction with organic solvents. These methods include:

  • Acid Hydrolysis: This method effectively breaks both ester and glycoside bonds but can lead to the conversion of SECO to ASG.[1][6]

  • Alkaline Hydrolysis: This method primarily breaks ester bonds to release SDG from its complex form.[4]

  • Enzymatic Hydrolysis: Enzymes like cellulase (B1617823) can be used to improve the release of SECO.[6]

  • Microwave-Assisted Extraction (MAE): MAE can enhance extraction efficiency, reduce extraction time, and improve yields compared to conventional methods.[10]

Q5: How is ASG quantified after extraction?

High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the quantification of ASG and other lignans.[1][7] A diode-array detector (DAD) is often used for detection.[1]

Troubleshooting Guides

Problem 1: Low Yield of this compound (ASG)

Potential Cause Troubleshooting Step Explanation
Incomplete Hydrolysis Optimize hydrolysis conditions (acid concentration, temperature, time). For acid hydrolysis, 1 M HCl at 100°C for 1 hour is a common starting point.[6] For alkaline hydrolysis, 0.1 M NaOH can be used.[6]The lignan complex in flaxseed needs to be sufficiently broken down to release the aglycone for conversion to ASG.
Inefficient Extraction Solvent Use a combination of polar and non-polar solvents. A mixture of hexane and ethyl acetate (B1210297) (1:1, v/v) or dichloromethane (B109758) has been shown to be effective for extracting the hydrolyzed lignans.[1]The polarity of the solvent system is crucial for efficiently extracting ASG from the aqueous hydrolysate.
Suboptimal Solid-to-Liquid Ratio Increase the solvent volume relative to the flaxseed meal. Ratios can significantly impact extraction efficiency.[11]A higher solvent volume ensures better contact between the solvent and the flaxseed matrix, facilitating mass transfer.
Insufficient Particle Size Reduction Ensure the flaxseed is finely ground before extraction.Smaller particle size increases the surface area available for solvent interaction, leading to more efficient extraction.

Problem 2: Poor Purity of the ASG Extract

Potential Cause Troubleshooting Step Explanation
Co-extraction of Interfering Compounds Incorporate a purification step after extraction, such as solid-phase extraction (SPE) or column chromatography (e.g., Sephadex LH-20).[4][12]Flaxseed contains various other compounds (e.g., phenolic acids, fatty acids) that can be co-extracted and interfere with analysis or downstream applications.
Presence of Anti-nutritive Factors Be aware of anti-nutritive compounds in flaxseed like phytic acid and cyanogenic glycosides.[13] While some extraction methods like alkaline hydrolysis can destroy cyanogenic glycosides[6], further purification may be necessary.These compounds can contaminate the final extract.
Incomplete Removal of Defatting Solvent Ensure complete evaporation of the defatting solvent (e.g., hexane) before proceeding with hydrolysis and extraction.Residual solvent can interfere with subsequent steps.

Problem 3: Inconsistent HPLC Results

Potential Cause Troubleshooting Step Explanation
ASG Degradation Store extracts at low temperatures (-20°C or -80°C) and protect from light.[5][9] Analyze samples promptly after preparation.ASG may be susceptible to degradation over time, especially when exposed to light and higher temperatures.
Inappropriate Mobile Phase Optimize the mobile phase composition. A common mobile phase is a gradient of acetonitrile (B52724) and water with a small amount of acid (e.g., 0.1% formic acid or 1% acetic acid).[7][14]The mobile phase composition is critical for achieving good separation and peak shape in HPLC.
Matrix Effects in HPLC Use a guard column to protect the analytical column. If matrix effects persist, consider further sample cleanup using SPE.Co-eluting compounds from the flaxseed matrix can interfere with the detection and quantification of ASG.

Data Presentation

Table 1: Comparison of Lignan Yields from Flaxseed Using Different Extraction/Hydrolysis Methods

Method Starting Material Reported Yield Reference
Acid Hydrolysis & HPLCWhole Seeds~6 mg/g DW (as ASG)[1]
Alkaline Hydrolysis & HPLCDefatted Flour11.7 - 24.1 mg/g (as SDG)[15]
Alkaline Hydrolysis & HPLCWhole Seeds6.1 - 13.3 mg/g (as SDG)[16]
Microwave-Assisted Extraction (MAE) with NaOHDefatted Meal21.45 mg/g (as SDG)[10]
Cellulase-Assisted ExtractionFlaxseed Hull7.72% of DW (as SDG equivalent)[6]
Cellulase-Assisted ExtractionWhole Seed2.88% of DW (as SDG equivalent)[6]
Alcoholic Ammonium Hydroxide ExtractionFlaxseed Hull23.3 mg/g (as SDG)[17]

Experimental Protocols

Protocol 1: Acid Hydrolysis for this compound (ASG) Recovery

  • Defatting:

    • Grind whole flaxseeds into a fine powder.

    • Perform a Soxhlet extraction with hexane for several hours to remove lipids.

    • Air-dry the defatted flaxseed meal to remove residual hexane.

  • Acid Hydrolysis:

    • To the defatted meal, add 1 M hydrochloric acid (HCl).

    • Reflux the mixture at 100°C for 1-2 hours.[6] This step converts SDG to SECO and subsequently to ASG.

  • Extraction:

    • After cooling, extract the aqueous hydrolysate multiple times with an organic solvent mixture such as hexane/ethyl acetate (1:1, v/v) or dichloromethane.[1]

    • Pool the organic fractions.

  • Drying and Concentration:

    • Dry the pooled organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent under reduced pressure to obtain the crude ASG extract.

  • Purification (Optional but Recommended):

    • The crude extract can be further purified using semi-preparative HPLC or column chromatography.[1]

  • Quantification:

    • Dissolve a known amount of the dried extract in a suitable solvent (e.g., methanol).

    • Analyze by HPLC with a C18 column and a mobile phase of acetonitrile and acidified water.[7] Detect at an appropriate wavelength (e.g., 280 nm).[14]

Protocol 2: Microwave-Assisted Extraction (MAE) for Secoisolariciresinol Diglucoside (SDG) Recovery

  • Preparation:

    • Use defatted flaxseed meal.

  • Extraction:

    • Combine the defatted meal with an extraction solvent (e.g., 40.9% ethanol (B145695) in water) at a specific liquid-to-solid ratio (e.g., 21.9:1 mL/g).[10]

    • Apply microwave irradiation at a set power (e.g., 130 W) for a specific duration (e.g., 90.5 seconds).[10]

  • Post-Extraction Processing:

    • Filter the mixture to separate the extract from the solid residue.

    • The resulting extract contains SDG and can be further processed (e.g., hydrolysis to obtain ASG) or analyzed directly.

Visualizations

ASG_Recovery_Workflow cluster_prep Sample Preparation cluster_hydrolysis Hydrolysis cluster_extraction Extraction & Purification cluster_analysis Analysis Flaxseed Whole Flaxseed Grinding Grinding Flaxseed->Grinding Defatting Defatting (Hexane) Grinding->Defatting Hydrolysis Acid Hydrolysis (e.g., 1M HCl, 100°C) Defatting->Hydrolysis Extraction Solvent Extraction (e.g., Hexane/EtOAc) Hydrolysis->Extraction Drying Drying & Concentration Extraction->Drying Purification Purification (SPE/Column Chromatography) Analysis HPLC-DAD Analysis Purification->Analysis Drying->Purification

Caption: Workflow for this compound (ASG) Recovery from Flaxseed.

Lignan_Conversion_Pathway SDG_Complex SDG-Lignan Complex (in Flaxseed) SDG Secoisolariciresinol Diglucoside (SDG) SDG_Complex->SDG Alkaline/Enzymatic Hydrolysis SECO Secoisolariciresinol (SECO) SDG->SECO Acid/Enzymatic Hydrolysis ASG This compound (ASG) SECO->ASG Acid Hydrolysis (Dehydration) Mammalian_Lignans Enterodiol & Enterolactone (in vivo) SECO->Mammalian_Lignans Gut Microbiota Metabolism

Caption: Chemical Conversion Pathway of Flaxseed Lignans.

References

Preventing anhydrosecoisolariciresinol conversion during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the conversion of secoisolariciresinol (B192356) (SECO) to anhydrosecoisolariciresinol (B1631141) (anhydro-SECO) during analytical procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound (anhydro-SECO) and why is it a problem in my analysis?

A1: this compound is an artifact that can form from secoisolariciresinol (SECO) during sample preparation.[1] It is a dehydration product of SECO, meaning a water molecule is eliminated from the SECO structure. This conversion is problematic because it leads to an underestimation of the actual SECO content in your sample, compromising the accuracy of your quantitative analysis.

Q2: What are the primary factors that cause the conversion of SECO to anhydro-SECO?

A2: The primary factor causing the conversion of SECO to anhydro-SECO is exposure to acidic conditions, particularly during the acid hydrolysis step used to release SECO from its glycosidic forms, such as secoisolariciresinol diglucoside (SDG).[1][2] The rate and extent of this conversion are influenced by the acid concentration, temperature, and duration of the hydrolysis.[2]

Q3: How can I minimize or prevent the formation of anhydro-SECO during my experiments?

A3: To minimize the formation of anhydro-SECO, it is crucial to use milder hydrolysis conditions. Recommended approaches include:

  • Two-Step Hydrolysis: This involves an initial alkaline hydrolysis to break the ester linkages of SDG oligomers, followed by a mild acid hydrolysis to cleave the glycosidic bonds.[1]

  • Enzymatic Hydrolysis: Using enzymes like β-glucosidase or cellulase (B1617823) provides a gentle alternative to acid hydrolysis for releasing SECO from its glucosides.

  • Careful Control of Conditions: When acid hydrolysis is necessary, using lower acid concentrations, lower temperatures, and shorter reaction times can significantly reduce the formation of anhydro-SECO.[2]

Q4: Are there analytical methods that can simultaneously measure both SECO and anhydro-SECO?

A4: Yes, several high-performance liquid chromatography (HPLC) methods have been developed to separate and quantify both SECO and anhydro-SECO in a single run. These methods typically use a gradient reversed-phase approach.[1][2] This allows you to monitor the extent of the conversion and, if necessary, correct your SECO quantification.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High levels of anhydro-SECO detected in my sample. Acid hydrolysis conditions are too harsh (high acid concentration, high temperature, or long duration).1. Reduce the concentration of the acid used for hydrolysis. 2. Lower the temperature of the hydrolysis reaction. 3. Decrease the duration of the acid hydrolysis step. 4. Switch to a two-step hydrolysis method (alkaline followed by mild acid). 5. Consider using enzymatic hydrolysis as a gentler alternative.[2]
Inconsistent SECO results between batches. Variability in sample preparation, particularly the hydrolysis step.1. Strictly standardize all hydrolysis parameters: acid concentration, temperature, and time. 2. Ensure uniform heating of all samples during hydrolysis. 3. Use a validated enzymatic hydrolysis protocol for better reproducibility.
Loss of SECO during sample storage. Instability of SECO in the storage solvent or improper storage conditions.1. Store purified SECO or sample extracts in a non-alcoholic, neutral or slightly acidic solvent. 2. Store samples at low temperatures (-20°C or -80°C) to minimize degradation. 3. Protect samples from light and air to prevent oxidation.
Poor separation of SECO and anhydro-SECO peaks in HPLC. The HPLC method is not optimized for the separation of these two compounds.1. Adjust the gradient profile of your mobile phase to improve resolution. 2. Consider using a different stationary phase (e.g., a different C18 column or a phenyl-hexyl column). 3. Ensure the mobile phase pH is suitable for maintaining the stability of SECO during the run.

Quantitative Data Summary

The formation of anhydro-SECO is highly dependent on the specific conditions of acid hydrolysis. While precise quantitative data across a wide range of conditions is not extensively published in a single source, the following table summarizes the expected qualitative and semi-quantitative impact of different parameters.

Table 1: Influence of Hydrolysis Conditions on this compound (anhydro-SECO) Formation

Parameter Condition Expected Impact on Anhydro-SECO Formation Recommendation
Acid Type Strong Acids (e.g., HCl, H₂SO₄)HighUse milder acids if possible, or lower concentrations.
Weak Acids (e.g., Formic Acid)LowerPreferred for acid hydrolysis when necessary.
Acid Concentration High (e.g., >1 M HCl)Significant formationUse the lowest concentration that achieves effective hydrolysis.
Low (e.g., <0.5 M HCl)Reduced formationRecommended for minimizing artifact formation.[2]
Temperature High (e.g., >80°C)Substantial increase in conversion rateMaintain lower temperatures (e.g., 60-70°C).[2]
Low (e.g., <60°C)Minimal formationIdeal for preserving SECO integrity.
Time Long (e.g., >2 hours)Increased formationOptimize for the shortest time required for complete hydrolysis.[2]
Short (e.g., <1 hour)Reduced formationRecommended to minimize exposure to harsh conditions.

Experimental Protocols

Protocol 1: Two-Step Mild Acid Hydrolysis for SECO Analysis

This protocol is designed to minimize the formation of anhydro-SECO by first using alkaline hydrolysis to break down SDG oligomers, followed by a mild acid hydrolysis to release SECO.

1. Alkaline Hydrolysis: a. To your plant extract, add a sufficient volume of 2 M NaOH. b. Incubate the mixture at 60°C for 2 hours with occasional vortexing. c. Cool the reaction mixture to room temperature.

2. Neutralization and Acidification: a. Neutralize the solution by adding 2 M HCl dropwise until a pH of 7.0 is reached. b. Further, acidify the solution to a final concentration of 0.3 M HCl.

3. Mild Acid Hydrolysis: a. Incubate the acidified mixture at 70°C for 1 hour. b. Cool the reaction mixture immediately in an ice bath to stop the reaction.

4. Extraction and Analysis: a. Extract the SECO from the aqueous solution using ethyl acetate (B1210297) (3x volume). b. Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness under reduced pressure. c. Reconstitute the residue in a suitable solvent (e.g., methanol) for HPLC analysis.

Protocol 2: Enzymatic Hydrolysis of SDG to SECO

This protocol utilizes β-glucosidase to gently release SECO from its diglucoside form, thereby avoiding the harsh conditions of acid hydrolysis.

1. Sample Preparation: a. Prepare an aqueous solution or buffer suspension of your plant extract containing SDG.

2. Enzymatic Reaction: a. Adjust the pH of the sample solution to the optimal pH for β-glucosidase (typically around 5.0) using a suitable buffer (e.g., citrate (B86180) buffer). b. Add β-glucosidase enzyme to the sample solution. The exact amount of enzyme will depend on the enzyme activity and the concentration of SDG in your sample and should be optimized. c. Incubate the mixture at the optimal temperature for the enzyme (usually 37-50°C) for 2-4 hours, or until the reaction is complete. Monitor the reaction progress by HPLC if necessary.

3. Reaction Termination and Extraction: a. Terminate the enzymatic reaction by heating the mixture to 90-100°C for 5-10 minutes. b. Cool the mixture and extract the liberated SECO using ethyl acetate (3x volume). c. Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate to dryness. d. Reconstitute the residue in a suitable solvent for HPLC analysis.

Visualizations

cluster_reaction Dehydration Reaction SECO Secoisolariciresinol (SECO) AnhydroSECO This compound (Anhydro-SECO) SECO->AnhydroSECO Acid, Heat H2O H₂O

Caption: Chemical conversion of SECO to Anhydro-SECO.

cluster_workflow Recommended Analytical Workflow Start Plant Material containing SDG Oligomers AlkalineHydrolysis Alkaline Hydrolysis (e.g., 2M NaOH, 60°C) Start->AlkalineHydrolysis EnzymaticHydrolysis Enzymatic Hydrolysis (β-glucosidase, pH 5, 37°C) Start->EnzymaticHydrolysis Gentler Alternative MildAcidHydrolysis Mild Acid Hydrolysis (e.g., 0.3M HCl, 70°C) AlkalineHydrolysis->MildAcidHydrolysis Extraction Extraction with Ethyl Acetate MildAcidHydrolysis->Extraction EnzymaticHydrolysis->Extraction Analysis HPLC Analysis for SECO Extraction->Analysis Alternative Alternative Path

Caption: Recommended workflows to minimize Anhydro-SECO formation.

References

Technical Support Center: Anhydrosecoisolariciresinol Interference in Analytical Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered with anhydrosecoisolariciresinol (B1631141) (AHS) interference in analytical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AHS) and how is it formed?

This compound is a degradation product of the plant lignan (B3055560) secoisolariciresinol (B192356) (SECO). It is most commonly formed as an artifact during sample preparation, particularly under acidic conditions used for hydrolysis.[1][2] SECO contains a diol structure that can undergo dehydration to form the furan (B31954) ring of AHS. This conversion can lead to inaccurate quantification of SECO if not properly addressed.

Q2: Why is AHS a concern in the analysis of lignans (B1203133)?

AHS can interfere with the accurate measurement of SECO and other lignans in various analytical assays. Its structural similarity to SECO can lead to co-elution in chromatographic methods, overlapping signals in mass spectrometry, and potential cross-reactivity in immunoassays. This interference can result in either an overestimation or underestimation of the true lignan concentrations in a sample.

Q3: Which analytical techniques are most susceptible to AHS interference?

The primary techniques where AHS interference is a known issue are:

  • High-Performance Liquid Chromatography (HPLC): AHS and SECO can have similar retention times, leading to peak co-elution.

  • Mass Spectrometry (MS): In-source fragmentation of SECO can potentially generate AHS, leading to a false positive signal for AHS. Additionally, their similar molecular weights can cause isobaric interference in low-resolution MS.

  • Immunoassays (e.g., ELISA): Antibodies raised against SECO may exhibit cross-reactivity with the structurally similar AHS.

Troubleshooting Guides

High-Performance Liquid Chromatography (HPLC) Analysis

Problem: Poor separation or co-elution of AHS and SECO peaks.

This is a common issue that can lead to inaccurate quantification.

Solutions:

  • Optimize the Mobile Phase Gradient: A shallow gradient elution can improve the resolution between AHS and SECO. Start with a lower percentage of the organic solvent and increase it slowly over a longer period.

  • Select an Appropriate Column: A high-resolution reversed-phase column, such as a C18 with a smaller particle size (e.g., < 3 µm), can enhance separation.

  • Adjust the Flow Rate: A lower flow rate can sometimes improve the separation of closely eluting compounds.

  • Modify the Mobile Phase pH: While not always effective for these specific compounds, slight adjustments to the mobile phase pH (if compatible with the column and analytes) can sometimes alter selectivity.

Experimental Protocol: Optimized HPLC Separation of AHS and SECO

ParameterRecommended Conditions
Column Reversed-phase C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-40% B over 20 min, then to 90% B over 5 min
Flow Rate 0.8 mL/min
Detection UV at 280 nm
Injection Volume 10 µL

Note: This is a general protocol and may require further optimization for specific sample matrices.

Problem: AHS peak detected when only SECO is expected.

This can occur due to degradation of SECO during sample preparation or storage.

Solutions:

  • Avoid Acid Hydrolysis: If possible, use enzymatic hydrolysis (e.g., with β-glucuronidase/sulfatase) or alkaline hydrolysis to cleave glycosidic bonds instead of strong acid hydrolysis.

  • Control Temperature: Perform sample preparation steps at controlled, cool temperatures to minimize degradation.

  • Analyze Samples Promptly: Analyze extracted samples as soon as possible. If storage is necessary, store extracts at -80°C and protect them from light.

  • pH Neutralization: If acid hydrolysis is unavoidable, neutralize the sample immediately after the hydrolysis step.

Workflow for Sample Preparation to Minimize AHS Formation

cluster_prep Sample Preparation start Plant Material extraction Extraction with 70% Methanol start->extraction hydrolysis Enzymatic Hydrolysis (β-glucuronidase/sulfatase) extraction->hydrolysis purification Solid Phase Extraction (SPE) hydrolysis->purification analysis HPLC/MS Analysis purification->analysis

Minimized AHS Formation Workflow
Mass Spectrometry (MS) Analysis

Problem: Difficulty in distinguishing between AHS and SECO using MS.

Due to their close molecular weights, distinguishing between AHS and SECO can be challenging, especially with low-resolution mass spectrometers.

Solutions:

  • High-Resolution Mass Spectrometry (HRMS): Use HRMS (e.g., Orbitrap, TOF) to differentiate between the two compounds based on their exact masses.

  • Tandem Mass Spectrometry (MS/MS): Develop an MS/MS method to monitor specific fragment ions for each compound. The fragmentation patterns of AHS and SECO will differ due to their structural differences.

  • Optimize Ionization Source Conditions: In-source fragmentation of SECO can generate AHS. To minimize this, use softer ionization conditions (e.g., lower cone voltage or collision energy).

Problem: Suspected in-source formation of AHS from SECO.

This can lead to an overestimation of AHS.

Solutions:

  • Infusion Experiment: Infuse a pure standard of SECO into the mass spectrometer and monitor for the appearance of the AHS molecular ion.

  • Varying Collision Energy: Analyze the SECO standard at different in-source collision energies. A significant increase in the AHS signal with increasing energy suggests in-source fragmentation.

Table: Mass Spectrometry Data for AHS and SECO

CompoundFormulaExact Mass (Da)Key MS/MS Fragment Ions (m/z)
Secoisolariciresinol (SECO) C₂₀H₂₆O₆378.1729165, 151, 137
This compound (AHS) C₂₀H₂₄O₅360.1624177, 163, 151

Note: Fragment ions can vary depending on the MS instrument and collision energy.

Logical Flow for Troubleshooting MS Interference

cluster_ms MS Troubleshooting start Ambiguous Peak at m/z ~360 check_hplc Confirm HPLC Separation start->check_hplc run_hrms Perform HRMS Analysis check_hplc->run_hrms If co-eluting develop_msms Develop MS/MS Method run_hrms->develop_msms optimize_source Optimize Source Conditions develop_msms->optimize_source conclusion Accurate Quantification develop_msms->conclusion If separation is good infusion_exp Conduct Infusion Experiment optimize_source->infusion_exp If in-source fragmentation suspected infusion_exp->conclusion

MS Interference Troubleshooting
Immunoassay (e.g., ELISA) Analysis

Problem: Inaccurate SECO quantification suspected to be due to AHS cross-reactivity.

Antibodies raised against SECO may also bind to AHS, leading to an overestimation of the SECO concentration.

Solutions:

  • Assess Antibody Specificity: If developing an in-house ELISA, test the cross-reactivity of the anti-SECO antibody with a pure AHS standard.

  • Sample Pre-treatment: Use an HPLC method to separate SECO from AHS before performing the immunoassay on the collected fractions. This is labor-intensive but provides the most accurate results.

  • Source a More Specific Antibody: Inquire with commercial antibody suppliers about the cross-reactivity of their anti-SECO antibodies with AHS.

  • Consider a Different Assay Format: A competitive immunoassay format might be less susceptible to minor cross-reactivity than a sandwich ELISA, but this needs to be empirically determined.

Experimental Protocol: Assessing Antibody Cross-Reactivity

  • Prepare Standard Curves: Generate a standard curve for SECO using your established ELISA protocol.

  • Test AHS: In parallel, run a dilution series of a pure AHS standard in the same concentration range as the SECO standard curve.

  • Calculate Cross-Reactivity: Determine the concentration of SECO that would produce the same signal as a known concentration of AHS. The percent cross-reactivity can be calculated using the following formula:

    % Cross-Reactivity = (Concentration of SECO at 50% inhibition / Concentration of AHS at 50% inhibition) x 100

Signaling Pathway Illustrating Potential Cross-Reactivity in a Competitive ELISA

cluster_elisa Competitive ELISA for SECO seco_coated SECO Coated on Plate binding_plate Free Antibody Binds Coated SECO seco_coated->binding_plate antibody Anti-SECO Antibody binding_seco Antibody Binds Sample SECO antibody->binding_seco binding_ahs Antibody Binds Sample AHS (Cross-Reactivity) antibody->binding_ahs antibody->binding_plate seco_sample SECO in Sample seco_sample->binding_seco ahs_sample AHS in Sample ahs_sample->binding_ahs signal Signal Generation binding_plate->signal

Competitive ELISA Cross-Reactivity

References

Stability testing of anhydrosecoisolariciresinol under different pH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on conducting stability testing of anhydrosecoisolariciresinol (B1631141) (AHS) under different pH conditions. As a key derivative of secoisolariciresinol (B192356) (SECO), understanding the stability profile of AHS is crucial for its handling, formulation, and application in various research and development settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound (AHS) and why is its stability important?

A1: this compound is a degradation product of secoisolariciresinol, a lignan (B3055560) found in flaxseed.[1][2][3] Understanding its stability under different pH conditions is critical for establishing appropriate storage, formulation, and experimental conditions to ensure its integrity and biological activity.

Q2: What are the typical degradation pathways for lignans (B1203133) like AHS?

A2: While specific degradation pathways for AHS are not extensively documented, lignans can be susceptible to hydrolysis and oxidation. Under acidic or basic conditions, further degradation of the molecule can occur, potentially affecting its chemical structure and bioactivity.

Q3: How is the stability of AHS typically analyzed?

A3: High-Performance Liquid Chromatography (HPLC) is a common and effective method for analyzing the stability of AHS.[3] A stability-indicating HPLC method can separate the intact AHS from its degradation products, allowing for accurate quantification over time.

Experimental Protocol: pH Stability Testing of this compound

This protocol outlines a general procedure for assessing the stability of AHS in solutions of varying pH.

1. Materials and Reagents:

  • This compound (AHS) reference standard

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Phosphate (B84403) buffer components (e.g., sodium phosphate monobasic, sodium phosphate dibasic)

  • Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • HPLC system with a UV detector

2. Buffer Preparation:

  • Prepare a series of buffers covering a range of pH values (e.g., pH 3, 5, 7, 9, 11).

  • For acidic conditions (pH 3 and 5), a citrate (B86180) or acetate (B1210297) buffer may be suitable.

  • For neutral and basic conditions (pH 7, 9, and 11), a phosphate or borate (B1201080) buffer is recommended.

  • Ensure all buffers are prepared with HPLC-grade water and filtered through a 0.45 µm membrane.

3. Sample Preparation:

  • Prepare a stock solution of AHS in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • For each pH condition, dilute the AHS stock solution with the respective buffer to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).

  • Prepare a sufficient volume of each solution to allow for sampling at multiple time points.

4. Stability Study Conditions:

  • Store the prepared AHS solutions at a constant temperature (e.g., 25°C or 40°C for accelerated testing) and protect from light.

  • At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours), withdraw an aliquot from each pH solution.

  • Immediately analyze the samples by HPLC or store them at a low temperature (e.g., -20°C) to prevent further degradation until analysis.

5. HPLC Analysis:

  • Develop a stability-indicating HPLC method capable of separating AHS from potential degradation products. A reverse-phase C18 column is often a good starting point.

  • An example of a starting mobile phase could be a gradient of acetonitrile and water (with a small amount of acid, e.g., 0.1% formic acid, to improve peak shape).

  • Set the UV detector to a wavelength where AHS has maximum absorbance.

  • Inject a known concentration of the AHS reference standard to serve as a control and for quantification.

6. Data Analysis:

  • Calculate the percentage of AHS remaining at each time point for each pH condition relative to the initial concentration (time 0).

  • Plot the percentage of AHS remaining versus time for each pH.

  • Determine the degradation kinetics (e.g., zero-order or first-order) by fitting the data to the appropriate kinetic models.

  • Calculate the degradation rate constant (k) and the half-life (t½) of AHS at each pH.

Data Presentation

Quantitative data from the stability study should be summarized in clear, well-structured tables.

Table 1: Percentage of this compound Remaining Over Time at Different pH Values

Time (hours)% AHS Remaining (pH 3)% AHS Remaining (pH 5)% AHS Remaining (pH 7)% AHS Remaining (pH 9)% AHS Remaining (pH 11)
0100100100100100
2
4
8
12
24
48
72

Table 2: Degradation Kinetics of this compound at Different pH Values

pHDegradation Rate Constant (k)Half-life (t½) (hours)R² (First-Order Fit)
3
5
7
9
11

Troubleshooting Guide

Issue: Poor peak shape or tailing in the HPLC chromatogram.

  • Possible Cause: Inappropriate mobile phase pH or ionic strength.

  • Solution: Adjust the pH of the mobile phase. Adding a small amount of an acid like formic acid or trifluoroacetic acid can often improve the peak shape of phenolic compounds. Ensure the buffer concentration in the mobile phase is sufficient.

Issue: Appearance of new, unknown peaks over time.

  • Possible Cause: Degradation of AHS.

  • Solution: This is an expected outcome of a stability study. Characterize these new peaks using techniques like mass spectrometry (LC-MS) to identify the degradation products.

Issue: Inconsistent or non-reproducible results.

  • Possible Cause: Inaccurate sample preparation, temperature fluctuations, or issues with the HPLC system.

  • Solution: Ensure precise and consistent sample preparation. Use a temperature-controlled environment for the stability study. Perform regular maintenance and calibration of the HPLC system.

Issue: No significant degradation observed even under stressed conditions.

  • Possible Cause: AHS is highly stable under the tested conditions, or the stress applied is insufficient.

  • Solution: Consider increasing the temperature or extending the duration of the study. Employ more extreme pH conditions if relevant to the intended application.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stability Stability Study cluster_analysis Analysis AHS_Stock Prepare AHS Stock Solution Sample_Prep Dilute AHS in Buffers AHS_Stock->Sample_Prep Buffer_Prep Prepare Buffers (pH 3, 5, 7, 9, 11) Buffer_Prep->Sample_Prep Incubation Incubate at Constant Temperature Sample_Prep->Incubation Sampling Sample at Time Intervals Incubation->Sampling HPLC HPLC Analysis Sampling->HPLC Data_Analysis Data Analysis (Kinetics, Half-life) HPLC->Data_Analysis

Caption: Experimental workflow for pH stability testing of this compound.

degradation_pathway AHS This compound (AHS) Acid_Deg Acidic Conditions (pH < 7) AHS->Acid_Deg Base_Deg Basic Conditions (pH > 7) AHS->Base_Deg DP1 Degradation Product 1 Acid_Deg->DP1 DP2 Degradation Product 2 Base_Deg->DP2 DP3 Degradation Product 3 Base_Deg->DP3

Caption: Potential degradation pathways of this compound under acidic and basic conditions.

References

Validation & Comparative

Anhydrosecoisolariciresinol vs. Enterolactone: A Comparative Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the biological activities of two prominent lignans (B1203133): anhydrosecoisolariciresinol (B1631141) and its principal human metabolite, enterolactone (B190478). The information presented herein is curated from experimental data to assist researchers in evaluating their potential therapeutic applications.

Introduction

Lignans are a class of polyphenolic compounds found in a variety of plants, with flaxseed being a particularly rich source. When consumed, plant lignans are metabolized by the gut microbiota into mammalian lignans, primarily enterolactone and enterodiol (B191174). This compound is a derivative of the plant lignan (B3055560) secoisolariciresinol (B192356), which is a direct precursor to enterolactone. Both this compound and enterolactone have garnered significant interest for their potential health benefits, including anticancer, antioxidant, and anti-inflammatory properties. This guide delves into a comparative analysis of their biological activities, supported by experimental findings.

Anticancer Activity

Both this compound and enterolactone have demonstrated notable anticancer activities across various cancer cell lines. Enterolactone, being the more extensively studied compound, has shown efficacy in a broader range of cancers, including breast, prostate, colon, and ovarian cancers[1][2][3]. This compound has also been shown to decrease the growth of human breast cancer cell lines[4][5].

Quantitative Comparison of Anticancer Activity (IC50 values)

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below summarizes the IC50 values for this compound's precursor, secoisolariciresinol, and enterolactone in various cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions.

CompoundCancer Cell LineIC50 (µM)Reference
SecoisolariciresinolA549 (Human lung carcinoma)> 30[1]
This compoundMCF-7 (Human breast adenocarcinoma)Significant growth decrease at 50 & 100 µM[5]
This compoundMDA-MB-231 (Human breast adenocarcinoma)Significant growth decrease at 50 & 100 µM[5]
EnterolactoneBreast Cancer CellsChemosensitizer at 50 µM[3]
EnterolactoneOvarian Cancer (ES-2)Inhibited growth at 10⁻³ M to 10⁻⁵ M
Experimental Protocols: Anticancer Activity Assessment

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Cancer cells (e.g., MCF-7, MDA-MB-231, A549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of this compound or enterolactone for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized with a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Antioxidant Activity

The antioxidant properties of lignans are attributed to their ability to scavenge free radicals. Comparative studies have revealed differences in the antioxidant capacities of this compound's precursors and enterolactone.

Quantitative Comparison of Antioxidant Activity

Studies have shown that the plant lignan secoisolariciresinol (SECO) has a higher antioxidant potency compared to its metabolite enterolactone (EL) in certain assays. For instance, in a chemiluminescence assay using zymosan-activated polymorphonuclear leukocytes, SECO and enterodiol (ED) showed the highest antioxidant activity[6][7][8].

CompoundAssayResultReference
Secoisolariciresinol (SECO)DPPH radical scavengingEffective at 25-200 µM[9]
Enterolactone (EL)DPPH radical scavengingInactive[9]
Secoisolariciresinol (SECO)AAPH-induced DNA damageMore effective than ED and EL[9]
Enterolactone (EL)AAPH-induced DNA damageLess effective than SECO[9]
Secoisolariciresinol (SECO)AAPH-induced lipid peroxidationMore effective than ED and EL[9]
Enterolactone (EL)AAPH-induced lipid peroxidationAs effective as SECO and ED[9]
Secoisolariciresinol (SECO)Deoxyribose assay (OH scavenging)Weaker activity than ED and EL[10]
Enterolactone (EL)Deoxyribose assay (OH scavenging)Stronger activity than SDG[10]
Secoisolariciresinol (SECO)Chemiluminescence (PMNL-CL)4.86-fold more potent than Vitamin E[6][8]
Enterolactone (EL)Chemiluminescence (PMNL-CL)4.35-fold more potent than Vitamin E[6][8]
Experimental Protocols: Antioxidant Activity Assessment

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Preparation: A fresh solution of DPPH in methanol (B129727) is prepared.

  • Reaction: Different concentrations of the test compounds (this compound or enterolactone) are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (around 517 nm). The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control.

Anti-inflammatory Activity

Both secoisolariciresinol diglucoside (SDG), a precursor to this compound, and enterolactone have been shown to possess anti-inflammatory properties, primarily through the inhibition of the NF-κB signaling pathway[11][12][13].

Comparative Insights into Anti-inflammatory Effects

While direct comparative quantitative data is limited, studies on their precursors and metabolites suggest that both compounds can modulate inflammatory responses. For instance, SDG supplementation has been shown to decrease local inflammation and suppress NF-κB signaling in a mouse model of mammary tumor growth[11][12]. Similarly, enterolactone has been demonstrated to attenuate the Th2 cell response by targeting the JAK-STAT6 signaling pathway and inhibit NF-κB activation[13]. A study comparing various lignans found that secoisolariciresinol was taken up by intestinal cells and could modulate the inflammatory response[14].

Experimental Protocols: Anti-inflammatory Activity Assessment

Measurement of Nitric Oxide (NO) Production in Macrophages

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in appropriate media.

  • Stimulation and Treatment: Cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of different concentrations of this compound or enterolactone.

  • Nitrite (B80452) Measurement: After a 24-hour incubation, the production of nitric oxide is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Analysis: The absorbance is measured at 540 nm, and the nitrite concentration is determined from a standard curve.

Signaling Pathways

The biological activities of this compound and enterolactone are mediated through their interaction with various cellular signaling pathways.

This compound (via its precursor Secoisolariciresinol Diglucoside - SDG)

Studies on SDG indicate that its anticancer effects involve the modulation of:

  • Estrogen Receptor (ER) and Growth Factor Receptor Signaling Pathways: SDG has been shown to lower the expression of ERα, ERβ, and EGFR[15][16][17].

  • PI3K/AKT Signaling Pathway: SDG has been found to induce pyroptotic cell death in colorectal cancer cells via the ROS/PI3K/AKT pathway[2].

SDG_Signaling_Pathway SDG SDG ROS ROS SDG->ROS ER ERα / ERβ SDG->ER EGFR EGFR SDG->EGFR PI3K PI3K ROS->PI3K AKT AKT PI3K->AKT Caspase1 Caspase-1 AKT->Caspase1 GSDMD GSDMD Caspase1->GSDMD Pyroptosis Pyroptosis GSDMD->Pyroptosis TumorGrowth ↓ Tumor Growth ER->TumorGrowth EGFR->TumorGrowth

Signaling pathway of Secoisolariciresinol Diglucoside (SDG).
Enterolactone

Enterolactone has been shown to modulate several key signaling pathways in cancer and inflammation:

  • ERK/NF-κB/Snail Signaling Pathway: In breast cancer, enterolactone inhibits TGF-β-induced epithelial-mesenchymal transition (EMT) by blocking this pathway.

  • FAK-Src Signaling Pathway: Enterolactone can suppress lung cancer cell motility and invasion by altering focal adhesion kinase (FAK) activity.

  • NF-κB Signaling Pathway: In the context of inflammation, enterolactone prevents the degradation of I-κB and the subsequent activation of NF-κB[11][12].

  • JAK-STAT6 Signaling Pathway: Enterolactone can attenuate the Th2 cell response, which is relevant in allergic inflammation, by targeting this pathway[13].

Enterolactone_Signaling_Pathway Enterolactone Enterolactone ERK ERK Enterolactone->ERK 억제 FAK FAK Enterolactone->FAK 억제 IkB IκB Enterolactone->IkB 억제 TGFb TGF-β TGFb->ERK NFkB NF-κB ERK->NFkB Snail Snail NFkB->Snail InflammatoryResponse ↓ Inflammatory Response NFkB->InflammatoryResponse EMT ↓ EMT Snail->EMT Src Src FAK->Src CellMotility ↓ Cell Motility Src->CellMotility Inflammation Inflammatory Stimuli Inflammation->IkB IkB->NFkB

Key signaling pathways modulated by Enterolactone.

Conclusion

Both this compound and enterolactone exhibit promising biological activities, particularly in the realms of cancer prevention and treatment, as well as antioxidant and anti-inflammatory effects. Enterolactone, as the primary active metabolite, has been more extensively studied, and a larger body of evidence supports its diverse mechanisms of action. This compound and its precursors also demonstrate significant bioactivity, in some cases appearing more potent in in vitro antioxidant assays.

The differential activities and signaling pathways modulated by these two lignans suggest they may have distinct or complementary therapeutic applications. Further direct comparative studies are warranted to fully elucidate their respective potencies and mechanisms of action, which will be crucial for guiding future drug development and clinical applications.

References

A Comparative Analysis of Anhydrosecoisolariciresinol and Secoisolariciresinol Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of two lignans (B1203133), anhydrosecoisolariciresinol (B1631141) (AHS) and secoisolariciresinol (B192356) (SECO). While direct comparative studies are limited, this document synthesizes available preclinical data to offer insights into their potential as anticancer agents. The information is presented to aid researchers in evaluating these compounds for further investigation and drug development.

Introduction to the Compounds

Secoisolariciresinol is a naturally occurring lignan (B3055560) found in various plants, notably flaxseed, where it exists as its diglucoside (secoisolariciresinol diglucoside or SDG). Upon ingestion, SDG is metabolized by the gut microbiota into SECO, which is then further converted to the enterolignans, enterodiol (B191174) and enterolactone. These metabolites are believed to be responsible for many of the biological activities attributed to flaxseed consumption, including anticancer effects.

This compound is a degradation product of secoisolariciresinol, which can be formed during the extraction and processing of lignans from plant materials.[1] While less studied than SECO and its precursor SDG, AHS has also demonstrated cytotoxic activities against cancer cell lines.

Quantitative Cytotoxicity Data

The following tables summarize the available quantitative data on the cytotoxicity of this compound and secoisolariciresinol diglucoside (as a precursor to secoisolariciresinol) from various in vitro studies. It is important to note that the experimental conditions, including cell lines, exposure times, and assay methods, vary between studies, making direct comparisons challenging.

Table 1: Cytotoxicity of this compound (AHS)

Cell LineCancer TypeAssayConcentrationIncubation TimeObserved Effect
MCF-7Breast CancerNot Specified50 µMNot SpecifiedSignificant decrease in cell growth
MCF-7Breast CancerNot Specified100 µMNot SpecifiedSignificant decrease in cell growth
MDA-MB-231Breast CancerNot Specified50 µMNot SpecifiedSignificant decrease in cell growth
MDA-MB-231Breast CancerNot Specified100 µMNot SpecifiedSignificant decrease in cell growth

Table 2: Cytotoxicity of Secoisolariciresinol Diglucoside (SDG)

Cell LineCancer TypeAssayIC50 ValueIncubation Time
HT-29Colon CancerMTT72.41 µg/mL24 h
HT-29Colon CancerMTT63.57 µg/mL48 h
HT-29Colon CancerMTT57.49 µg/mL72 h
PA-1Ovarian CancerMTT85.36 µg/mL24 h
PA-1Ovarian CancerMTT71.28 µg/mL48 h
PA-1Ovarian CancerMTT64.82 µg/mL72 h
HCT116Colorectal CancerCCK-8Not explicitly stated, but significant cytotoxicity observed at 25, 50, and 75 µmol24 h, 48 h, 72 h

Experimental Protocols

The cytotoxic effects of these lignans have been primarily evaluated using the following standard in vitro assays:

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, converting it to an insoluble purple formazan (B1609692). The formazan crystals are then solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.

LDH (Lactate Dehydrogenase) Release Assay

This assay is a common method for quantifying cytotoxicity by measuring the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion of a lactate substrate to pyruvate, which then generates a colored product. The amount of color formation is proportional to the amount of LDH released, and thus to the number of lysed cells.

CCK-8 (Cell Counting Kit-8) Assay

The CCK-8 assay is another colorimetric method for the determination of cell viability. It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of the formazan dye generated is directly proportional to the number of living cells. This assay is considered to have lower cytotoxicity than the MTT assay, allowing for the possibility of further experiments on the same cells.

Signaling Pathways and Mechanisms of Action

Research into the mechanisms underlying the cytotoxic effects of these lignans is ongoing. Studies on secoisolariciresinol diglucoside (SDG) have provided some insights into the potential signaling pathways involved.

PI3K/AKT Signaling Pathway

Studies have shown that SDG can induce pyroptosis, a form of programmed cell death, in colorectal cancer cells by activating the PI3K/AKT signaling pathway.[2] This pathway is crucial for regulating cell survival, proliferation, and apoptosis.

PI3K_AKT_Pathway SDG Secoisolariciresinol Diglucoside (SDG) ROS Reactive Oxygen Species (ROS) SDG->ROS PI3K PI3K ROS->PI3K AKT AKT PI3K->AKT BAX BAX AKT->BAX Caspase1 Caspase-1 BAX->Caspase1 GSDMD GSDMD Caspase1->GSDMD Pyroptosis Pyroptosis GSDMD->Pyroptosis

SDG-induced pyroptosis signaling pathway.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is another target of SDG. Inhibition of NF-κB activity has been linked to the suppression of tumor growth.

NFkB_Pathway SDG Secoisolariciresinol Diglucoside (SDG) NFkB NF-κB SDG->NFkB Inhibition TumorGrowth Tumor Growth NFkB->TumorGrowth Promotion

Inhibition of NF-κB pathway by SDG.

Experimental Workflow

The general workflow for assessing the cytotoxicity of compounds like this compound and secoisolariciresinol in vitro is outlined below.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis CellCulture Cell Culture (e.g., MCF-7, HT-29) CellSeeding Cell Seeding in 96-well plates CellCulture->CellSeeding CompoundPrep Compound Preparation (AHS or SECO/SDG in DMSO) Treatment Treatment with varying concentrations of compound CompoundPrep->Treatment CellSeeding->Treatment Incubation Incubation (24, 48, 72 hours) Treatment->Incubation CytotoxicityAssay Cytotoxicity Assay (MTT, LDH, or CCK-8) Incubation->CytotoxicityAssay DataCollection Data Collection (Absorbance Measurement) CytotoxicityAssay->DataCollection IC50 IC50 Calculation DataCollection->IC50

General experimental workflow for in vitro cytotoxicity testing.

Conclusion

The available data suggests that both this compound and secoisolariciresinol (via its precursor SDG) exhibit cytotoxic effects against various cancer cell lines. This compound has shown promise in breast cancer cell lines, while secoisolariciresinol diglucoside has been studied more extensively across a broader range of cancers, with demonstrated effects on colon, ovarian, and colorectal cancer cells.

The lack of direct comparative studies necessitates further research to definitively determine which compound possesses superior cytotoxic activity. Future studies should aim to evaluate this compound and secoisolariciresinol side-by-side in a panel of cancer cell lines using standardized cytotoxicity assays. Elucidating the specific molecular mechanisms of this compound is also a critical next step. Such research will be invaluable for the potential development of these lignans as novel anticancer therapeutic agents.

References

Comparing Analytical Methods for Anhydrosecoisolariciresinol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Anhydrosecoisolariciresinol (B1631141) (AHS) is a key lignan (B3055560) formed from the acid-catalyzed degradation of secoisolariciresinol (B192356) (SECO), a major phytoestrogen found in flaxseed.[1][2] Accurate quantification of AHS is crucial for researchers in nutrition, pharmacology, and drug development who are investigating the bioavailability and therapeutic potential of lignans (B1203133). This guide provides a comparative overview of the primary analytical methods used for the quantification of this compound, with a focus on High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Quantitative Comparison of Analytical Methods

The choice of analytical method for this compound quantification depends on the required sensitivity, selectivity, and the complexity of the sample matrix. While direct comparisons of validated methods for AHS are not extensively published in single studies, the following table summarizes typical performance parameters for HPLC-UV and LC-MS/MS methods used for the analysis of related lignans. These values are representative and should be validated for specific laboratory conditions and matrices.

ParameterHPLC-UVLC-MS/MS
Linearity (R²) ≥ 0.998> 0.99
Limit of Detection (LOD) 4.3 µg/mL (for pinoresinol)[3]0.2-0.4 µ g/100 mL (for lignans in beverages)[4]
Limit of Quantification (LOQ) 14.5 µg/mL (for pinoresinol)[3]4-10 µ g/100 g (for lignans in solid foods)[4]
Accuracy (Recovery) 97.1–101.9%[5]73-123%[4]
Precision (%RSD) < 2%[5]Within-run: 6-21%, Between-run: 6-33%[4]
Selectivity Moderate; susceptible to co-eluting compounds.High; mass-based detection minimizes interferences.[6][7]
Instrumentation Cost LowerHigher
Throughput Generally lowerCan be higher with optimized methods

Experimental Protocols

Detailed methodologies are essential for reproducible quantification. Below are outlines of typical experimental protocols for sample preparation and analysis using HPLC-UV and LC-MS/MS.

Sample Preparation: Acid Hydrolysis for AHS Formation

Since this compound is a degradation product of secoisolariciresinol, a crucial first step for quantifying the total lignan content from a sample (like flaxseed) is acid hydrolysis. This process converts secoisolariciresinol diglycoside (SDG) and secoisolariciresinol into this compound.[2]

Objective: To hydrolyze lignan glycosides and convert secoisolariciresinol to this compound for simplified quantification.

Protocol:

  • Extraction: A powdered sample (e.g., flaxseed) is extracted with a solvent, often aqueous methanol (B129727) or ethanol.[8]

  • Acidification: A strong acid (e.g., hydrochloric acid) is added to the extract.

  • Hydrolysis: The mixture is heated (e.g., at 100°C) for a defined period (e.g., 1-3 hours) to ensure complete conversion of secoisolariciresinol to this compound.[2]

  • Purification: The resulting hydrolysate is then purified, often using liquid-liquid extraction (e.g., with hexane/ethyl acetate (B1210297) followed by dichloromethane) or solid-phase extraction (SPE) to remove interfering substances.[2][3]

  • Reconstitution: The purified extract is evaporated to dryness and reconstituted in a suitable solvent (e.g., mobile phase) for chromatographic analysis.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely accessible method for the quantification of AHS.[2]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.[9]

  • Column: A reversed-phase C18 column is commonly used.[5][9]

  • Mobile Phase: A gradient elution with a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).[5][9]

  • Flow Rate: Typically around 0.2 to 1.5 mL/min.[5][9]

  • Column Temperature: Maintained at a constant temperature, for example, 25°C or 40°C.[5][9]

  • Detection: UV detection is commonly performed at 280 nm.[8][9]

Quantification: Quantification is achieved by comparing the peak area of this compound in the sample to a calibration curve generated from authentic this compound standards of known concentrations.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and selectivity, making it ideal for analyzing complex matrices or when very low concentrations of lignans are expected.[4][7][10]

Instrumentation and Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source.

  • Column and Mobile Phase: Similar to HPLC-UV, a C18 column with a gradient of water and acetonitrile (often with formic acid) is typically used.

  • Ionization Mode: ESI can be operated in either positive or negative ion mode, depending on the analyte and desired sensitivity.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for this compound and one or more of its characteristic product ions. This highly selective detection method minimizes interference from other compounds in the matrix.[11]

Quantification: Quantification is performed using a calibration curve of the analyte. For enhanced accuracy, stable isotope-labeled internal standards (e.g., secoisolariciresinol-d8) can be used to account for matrix effects and variations in sample preparation and instrument response.[4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound from a plant matrix.

G cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing Sample Plant Material (e.g., Flaxseed) Extraction Solvent Extraction (e.g., 80% Methanol) Sample->Extraction Hydrolysis Acid Hydrolysis (HCl, heat) Extraction->Hydrolysis Purification Purification (LLE or SPE) Hydrolysis->Purification FinalSample Reconstituted Sample Purification->FinalSample HPLC HPLC-UV Analysis FinalSample->HPLC LCMS LC-MS/MS Analysis FinalSample->LCMS Quant Quantification vs. Calibration Curve HPLC->Quant LCMS->Quant Result Concentration of AHS Quant->Result

Caption: General workflow for AHS quantification.

Metabolic Pathway of Secoisolariciresinol

This compound is closely related to secoisolariciresinol, which is metabolized by gut microbiota into the enterolignans, enterodiol (B191174) and enterolactone. This pathway is of significant interest in human health research.

G cluster_ingestion Dietary Intake cluster_conversion Gut Microbiota Metabolism SDG Secoisolariciresinol Diglucoside (SDG) SECO Secoisolariciresinol (SECO) SDG->SECO Deglycosylation AHS This compound (AHS - via acid degradation) SECO->AHS Acid Hydrolysis Demethyl_SECO Demethylated SECO SECO->Demethyl_SECO Demethylation END Enterodiol (END) Demethyl_SECO->END Dehydroxylation ENL Enterolactone (ENL) END->ENL Oxidation

Caption: Metabolic pathway of secoisolariciresinol.

References

Navigating Lignan Analysis: A Comparative Guide to Anhydrosecoisolariciresinol Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the biological activities of plant lignans (B1203133), accurate quantification of key metabolites is paramount. Anhydrosecoisolariciresinol (B1631141), a metabolite of secoisolariciresinol (B192356) diglucoside (SDG) found in flaxseed, is of significant interest. This guide provides a comparative overview of the established chromatographic methods for this compound analysis and explores the potential and challenges of developing a specific immunoassay, with a critical focus on cross-reactivity.

Currently, no commercial immunoassays for the direct quantification of this compound are available. The gold standard for its analysis remains chromatographic techniques, which offer high sensitivity and specificity. However, the development of a dedicated immunoassay could provide a high-throughput and cost-effective alternative. This guide will delve into the performance of existing methods and the critical considerations for the development and validation of a novel immunoassay for this compound.

Performance Comparison: Chromatography vs. a Hypothetical Immunoassay

The choice of analytical method depends on various factors, including the required sensitivity, specificity, sample throughput, and cost. Below is a summary of the key performance characteristics of chromatographic methods compared to a theoretically developed immunoassay for this compound.

FeatureHigh-Performance Liquid Chromatography (HPLC) / Mass Spectrometry (MS)Hypothetical Immunoassay (e.g., ELISA)
Specificity High to Very High. MS detection provides structural confirmation.Variable. Highly dependent on antibody specificity and potential cross-reactivity with structurally similar lignans.
Sensitivity High. Limits of detection (LODs) in the picogram range have been reported for related lignans.[1][2]Potentially High. Dependent on antibody affinity and assay format.
Quantitative Accuracy High. Well-established calibration and validation protocols.Can be high with proper validation, but susceptible to matrix effects and cross-reactivity.
Sample Throughput Lower. Requires individual sample processing and chromatographic separation.High. Amenable to 96-well plate format and automation.
Cost per Sample Higher. Requires expensive instrumentation and skilled personnel.Lower. Reagents are generally less expensive, and less specialized equipment is needed.
Development Time Method development can be rapid for known analytes.Antibody development and assay optimization can be a lengthy and resource-intensive process.

The Critical Challenge of Immunoassay Development: Cross-Reactivity

The primary hurdle in developing a reliable immunoassay for this compound is ensuring its specificity. Immunoassays rely on the binding of an antibody to a specific antigen. However, antibodies can sometimes bind to molecules that are structurally similar to the target analyte, a phenomenon known as cross-reactivity. In the context of lignan (B3055560) analysis, several compounds present in biological samples or plant extracts share a similar core structure with this compound.

Potential Cross-Reactants

An antibody raised against this compound would need to be rigorously tested for cross-reactivity against other lignans that are metabolically or structurally related. The degree of cross-reactivity would depend on the specific epitope recognized by the antibody.

CompoundStructural Relationship to this compoundPotential for Cross-Reactivity
Secoisolariciresinol (SECO) Precursor to this compound; differs by the presence of a hydroxyl group instead of a furan (B31954) ring.[3]High. The overall structures are very similar.
Enterodiol Metabolite of secoisolariciresinol.Moderate to High. Shares the core dibenzylbutane structure.
Enterolactone Metabolite of enterodiol.Moderate. The lactone ring introduces a significant structural change.
Matairesinol Structurally similar lignan.Moderate.
Lariciresinol Structurally similar lignan.Moderate.
Pinoresinol Structurally similar lignan.Moderate.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Lignan Analysis

Numerous HPLC methods have been developed for the analysis of lignans, including secoisolariciresinol and its derivatives.[4][5][6] A general protocol involves the following steps:

  • Sample Preparation:

    • Extraction: Lignans are typically extracted from the sample matrix (e.g., flaxseed, plasma, urine) using a solvent such as aqueous methanol (B129727) or ethanol.[7]

    • Hydrolysis: For the analysis of total lignans, a hydrolysis step (acidic or alkaline) is often employed to release lignans from their glycosidic forms.[7] It is important to note that acidic hydrolysis can lead to the conversion of secoisolariciresinol to this compound.[7]

    • Purification: Solid-phase extraction (SPE) may be used to clean up the extract and concentrate the lignans.

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient elution with a mixture of water (often with a small amount of acid, e.g., formic acid) and an organic solvent like acetonitrile (B52724) or methanol is typical.

    • Detection: UV detection at around 280 nm is common for lignans.[7] For higher specificity and sensitivity, mass spectrometry (MS) detection is preferred.[1][2]

  • Quantification:

    • Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated using certified reference standards.

Visualizing Key Processes

To better understand the context of this compound analysis, the following diagrams illustrate the metabolic pathway of its precursor and a typical analytical workflow.

SDG_Metabolism SDG Secoisolariciresinol Diglucoside (SDG) SECO Secoisolariciresinol (SECO) SDG->SECO Gut Microbiota (Deglycosylation) Anhydro This compound SECO->Anhydro Acidic Conditions (e.g., stomach, sample prep) Enterodiol Enterodiol SECO->Enterodiol Gut Microbiota Enterolactone Enterolactone Enterodiol->Enterolactone Gut Microbiota

Metabolic pathway of SDG to key metabolites.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis Sample Biological or Plant Sample Extraction Solvent Extraction Sample->Extraction Hydrolysis Hydrolysis (optional) Extraction->Hydrolysis Purification Solid-Phase Extraction (SPE) Hydrolysis->Purification HPLC HPLC Separation (e.g., C18 column) Purification->HPLC Detection Detection (UV or Mass Spectrometry) HPLC->Detection Data Data Analysis & Quantification Detection->Data

Typical workflow for HPLC analysis of lignans.

References

Anhydrosecoisolariciresinol: A Comparative Analysis Against Other Lignans for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide objectively comparing the performance of anhydrosecoisolariciresinol (B1631141) with other prominent lignans (B1203133), supported by experimental data, detailed methodologies, and pathway visualizations.

Introduction

Lignans, a diverse class of polyphenolic compounds found in a wide variety of plants, have garnered significant attention from the scientific community for their broad spectrum of biological activities. These activities include antioxidant, anti-inflammatory, and anticancer properties, making them promising candidates for the development of novel therapeutics. Among the numerous lignans, this compound has emerged as a compound of interest. This guide provides a comparative analysis of this compound against other well-researched lignans such as secoisolariciresinol (B192356), matairesinol, pinoresinol (B1678388), and lariciresinol, offering a valuable resource for researchers, scientists, and drug development professionals.

Comparative Analysis of Biological Activities

The therapeutic potential of lignans is multifaceted, with their efficacy varying depending on their chemical structure. This section provides a quantitative comparison of the key biological activities of this compound and other selected lignans.

Anticancer Activity

The cytotoxic effects of lignans against various cancer cell lines are a primary focus of research. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify a compound's potency in inhibiting cell proliferation.

Lignan (B3055560)Cell LineIC50 (µM)Reference
This compound MCF-7 (Breast), MDA-MB-231 (Breast)Data not available[1]
Lariciresinol SKBr3 (Breast)500 (48h)[2][3]
HepG2 (Liver)100-400 µg/mL (24-72h)[4]
Pinoresinol SKBr3 (Breast)575 (48h)[2][3]
HL60 (Leukemia)8[5]
Matairesinol PANC-1 (Pancreatic)~80 (48h, ~52% inhibition)[6][7]
MIA PaCa-2 (Pancreatic)~80 (48h, ~50% inhibition)[6][7]
Secoisolariciresinol Data not available-

Note: Direct comparison of IC50 values should be made with caution due to variations in experimental conditions, including cell lines, incubation times, and assay methods.

Antioxidant Activity

Lignans are known for their ability to scavenge free radicals, a key factor in their protective effects against various diseases. The antioxidant capacity is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, with the IC50 value representing the concentration required to scavenge 50% of the DPPH radicals.

LignanAntioxidant AssayIC50 (µg/mL)Reference
This compound Data not available-
(-)-Secoisolariciresinol DPPH12.252[8]
(-)-Secoisolariciresinol Diglycoside (SDG) DPPH13.547[8]
Matairesinol Data not available-
Pinoresinol Data not available-
Lariciresinol Data not available-

A study on the antioxidant activity of secoisolariciresinol diglucoside (SDG) and its metabolites revealed that secoisolariciresinol (SECO) and enterodiol (B191174) (ED) have the highest antioxidant potency.[9]

Anti-inflammatory Activity

Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Lignans have been shown to exert anti-inflammatory effects by modulating key inflammatory pathways. A common method to assess this activity is by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.

LignanAssayEffectReference
This compound Data not available-
Matairesinol LPS-stimulated microgliaReduced pro-inflammatory factors (TNF-α, IL-1β, IL-6)[10][11]
Pinoresinol LPS-activated microgliaInhibited production of NO, PGE2, TNF-α, IL-1β, IL-6[12]
IL-1β-stimulated Caco-2 cellsReduced IL-6 and COX-2-derived PGE2[13]
Lariciresinol Data not available-
Secoisolariciresinol Data not available-

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section details the methodologies for the key experiments cited.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[14]

  • Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test lignan.

  • MTT Incubation: After the desired incubation period, MTT solution (5 mg/mL in PBS) is added to each well and incubated for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined from the dose-response curve.

Antioxidant Capacity Assay (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[15][16][17]

  • Preparation of DPPH Solution: A fresh solution of DPPH in methanol (B129727) is prepared.

  • Reaction Mixture: Various concentrations of the test lignan are mixed with the DPPH solution.

  • Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value is then determined.

Anti-inflammatory Assay (Nitric Oxide Synthase Inhibition)

This assay is used to screen for inhibitors of nitric oxide synthase (NOS), a key enzyme in the production of the pro-inflammatory mediator nitric oxide.[18][19][20][21]

  • NOS Reaction: The assay involves a reaction step where NO is produced from L-arginine by NOS. Test compounds are added to assess their inhibitory effect on this reaction.

  • NO Detection: The amount of NO produced is measured indirectly. Since NO is rapidly oxidized to nitrite (B80452) and nitrate (B79036), the total nitrite concentration is determined after the reduction of nitrate to nitrite using a Griess reagent system.

  • Absorbance Measurement: The Griess reaction results in a colored azo compound, and the absorbance is measured at a specific wavelength (e.g., 540 nm).

  • Data Analysis: The percentage of NOS inhibition is calculated by comparing the absorbance of the wells with the test compound to the control wells without the inhibitor.

Signaling Pathways and Experimental Workflows

The biological effects of lignans are mediated through their interaction with various intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways and experimental workflows discussed.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_analysis Data Analysis start Seed Cells in 96-well Plate treatment Treat with Lignans start->treatment cytotoxicity Cytotoxicity Assay (MTT) treatment->cytotoxicity antioxidant Antioxidant Assay (DPPH) treatment->antioxidant anti_inflammatory Anti-inflammatory Assay (NO) treatment->anti_inflammatory ic50 Determine IC50 Values cytotoxicity->ic50 antioxidant->ic50 anti_inflammatory->ic50 pathway Analyze Signaling Pathways ic50->pathway pinoresinol_anti_inflammatory LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Pathway TLR4->NFkB MAPK MAPK Pathway (ERK1/2) TLR4->MAPK Pinoresinol Pinoresinol Pinoresinol->NFkB Inhibits Pinoresinol->MAPK Inhibits Inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-1β, IL-6) NFkB->Inflammatory_Mediators MAPK->Inflammatory_Mediators matairesinol_anticancer Matairesinol Matairesinol ROS Increased ROS Production Matairesinol->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis

References

Validating Anhydrosecoisolariciresinol as a Biomarker of Lignan Exposure: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of anhydrosecoisolariciresinol (B1631141) against established biomarkers of lignan (B3055560) exposure, primarily the enterolignans, enterodiol (B191174) and enterolactone (B190478). The objective is to present the current scientific evidence for each compound's validity as a biomarker, supported by experimental data and detailed methodologies.

Introduction to Lignan Biomarkers

Lignans (B1203133) are a class of polyphenols found in various plants, with flaxseed being a particularly rich source of secoisolariciresinol (B192356) diglucoside (SDG). Upon consumption, SDG is metabolized by the gut microbiota to secoisolariciresinol (SECO), which is then further converted to the biologically active enterolignans, enterodiol (ED) and enterolactone (EL). These enterolignans are absorbed into the bloodstream and subsequently excreted in urine, making them valuable biomarkers of lignan intake.

This compound (AHS) is a dehydration product of SECO. It is often formed during the acid hydrolysis step used in analytical procedures to release lignan aglycones from their glycosidic forms. While primarily considered an analytical artifact, some research suggests AHS can also be formed and metabolized by gut bacteria, raising the question of its potential as a direct biomarker of lignan exposure. This guide will evaluate the evidence for AHS in comparison to the well-established biomarkers, SECO, enterodiol, and enterolactone.

Comparative Analysis of Lignan Biomarkers

The validity of a biomarker is determined by its correlation with dietary intake, its biological relevance, and the reliability of its measurement. The following tables summarize the available quantitative data for key lignan metabolites.

Table 1: Urinary Excretion of Lignan Metabolites Following Flaxseed Supplementation

BiomarkerBaseline Excretion (nmol/day)Excretion after 5g/day Flaxseed (nmol/day)Excretion after 10g/day Flaxseed (nmol/day)Fold Increase (at 10g/day)Reference
This compound Data not availableData not availableData not availableData not available
Secoisolariciresinol Data not availableData not availableData not availableData not available
Enterodiol 1.09 ± 1.081,0092,867~2630x[1][2]
Enterolactone 3.16 ± 1.4721,24252,826~16717x[1][2]

Note: Baseline data is from a study with premenopausal women, while data after supplementation is from a study with postmenopausal women. The fold increase is an estimation based on these different study populations.

Table 2: Correlation of Lignan Biomarkers with Dietary Lignan Intake

BiomarkerMatrixCorrelation Coefficient (r) with Lignan Intakep-valueReference
This compound Urine/PlasmaData not availableData not available
Secoisolariciresinol Urine/PlasmaData not availableData not available
Enterodiol + Enterolactone Urine0.72< 0.001[3]
Enterolactone Serum0.19< 0.0001

Summary of Findings:

  • Enterodiol and Enterolactone: There is a substantial body of evidence validating enterodiol and enterolactone as reliable biomarkers of lignan exposure. Their excretion in urine shows a clear dose-dependent relationship with flaxseed intake. Furthermore, their concentrations in both urine and serum are significantly correlated with dietary lignan consumption. As the primary biologically active metabolites, they reflect the amount of lignans that have been processed by the gut microbiota and absorbed by the host.

  • Secoisolariciresinol (SECO): While SECO is a direct metabolite of SDG, it is transient in the body and is further metabolized to enterolignans. Its utility as a standalone biomarker of long-term exposure is limited compared to the enterolignans.

  • This compound (AHS): There is a significant lack of data on the direct measurement of AHS in biological fluids as a biomarker of lignan intake. Most of the literature describes AHS as a product of the analytical process. While it can be demethylated by gut bacteria, its conversion is less efficient than that of SECO.[4] At present, there is insufficient evidence to validate this compound as a reliable biomarker of lignan exposure.

Experimental Protocols

Accurate quantification of lignan metabolites is crucial for their validation as biomarkers. The following are summaries of commonly used analytical methods.

Sample Preparation for Urine and Plasma Analysis

A critical step in lignan analysis is the hydrolysis of conjugated metabolites (glucuronides and sulfates) to their aglycone forms.

  • Enzymatic Hydrolysis: This is the most common method for deconjugation.

    • Enzyme: β-glucuronidase/sulfatase from Helix pomatia.

    • Procedure: Incubate the biological sample (urine or plasma) with the enzyme solution at 37°C for 16-24 hours. The pH is typically buffered to around 5.0.

  • Acid Hydrolysis: This method can also be used, but it can lead to the formation of artifacts like this compound from secoisolariciresinol.

    • Reagent: Concentrated hydrochloric acid (HCl).

    • Procedure: Heat the sample with HCl at a high temperature (e.g., 100°C) for a defined period.

Following hydrolysis, the lignan aglycones are extracted using an organic solvent, typically ethyl acetate (B1210297) or diethyl ether, often employing solid-phase extraction (SPE) for cleanup and concentration.

Analytical Methodologies
  • High-Performance Liquid Chromatography (HPLC) with UV or Coulometric Detection:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium (B1175870) acetate or formic acid).

    • Detection: UV detection is typically set at 280 nm. Coulometric array detection offers higher sensitivity and selectivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Derivatization: Lignans are not volatile and require derivatization, typically silylation with agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to form trimethylsilyl (B98337) (TMS) ethers.

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Ionization: Electron ionization (EI).

    • Analysis: Selected ion monitoring (SIM) is used for quantification, providing high specificity and sensitivity.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Column: C18 reversed-phase column.

    • Ionization: Electrospray ionization (ESI), usually in negative ion mode.

    • Analysis: Multiple reaction monitoring (MRM) is used to quantify the parent and product ions for each lignan, offering the highest sensitivity and specificity. This method can also be adapted to measure conjugated lignans directly, without the need for hydrolysis.

Visualizations

Metabolic Pathway of Secoisolariciresinol Diglucoside (SDG)

Lignan_Metabolism SDG Secoisolariciresinol Diglucoside (SDG) (from Flaxseed) Gut_Microbiota Gut Microbiota SDG->Gut_Microbiota Deglycosylation SECO Secoisolariciresinol (SECO) SECO->Gut_Microbiota Metabolism Acid_Hydrolysis Acid Hydrolysis (in vitro) SECO->Acid_Hydrolysis Dehydration AHS This compound (AHS) ED Enterodiol (ED) ED->Gut_Microbiota Dehydrogenation Absorption Absorption & Excretion ED->Absorption EL Enterolactone (EL) EL->Absorption Gut_Microbiota->SECO Gut_Microbiota->ED Demethylation, Dehydroxylation Gut_Microbiota->EL Acid_Hydrolysis->AHS

Caption: Metabolic pathway of SDG to enterolignans by gut microbiota.

Experimental Workflow for Lignan Biomarker Analysis

Lignan_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample Biological Sample (Urine or Plasma) Hydrolysis Enzymatic or Acid Hydrolysis Sample->Hydrolysis Extraction Solid-Phase or Liquid-Liquid Extraction Hydrolysis->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Optional HPLC HPLC-UV/Coulometric Extraction->HPLC LCMSMS LC-MS/MS Extraction->LCMSMS GCMS GC-MS Derivatization->GCMS Quantification Quantification (vs. Standards) HPLC->Quantification GCMS->Quantification LCMSMS->Quantification Validation Biomarker Validation Quantification->Validation

Caption: General experimental workflow for the analysis of lignan biomarkers.

Conclusion

Based on the current body of scientific literature, enterodiol and enterolactone are the most reliable and well-validated biomarkers of lignan exposure. Their levels in biological fluids demonstrate a strong, dose-dependent relationship with the intake of lignan-rich foods, and they represent the biologically active forms of these compounds.

In contrast, This compound is not a validated biomarker of lignan exposure. The lack of quantitative data from human intervention studies and its primary identity as a potential artifact of sample preparation are significant limitations. While it is metabolized by the gut microbiota, its contribution to the overall pool of lignan metabolites appears to be minor compared to the canonical pathway leading to enterodiol and enterolactone.

For researchers, scientists, and drug development professionals seeking to accurately assess lignan exposure and its physiological effects, the measurement of enterodiol and enterolactone in urine or plasma using robust analytical methods like LC-MS/MS is the recommended approach. Future research is needed to determine if this compound has any unique biological activity or if it can provide any additional information as a biomarker beyond what is already captured by the measurement of enterolignans.

References

Comparative Antioxidant Capacity of Anhydrosecoisolariciresinol and Related Lignans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The antioxidant activities of these compounds are evaluated using common in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, and the Oxygen Radical Absorbance Capacity (ORAC) assay.

Data Presentation: Comparative Antioxidant Activities

The following table summarizes the available quantitative data on the antioxidant capacity of SECO, SDG, ED, and EL. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions.

CompoundAssayMetricResultReference(s)
Anhydrosecoisolariciresinol (B1631141) DPPHIC50 (µg/mL)Data Not Available-
ABTSTEAC (Trolox Equiv.)Data Not Available-
ORACµmol TE/gData Not Available-
Secoisolariciresinol (B192356) (SECO) DPPHEffective (25-200µM)Effective antioxidant against DPPH radical.[1][1]
OtherRelative Potency4.86 times more potent than Vitamin E.[2][2]
OtherRelative Potency3.82 times more potent than SDG.[2][2]
Secoisolariciresinol Diglucoside (SDG) DPPHIC50 (µg/mL)78.9[3]
DPPHEC50 (mg/mL)0.016 (Standard)[4]
OtherRelative Potency1.27 times more potent than Vitamin E.[2][2]
Enterodiol (B191174) (ED) DPPHInactive (25-200µM)Inactive against DPPH radical.[1][1]
OtherRelative Potency5.02 times more potent than Vitamin E.[2][2]
OtherRelative Potency3.95 times more potent than SDG.[2][2]
Enterolactone (B190478) (EL) DPPHInactive (25-200µM)Inactive against DPPH radical.[1][1]
OtherRelative Potency4.35 times more potent than Vitamin E.[2][2]
OtherRelative Potency3.43 times more potent than SDG.[2][2]

Note on this compound: this compound is a degradation product of secoisolariciresinol. Its structure, featuring a tetrahydrofuran (B95107) ring, differs from the diarylbutanediol structure of secoisolariciresinol. This structural modification, particularly the alteration of the hydroxyl groups, is expected to influence its antioxidant capacity. However, to date, specific studies quantifying its free radical scavenging ability using standard assays are lacking in the published literature.

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and sample characteristics.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol (B145695). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Prepare a series of concentrations of the test compound in a suitable solvent.

  • Reaction: Add a specific volume of the sample solution to a defined volume of the DPPH solution. A control is prepared with the solvent instead of the sample.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in its absorbance at 734 nm.

Procedure:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

  • Working Solution: Dilute the ABTS•+ solution with ethanol or a phosphate (B84403) buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of the test compound.

  • Reaction: Add a small volume of the sample to a larger volume of the ABTS•+ working solution.

  • Measurement: Record the decrease in absorbance at 734 nm after a set incubation period (e.g., 6 minutes).

  • Calculation: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant capacity of the sample to that of Trolox, a water-soluble vitamin E analog.

ORAC (Oxygen Radical Absorbance Capacity) Assay

Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals generated by a free radical initiator, typically 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).

Procedure:

  • Reagent Preparation: Prepare solutions of the fluorescent probe (e.g., fluorescein), the AAPH radical generator, and a standard antioxidant (Trolox).

  • Sample Preparation: Prepare various concentrations of the test compound.

  • Reaction Setup: In a microplate, add the fluorescent probe, the sample or standard, and a buffer.

  • Initiation: Initiate the reaction by adding the AAPH solution.

  • Measurement: Monitor the decay of fluorescence over time at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

  • Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from that of the sample. The results are expressed as Trolox Equivalents (TE).

Mandatory Visualization

Signaling Pathway: Nrf2-Keap1 Antioxidant Response

Lignans (B1203133) are known to exert their antioxidant effects in part through the activation of the Nrf2-Keap1 signaling pathway. This pathway is a key regulator of the cellular antioxidant response. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. Upon exposure to oxidative stress or activators like certain lignans, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE), leading to the transcription of various antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lignans Lignans (e.g., Secoisolariciresinol) Keap1_Nrf2 Keap1-Nrf2 Complex Lignans->Keap1_Nrf2 Inhibition of Keap1 binding ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces Nrf2 release Nrf2_active Nrf2 (Active) Keap1_Nrf2->Nrf2_active Release Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub_Proteasome Degradation (Basal State) Nrf2_nuc Nrf2 Nrf2_active->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1, GST) ARE->Antioxidant_Genes Initiates Transcription Cytoprotection Cellular Protection & Detoxification Antioxidant_Genes->Cytoprotection

Caption: Nrf2-Keap1 signaling pathway activated by lignans.

Experimental Workflow: In Vitro Antioxidant Capacity Assay

The general workflow for determining the in vitro antioxidant capacity of a compound involves several key steps, from sample preparation to data analysis. This standardized process ensures the reliability and reproducibility of the results.

Experimental_Workflow cluster_assays 2. Antioxidant Assays start Start: Obtain Test Compound (e.g., this compound) prep_sample 1. Sample Preparation (Dissolve in appropriate solvent, prepare serial dilutions) start->prep_sample dpph DPPH Assay prep_sample->dpph abts ABTS Assay prep_sample->abts orac ORAC Assay prep_sample->orac measurement 3. Spectrophotometric / Fluorometric Measurement dpph->measurement abts->measurement orac->measurement data_analysis 4. Data Analysis (Calculate % inhibition, IC50, TEAC, or ORAC values) measurement->data_analysis comparison 5. Comparative Analysis (Compare with standards and other compounds) data_analysis->comparison end End: Report Antioxidant Capacity comparison->end

Caption: General workflow for in vitro antioxidant assays.

References

Head-to-Head Comparison: Anhydrosecoisolariciresinol vs. Podophyllotoxin in Anticancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the biological activities and mechanisms of action of two naturally derived lignans (B1203133), anhydrosecoisolariciresinol (B1631141) and podophyllotoxin (B1678966), with a focus on their potential as anticancer agents. While both compounds have demonstrated cytotoxic effects against cancer cells, their mechanisms and the extent of current research differ significantly. This comparison aims to summarize the existing experimental data to inform further research and drug development efforts.

Overview and Chemical Structures

This compound and podophyllotoxin are both classified as lignans, a diverse group of polyphenolic compounds found in plants.

This compound is a lignan (B3055560) found in various plants, including the flower of Wedelia biflora. It is also a metabolite of secoisolariciresinol (B192356) diglucoside (SDG), a major lignan in flaxseed. Its anticancer properties are an active area of research.[1]

Podophyllotoxin is a highly potent aryltetralin lignan extracted from the roots and rhizomes of Podophyllum species. It is a well-characterized antimitotic agent and serves as the chemical precursor for the FDA-approved anticancer drugs etoposide (B1684455) and teniposide.[2][3][4]

Cytotoxicity and Anti-proliferative Activity

Both compounds exhibit cytotoxic and anti-proliferative effects against a range of cancer cell lines. However, the potency of podophyllotoxin has been more extensively characterized.

Table 1: Comparative Cytotoxicity (IC50 Values)

CompoundCancer Cell LineIC50 ValueReference
This compound MCF-7 (Breast)Growth decrease at 50 & 100 µM[5]
MDA-MB-231 (Breast)Growth decrease at 50 & 100 µM[5]
Podophyllotoxin HCT116 (Colorectal)Concentration-dependent growth inhibition[6][7][8]
HT29 (Colorectal)694.7 nM[6]
DLD1 (Colorectal)461.8 nM[6]
Caco2 (Colorectal)380.5 nM[6]
MCF-7 (Breast)0.04 ± 0.01 µM (as a related compound)[9]
MDA-MB-231 (Breast)0.145 ± 0.04 µM (as a related compound)[9]
BT-549 (Breast)Comparable to other lignans in the study[9]
A549 (Lung)IC50 of 1.9 µM[10]
NCI-H1299 (Lung)IC50 of 7.6 nM (for podophyllotoxin acetate)[9]
A549 (Lung)IC50 of 16.1 nM (for podophyllotoxin acetate)[9]
HL-60 (Leukemia), SMMC-7721 (Hepatoma), SW480 (Colon)Potent activity reported[11]

Note: Direct comparative studies using the same cell lines and experimental conditions for both this compound and podophyllotoxin are limited. The data for this compound is less comprehensive, often reporting growth inhibition at specific concentrations rather than precise IC50 values.

Mechanism of Action

The primary mechanisms of anticancer action for podophyllotoxin are well-established, while those for this compound are less defined and often inferred from studies on its precursor, secoisolariciresinol diglucoside (SDG).

Inhibition of Tubulin Polymerization

Podophyllotoxin is a potent inhibitor of microtubule formation. It binds to tubulin, the protein subunit of microtubules, preventing its polymerization. This disruption of the microtubule dynamics leads to mitotic arrest and subsequent cell death.[2][3]

This compound: There is currently limited direct evidence to suggest that this compound acts as a direct inhibitor of tubulin polymerization.

Induction of Cell Cycle Arrest

Podophyllotoxin is known to induce cell cycle arrest, primarily at the G2/M phase.[6][7][12] This is a direct consequence of its disruptive effect on the mitotic spindle, which is essential for the separation of chromosomes during mitosis.

This compound: The direct effect of this compound on the cell cycle is not well-documented. Studies on its precursor, SDG, suggest an anti-proliferative effect, which may involve cell cycle modulation.[13][14]

Induction of Apoptosis

Podophyllotoxin induces apoptosis in various cancer cell lines through multiple signaling pathways.[2][6][15] This programmed cell death is a key component of its anticancer activity.

This compound: While this compound has been shown to decrease the growth of cancer cells, detailed studies on its ability to induce apoptosis are limited.[1] Studies on related lignans suggest that apoptosis induction is a common mechanism of their anticancer effects.

Signaling Pathways

The signaling pathways modulated by these two compounds appear to be distinct, reflecting their different primary mechanisms of action.

Podophyllotoxin Signaling

Podophyllotoxin-induced apoptosis and cell cycle arrest are mediated by several key signaling pathways:

  • p38 MAPK Signaling: Podophyllotoxin treatment can lead to the generation of reactive oxygen species (ROS), which in turn activates the p38 MAPK pathway, leading to apoptosis.[6][7]

  • Akt/p53/Bax/PTEN Signaling: In some cancer cell lines, podophyllotoxin has been shown to downregulate phosphorylated Akt and activate the p53/Bax/PTEN signaling pathway, promoting apoptosis.[15]

  • ER Stress and Autophagy: Podophyllotoxin acetate (B1210297) has been shown to activate the pro-apoptotic endoplasmic reticulum (ER) stress pathway and induce autophagy.[9]

Podophyllotoxin_Signaling Podophyllotoxin Podophyllotoxin Tubulin Tubulin Binding Podophyllotoxin->Tubulin ROS ROS Generation Podophyllotoxin->ROS Akt_Inhibition Akt Inhibition Podophyllotoxin->Akt_Inhibition ER_Stress ER Stress Podophyllotoxin->ER_Stress Autophagy Autophagy Podophyllotoxin->Autophagy Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Mitotic_Arrest G2/M Phase Arrest Microtubule_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis p38_MAPK p38 MAPK Activation ROS->p38_MAPK p38_MAPK->Apoptosis p53_Activation p53 Activation Akt_Inhibition->p53_Activation Bax_Activation Bax Activation p53_Activation->Bax_Activation Bax_Activation->Apoptosis ER_Stress->Apoptosis

Podophyllotoxin's multifaceted signaling pathways.
This compound Signaling (Inferred from SDG)

The signaling pathways affected by this compound are not well-defined. However, studies on its precursor, secoisolariciresinol diglucoside (SDG), provide some insights. SDG has been shown to modulate:

  • Estrogen Receptor (ER) Signaling: SDG can modulate ER-mediated signaling pathways, which is particularly relevant in hormone-dependent cancers like certain types of breast cancer.[13][14]

  • Growth Factor Receptor Signaling: SDG has been observed to reduce the expression of insulin-like growth factor 1 receptor (IGF-1R) and epidermal growth factor receptor (EGFR).[13]

  • Downstream Effectors: SDG treatment has been associated with a reduction in the expression of anti-apoptotic proteins like BCL2.[13][14]

Anhydrosecoisolariciresinol_Signaling SDG SDG (precursor to This compound) ER_Modulation Estrogen Receptor Modulation SDG->ER_Modulation GFR_Signaling Growth Factor Receptor Signaling (IGF-1R, EGFR) SDG->GFR_Signaling BCL2_Reduction Reduced BCL2 Expression SDG->BCL2_Reduction Proliferation_Inhibition Inhibition of Cell Proliferation ER_Modulation->Proliferation_Inhibition GFR_Signaling->Proliferation_Inhibition BCL2_Reduction->Proliferation_Inhibition

Inferred signaling of this compound from its precursor.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and proliferation.

Workflow:

MTT_Assay_Workflow A Seed cells in a 96-well plate B Treat cells with compound A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Add solubilization solution (e.g., DMSO) E->F G Measure absorbance at 570 nm F->G

A typical workflow for an MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or podophyllotoxin. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability compared to the control and determine the IC50 value.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the in vitro polymerization of tubulin.

Workflow:

Tubulin_Polymerization_Assay_Workflow A Prepare tubulin solution with GTP B Add test compound or control A->B C Incubate at 37°C to initiate polymerization B->C D Monitor turbidity (OD340nm) or fluorescence over time C->D E Analyze polymerization kinetics D->E

Workflow for an in vitro tubulin polymerization assay.

Detailed Steps:

  • Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP (which is required for polymerization), and a polymerization buffer.

  • Compound Addition: Add the test compound (this compound or podophyllotoxin) or a known tubulin inhibitor/stabilizer as a control to the reaction mixture.

  • Initiation of Polymerization: Incubate the mixture at 37°C to initiate tubulin polymerization.

  • Monitoring: Monitor the change in turbidity (light scattering) at 340 nm or the fluorescence of a reporter dye that binds to polymerized microtubules over time using a spectrophotometer or fluorometer. An increase in signal indicates microtubule formation.

  • Data Analysis: Plot the absorbance or fluorescence against time to obtain polymerization curves. Inhibitors of tubulin polymerization will show a decrease in the rate and extent of the signal increase compared to the control.

Summary and Future Directions

This comparative guide highlights the current state of knowledge regarding the anticancer properties of this compound and podophyllotoxin.

  • Podophyllotoxin is a well-characterized, highly potent antimitotic agent with a clear mechanism of action involving tubulin polymerization inhibition, G2/M cell cycle arrest, and induction of apoptosis through multiple signaling pathways. Extensive quantitative data on its cytotoxicity is available.

  • This compound has demonstrated anti-proliferative effects against breast cancer cells. However, its precise mechanism of action, molecular targets, and potency (IC50 values) across a range of cancer cell lines remain largely uncharacterized. Much of the current understanding is inferred from studies on its precursor, SDG, which points towards modulation of hormone and growth factor signaling pathways.

Future research should focus on:

  • Direct Head-to-Head Comparisons: Conducting cytotoxicity and anti-proliferative assays with both this compound and podophyllotoxin under identical experimental conditions and across a broader panel of cancer cell lines.

  • Mechanistic Studies of this compound: Investigating the direct effects of this compound on tubulin polymerization, cell cycle progression, and apoptosis induction to elucidate its primary mechanism of action.

  • Signaling Pathway Analysis for this compound: Identifying the specific signaling pathways modulated by this compound to uncover its molecular targets.

A more comprehensive understanding of the anticancer properties of this compound is necessary to fully evaluate its potential as a therapeutic agent and to draw more definitive comparisons with established compounds like podophyllotoxin.

References

Safety Operating Guide

Standard Operating Procedure: Proper Disposal of Anhydrosecoisolariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Anhydrosecoisolariciresinol, a lignan (B3055560) with anti-tumor activities.[1] Given the absence of a specific Safety Data Sheet (SDS), this procedure is established on the precautionary principle of treating compounds with unknown hazard profiles as potentially hazardous. Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.

I. Hazard Assessment and Characterization

Due to the lack of a comprehensive SDS for this compound, a definitive hazard classification is not available. As a matter of standard laboratory safety practice, any research chemical without a specific SDS should be handled as a hazardous substance.

Assumed Hazards for Disposal Purposes:

  • Toxicity: The biological activity of this compound as an anti-tumor agent suggests it is biologically active and should be handled with care to avoid exposure.

  • Environmental Hazard: The environmental fate and effects are unknown. Therefore, it must be assumed to be potentially harmful to aquatic life.

  • Chemical Reactivity: Reactivity with other chemicals is unknown. It should not be mixed with other waste streams unless compatibility is confirmed.

II. Quantitative Data

The following table summarizes the known physical and chemical properties of this compound. This information is crucial for proper handling and for the receiving waste disposal facility.

PropertyValueSource
Molecular Formula C₂₀H₂₄O₅PubChem
Molecular Weight 344.4 g/mol PubChem
Appearance Solid (Assumed based on typical lignans)N/A
Solubility Soluble in organic solvents such as DMSO and ethanol.N/A
Storage Temperature Stock solutions can be stored at -20°C for one month or -80°C for six months (protect from light).[1]MCE
CAS Number 29388-33-8MCE

III. Personal Protective Equipment (PPE)

When handling this compound for disposal, the following minimum PPE is required:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat is required.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood, a NIOSH-approved respirator may be necessary based on a risk assessment.

IV. Step-by-Step Disposal Protocol

This protocol outlines the procedure for the safe disposal of this compound waste.

Step 1: Waste Segregation

  • Collect all waste containing this compound, including pure compound, contaminated labware (e.g., pipette tips, vials), and solutions, separately from other laboratory waste streams.

  • Do not mix this compound waste with incompatible chemicals.

Step 2: Containerization

  • Use a designated, leak-proof, and chemically compatible container for solid and liquid waste.

  • The container must have a secure, tight-fitting lid.

  • For liquid waste, use a secondary container to prevent spills.

Step 3: Labeling

  • Affix a "Hazardous Waste" label to the container as soon as the first piece of waste is added.

  • The label must include the following information:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • An indication of the hazards: "Caution: Chemical with Unknown Hazards"

    • The approximate quantity of the waste.

    • The date the waste was first added to the container (accumulation start date).

    • The name and contact information of the principal investigator or laboratory.

Step 4: Storage

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be away from general laboratory traffic and incompatible materials.

Step 5: Disposal Request

  • Once the container is full or the accumulation time limit set by your institution's Environmental Health and Safety (EHS) office is reached, submit a hazardous waste pickup request to your EHS office.

  • Do not dispose of this compound down the drain or in the regular trash.

V. Experimental Protocols

As this document pertains to disposal, no experimental protocols for the use of this compound are included. All experimental work should be conducted under the guidance of a comprehensive, risk-assessed protocol that includes waste disposal considerations from the outset.

VI. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start This compound Waste Generated sds_check Is a specific SDS available? start->sds_check treat_hazardous Treat as Hazardous Waste sds_check->treat_hazardous No sds_check->treat_hazardous Yes, and it's hazardous segregate Segregate Waste treat_hazardous->segregate containerize Containerize in a labeled, sealed container segregate->containerize label Label with 'Hazardous Waste' and full chemical name containerize->label store Store in Satellite Accumulation Area label->store request_pickup Request EHS Pickup store->request_pickup end Compliant Disposal request_pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Anhydrosecoisolariciresinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols for handling Anhydrosecoisolariciresinol, a lignan (B3055560) with anti-tumor properties used in research.[1] Given the absence of a comprehensive Safety Data Sheet (SDS) for this specific compound, a cautious approach based on established laboratory safety principles for handling novel or uncharacterized substances is imperative.

Pre-Handling Preparations & Risk Assessment

Before handling this compound, a thorough risk assessment should be conducted. As a potent, pharmacologically active material, it should be treated with care.[2] All personnel must be trained on the potential hazards and the required safety procedures.[3] Ensure that all necessary personal protective equipment (PPE) is readily available and in good condition.[3] A designated handling area, preferably a chemical fume hood or a well-ventilated space, should be prepared.[2][4][5]

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound. This is based on a conservative approach to minimize exposure via inhalation, skin contact, and eye contact.[3][6]

Protection Type Specific Equipment Purpose
Eye Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when there is a risk of splashing.[2][7]To protect eyes from dust particles and splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile). Gloves should be inspected before use and disposed of properly after handling.[8]To prevent skin contact with the compound.
Body Protection A lab coat or chemical-resistant coveralls.[6][9]To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling fine powders outside of a fume hood or if aerosolization is possible.[6]To prevent inhalation of the compound.

Handling Procedures

Step-by-Step Protocol:

  • Preparation: Don all required PPE as outlined in the table above. Ensure the work area is clean and uncluttered.

  • Weighing and Aliquoting: If possible, handle the solid compound in a chemical fume hood to minimize inhalation risk.[4] Avoid creating dust.[4][5] If a fume hood is unavailable, use a balance with a draft shield.

  • Solution Preparation: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.

  • Spill Management: In case of a spill, immediately alert others in the vicinity. For small spills, absorb the material with an inert absorbent material and place it in a sealed container for disposal.[4] For larger spills, evacuate the area and follow your institution's emergency procedures.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[4][10] Clean and decontaminate all work surfaces and equipment.

Storage

This compound should be stored at room temperature in the continental US, though this may vary elsewhere.[1] For stock solutions, storage at -80°C for up to 6 months or -20°C for up to 1 month (protected from light) is recommended.[1] Keep the container tightly sealed in a cool, well-ventilated area.[5]

Disposal Plan

All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous chemical waste.[11]

Disposal Workflow:

  • Segregation: Collect all solid and liquid waste containing this compound in separate, clearly labeled, and compatible waste containers.[11]

  • Labeling: Label the waste containers with "Hazardous Waste" and the full chemical name.

  • Storage: Store waste containers in a designated, secure area away from incompatible materials.

  • Disposal: Arrange for pick-up and disposal by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[4][10][11] Do not dispose of this chemical down the drain.[12][13][14]

Experimental Workflow for Safe Handling and Disposal

G prep 1. Pre-Handling - Risk Assessment - Prepare Workspace ppe 2. Don PPE - Gloves - Lab Coat - Eye Protection prep->ppe Proceed handling 3. Chemical Handling - Weighing in Fume Hood - Solution Preparation ppe->handling Proceed post_handling 4. Post-Handling - Decontaminate Workspace - Wash Hands handling->post_handling Complete Handling waste_collection 5. Waste Segregation - Collect Solid & Liquid Waste - Label Containers post_handling->waste_collection Generate Waste disposal 6. Final Disposal - Store in Designated Area - Arrange EHS Pickup waste_collection->disposal Ready for Pickup

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.